Product packaging for dCNP(Cat. No.:CAS No. 618-80-4)

dCNP

Cat. No.: B181596
CAS No.: 618-80-4
M. Wt: 208.00 g/mol
InChI Key: PXSGFTWBZNPNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCNP, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208.00 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dichloro-4-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO3 B181596 dCNP CAS No. 618-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGFTWBZNPNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060686
Record name Phenol, 2,6-dichloro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-80-4
Record name 2,6-Dichloro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DICHLORO-4-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dichloro-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-dichloro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichloro-4-nitrophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural and Functional Landscape of dCNP: A Modified C-Type Natriuretic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and function of the synthetic peptide dCNP, a modified C-type natriuretic peptide with significant therapeutic potential. We will delve into its molecular architecture, the intricate signaling pathways it modulates, and the experimental methodologies employed for its synthesis and characterization.

Molecular Structure of this compound

The defining characteristic of this compound is its unique primary structure, which incorporates key modifications to enhance its biological activity and stability.

Primary Structure: Amino Acid Sequence and Modifications

This compound is a chimeric peptide whose amino acid sequence is derived from C-type natriuretic peptide (CNP). A key modification is the N-terminal acylation with a C18 fatty acid (stearic acid), which enhances its binding affinity and prolongs its half-life. The peptide also features a disulfide bond that is crucial for its three-dimensional conformation and biological function.

The complete primary structure of this compound is as follows:

(C18 acid)-Lys-Lys-Lys-Lys-Gly-Gly-Gly-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys

A disulfide bridge is formed between the cysteine residues at positions 13 and 30 (Cys13-Cys30).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C141H248N38O36S3
Molecular Weight 3147.91 g/mol
Amino Acid Sequence (C18 acid)-KKKKGGGGLSKGCFGLKLDRIGSMSGLGC
Disulfide Bridge Cys13-Cys30
Secondary and Tertiary Structure

While an experimentally determined three-dimensional structure of this compound has not been deposited in public databases, its structural characteristics can be inferred from the known structures of other C-type natriuretic peptides. The core of the peptide, constrained by the disulfide bond, typically forms a hairpin-like loop. This loop region is critical for receptor binding and activation. The N-terminal lipidated tail is expected to be flexible and may interact with the cell membrane or receptor complexes. The exact conformation of the full-length peptide in a biological environment would require further investigation using techniques such as NMR spectroscopy or X-ray crystallography.

Signaling Pathways of this compound

This compound exerts its biological effects by interacting with two members of the natriuretic peptide receptor family: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

NPR-B Mediated Signaling: The cGMP Pathway

The primary signaling mechanism of this compound is through the activation of NPR-B, a transmembrane guanylyl cyclase receptor. Binding of this compound to the extracellular domain of NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which then phosphorylate various intracellular proteins, leading to a cascade of cellular responses.

NPR_B_Signaling This compound This compound NPRB NPR-B Receptor This compound->NPRB Binds cGMP cGMP NPRB->cGMP Activates Guanylyl Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates CellularResponse Cellular Response (e.g., Vasodilation, Anti-proliferation) PKG->CellularResponse Phosphorylates Targets

NPR-B signaling pathway activated by this compound.
NPR-C Mediated Signaling: A Multifaceted Role

In addition to its role as a clearance receptor that internalizes and degrades natriuretic peptides, NPR-C is also a signaling receptor. Unlike NPR-B, NPR-C is coupled to inhibitory G proteins (Gi). Activation of NPR-C by this compound can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Furthermore, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).

NPR_C_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NPRC NPR-C Receptor This compound->NPRC Binds Gi Gi Protein NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ATP ATP PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

NPR-C signaling pathways modulated by this compound.

Experimental Protocols

The synthesis and characterization of this compound require specialized techniques in peptide chemistry. Below are representative protocols for the key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of the this compound Backbone

A representative protocol for the synthesis of the this compound peptide backbone is outlined below, based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Table 2: Representative Protocol for Solid-Phase Peptide Synthesis of this compound

StepProcedureReagents and Conditions
1. Resin Preparation Swell the Rink Amide resin in N,N-dimethylformamide (DMF).Rink Amide resin, DMF, 1 hour.
2. First Amino Acid Coupling Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin.Fmoc-Cys(Trt)-OH, HBTU/HATU, DIPEA in DMF.
3. Fmoc Deprotection Remove the Fmoc protecting group from the N-terminus of the growing peptide chain.20% piperidine in DMF, 2 x 10 min.
4. Subsequent Amino Acid Couplings Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence.Fmoc-amino acid-OH, HBTU/HATU, DIPEA in DMF. Repeat for each amino acid.
5. N-terminal Lipidation Couple the C18 fatty acid (stearic acid) to the N-terminus of the peptide.Stearic acid, HBTU/HATU, DIPEA in DMF.
6. Cleavage and Deprotection Cleave the peptide from the resin and remove the side-chain protecting groups.Reagent K (TFA/thioanisole/water/phenol/EDT), 2-3 hours.
7. Precipitation and Washing Precipitate the crude peptide in cold diethyl ether and wash several times.Cold diethyl ether.
8. Lyophilization Lyophilize the crude peptide to obtain a powder.
Disulfide Bond Formation

Formation of the intramolecular disulfide bond is a critical step to ensure the correct folding and biological activity of this compound.

Table 3: Representative Protocol for Disulfide Bond Formation

StepProcedureReagents and Conditions
1. Dissolution Dissolve the crude linear peptide in an aqueous buffer at a low concentration to favor intramolecular cyclization.0.1 M Tris buffer, pH 8.0-8.5.
2. Oxidation Allow the disulfide bond to form by air oxidation or by using a mild oxidizing agent.Stirring in an open flask for 24-48 hours, or addition of H2O2 or K3[Fe(CN)6].
3. Monitoring Monitor the reaction progress by HPLC and mass spectrometry.Reverse-phase HPLC, MALDI-TOF or ESI-MS.
4. Quenching Quench the reaction by acidification.Acetic acid or TFA.
Purification and Characterization

The final this compound product must be purified and thoroughly characterized to ensure its identity and purity.

Table 4: Protocol for Purification and Characterization of this compound

StepProcedureMethod and Conditions
1. Purification Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).C18 column, water/acetonitrile gradient with 0.1% TFA.
2. Purity Analysis Assess the purity of the final product by analytical RP-HPLC.C18 column, water/acetonitrile gradient with 0.1% TFA.
3. Identity Confirmation Confirm the molecular weight of the purified peptide by mass spectrometry.MALDI-TOF or ESI-MS.
4. Structural Analysis Characterize the secondary structure of the peptide.Circular Dichroism (CD) Spectroscopy.
5. Quantification Determine the peptide concentration.Amino acid analysis or UV absorbance at 280 nm (if aromatic residues are present).

Conclusion

This compound represents a promising therapeutic agent due to its enhanced stability and potent activation of natriuretic peptide receptors. Its unique structure, combining a lipidated N-terminus with a cyclic peptide core, underpins its biological activity. A thorough understanding of its structure, signaling pathways, and the methodologies for its synthesis and characterization is crucial for its further development and application in research and medicine. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of peptide-based drug discovery.

An In-depth Technical Guide to the Mechanism of Action of dCNP in cGMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of a modified C-type Natriuretic Peptide, referred to as dCNP, within the cyclic Guanosine Monophosphate (cGMP) signaling pathway. This compound is a novel derivative of the endogenous C-type Natriuretic Peptide (CNP) engineered for enhanced pharmacokinetic properties. This document details the molecular interactions of this compound with its cognate receptor, the subsequent activation of intracellular signaling cascades, and the downstream physiological effects. Methodologies for key experiments are provided, along with quantitative data where available, to facilitate further research and development in this area.

Introduction to this compound and the cGMP Signaling Pathway

C-type natriuretic peptide (CNP) is an endothelial- and fibroblast-derived peptide that plays a crucial role in various physiological processes, including vascular homeostasis and tissue remodeling[1][2]. Its therapeutic potential is often limited by a short in-vivo half-life. To address this, a modified CNP derivative, termed this compound, has been developed with improved pharmacokinetic characteristics[1].

The canonical signaling pathway for CNP, and by extension this compound, is mediated through the activation of the Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase receptor[2][3]. Ligand binding to the extracellular domain of NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cGMP[3]. cGMP, a ubiquitous second messenger, then allosterically activates cGMP-dependent Protein Kinase G (PKG), which in turn phosphorylates a multitude of downstream protein targets, orchestrating a wide range of cellular responses[3]. The signal is attenuated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP[4][5].

The Core Mechanism of Action of this compound

The mechanism of action of this compound in cGMP signaling can be dissected into several key stages:

  • Receptor Dimerization and Activation: Ligand binding is believed to induce or stabilize a dimeric conformation of the NPR-B receptor, which is a critical step for the activation of its intracellular catalytic domain[6][7].

  • Guanylyl Cyclase Activation and cGMP Synthesis: The conformational change in the NPR-B receptor activates its intrinsic guanylyl cyclase activity, leading to an increase in the intracellular concentration of cGMP[1].

  • Activation of Downstream Effectors: The primary downstream effector of cGMP is Protein Kinase G (PKG). The binding of cGMP to the regulatory domains of PKG leads to its activation. Activated PKG then phosphorylates specific serine and threonine residues on a variety of substrate proteins, thereby modulating their activity and triggering downstream cellular responses[3].

  • Signal Termination: The cGMP signal is terminated by the action of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP[4][5].

Quantitative Data

The following tables summarize the available quantitative data for this compound and related components of the cGMP signaling pathway. It is important to note that specific kinetic data for the modified this compound is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters

ParameterThis compoundNative CNPReference
Half-life (in vivo) Improved (specific value not available)< 3 minutes[1]
Clearance Reduced (specific value not available)Rapid[1]

Table 2: Receptor Binding and Activation (Reference data for native CNP)

ParameterValueConditionsReference
NPR-B Binding Affinity (Kd) ~0.1 - 1 nMVaries by cell type and assay[8]
cGMP Production (EC50) ~1 - 10 nMVaries by cell type and assay[8]

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below. These are synthesized protocols based on established methods in the field.

NPR-B Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the NPR-B receptor.

Methodology:

  • Cell Culture: Culture cells overexpressing the human NPR-B receptor (e.g., HEK293-NPR-B) in appropriate media.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled CNP analog (e.g., ¹²⁵I-CNP) and varying concentrations of unlabeled this compound (competitor).

  • Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated.

cGMP Production Assay (ELISA)

Objective: To quantify the intracellular cGMP concentration in response to this compound stimulation.

Methodology:

  • Cell Culture and Stimulation: Plate cells expressing NPR-B in a multi-well plate. Starve the cells in serum-free media and then stimulate with varying concentrations of this compound for a defined period. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit.

  • ELISA Procedure:

    • Add cell lysates and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.

    • Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow color development.

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the cGMP standards. Calculate the cGMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

Protein Kinase G (PKG) Activity Assay

Objective: To measure the activation of PKG in response to this compound-induced cGMP production.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the cGMP assay. Lyse the cells in a suitable buffer and prepare cell extracts.

  • Kinase Reaction:

    • In a microplate, combine the cell extract with a specific PKG substrate peptide and ATP.

    • Incubate to allow for the phosphorylation of the substrate by activated PKG.

  • Detection of Phosphorylation:

    • Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The amount of bound antibody can be quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.

    • ADP-Glo™ Kinase Assay: This commercially available assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Data Analysis: Quantify the signal (absorbance, luminescence) and express it as a measure of PKG activity. Compare the activity in this compound-treated cells to untreated controls.

Visualizations

Signaling Pathway Diagram

dCNP_cGMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPR_B NPR-B Receptor This compound->NPR_B Binding GC Guanylyl Cyclase Domain (active) NPR_B->GC Activation cGMP cGMP GTP GTP GTP->cGMP  GC PKG PKG (inactive) cGMP->PKG Activation PDE PDE cGMP->PDE Hydrolysis PKG_active PKG (active) Substrate Substrate Proteins PKG_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Proteins Response Cellular Response pSubstrate->Response GMP 5'-GMP

Caption: this compound binds to NPR-B, activating its guanylyl cyclase domain to produce cGMP, which in turn activates PKG, leading to downstream cellular responses.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis This compound increases intracellular cGMP cell_culture 1. Cell Culture (NPR-B expressing cells) start->cell_culture stimulation 2. Stimulation (Varying concentrations of this compound) cell_culture->stimulation lysis 3. Cell Lysis (Release intracellular contents) stimulation->lysis elisa 4. cGMP ELISA lysis->elisa readout 5. Absorbance Measurement (Inverse correlation with cGMP) elisa->readout analysis 6. Data Analysis (Standard curve and concentration calculation) readout->analysis conclusion Conclusion: Quantified cGMP response to this compound analysis->conclusion

Caption: Workflow for quantifying cGMP levels in response to this compound stimulation using an ELISA-based method.

Conclusion

The modified C-type natriuretic peptide, this compound, represents a promising therapeutic agent due to its enhanced pharmacokinetic profile. Its mechanism of action is centered on the canonical CNP-NPR-B-cGMP signaling pathway. By binding to and activating the NPR-B receptor, this compound elevates intracellular cGMP levels, leading to the activation of PKG and subsequent downstream signaling events. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with its receptor and the precise kinetics of cGMP production to better inform its therapeutic development and application. The experimental protocols and visualizations provided in this guide offer a framework for such future investigations.

References

An In-depth Technical Guide to the Discovery and Origin of Decorin N-terminal Peptides (dCNP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decorin (DCN), a prototypical member of the small leucine-rich proteoglycan (SLRP) family, is a crucial component of the extracellular matrix (ECM).[1][2] Primarily known for its role in collagen fibrillogenesis, decorin is increasingly recognized as a multifunctional signaling molecule with significant implications for drug development.[2][3] This technical guide focuses on the discovery, origin, and biological activity of Decorin N-terminal Peptides (dCNP), bioactive fragments derived from the decorin protein. These peptides have emerged as promising therapeutic candidates due to their ability to modulate key signaling pathways, most notably as inhibitors of myostatin, a negative regulator of muscle growth.[1][4]

Discovery and Origin of this compound

The discovery of this compound stems from research into the broader biological functions of decorin beyond its structural role in the ECM. It was observed that the decorin protein could bind to and modulate the activity of various growth factors, including transforming growth factor-beta (TGF-β) and myostatin.[2][5]

Subsequent investigations revealed that decorin is subject to proteolytic processing in the extracellular matrix, leading to the generation of smaller, biologically active peptide fragments.[4][6] Through techniques such as glycoproteomics and mass spectrometry of the human cardiac ECM, specific cleavage sites on the decorin protein core were identified.[4][6] Notably, a cleavage site within the N-terminal region of decorin was found to generate peptides that retain the ability to interact with and inhibit myostatin.[4][6]

The origin of this compound is therefore the N-terminal domain of the full-length decorin protein. This region contains a conserved cysteine-rich motif (CX3CXCX6C) that is crucial for its biological activity, including its interaction with myostatin.[1] The generation of these peptides is a naturally occurring process, representing a physiological mechanism for regulating the bioavailability and activity of growth factors within the tissue microenvironment.

Quantitative Data

The interaction between decorin and its derivatives with myostatin has been quantified in several studies. The following table summarizes key quantitative data for the binding and inhibitory activity of decorin and this compound.

CompoundParameterValueSpeciesAssay MethodReference
Full-length DecorinIC50 (Myostatin Inhibition)2.3 x 10-8 MNot SpecifiedIn vitro bioassay[1]
Full-length DecorinKD (Myostatin Binding)2.02 x 10-8 MMouseSurface Plasmon Resonance[5]
Decorin Core ProteinKD (Myostatin Binding)9.36 x 10-9 MMouseSurface Plasmon Resonance[5]
Murine Decorin Peptide (aa 42-71)Myostatin InhibitionDose-dependentMouseLuciferase Reporter Assay[6]
Murine Decorin Peptide (aa 31-71)Myostatin InhibitionLess effective than aa 42-71MouseLuciferase Reporter Assay[6]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the general steps for the chemical synthesis of a decorin N-terminal peptide, such as the murine decorin peptide (amino acids 42-71), using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker/vortexer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Myostatin Activity Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit myostatin-induced signaling through a SMAD-responsive luciferase reporter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • pGL3(CAGA)12 luciferase reporter plasmid (contains SMAD3-responsive elements)

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant myostatin

  • Synthesized this compound

  • Cell culture medium (e.g., DMEM)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the pGL3(CAGA)12 reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Prepare solutions of recombinant myostatin at a fixed concentration (e.g., 2.5 nM) and serial dilutions of the this compound in cell culture medium.

    • Remove the transfection medium from the cells and replace it with the myostatin and this compound solutions. Include controls with myostatin alone and medium alone.

    • Incubate the cells for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly luciferase activity (from the pGL3(CAGA)12 plasmid) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the percentage of myostatin inhibition for each this compound concentration relative to the myostatin-only control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Myostatin Signaling Pathway

Myostatin, a member of the TGF-β superfamily, negatively regulates muscle growth. Its signaling pathway is initiated by the binding of the active myostatin dimer to the ActRIIB (Activin receptor type-IIB). This binding recruits and activates the type I receptor ALK4/5. The activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of genes that inhibit myoblast proliferation and differentiation.

Myostatin_Signaling_Pathway cluster_nucleus Nucleus Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds ALK45 ALK4/5 Receptor ActRIIB->ALK45 Recruits & Activates SMAD23 SMAD2/3 ALK45->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates Nucleus Nucleus Inhibition Inhibition of Myogenesis Gene_Expression->Inhibition This compound This compound This compound->Myostatin

Caption: Myostatin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery

The discovery of this compound followed a systematic workflow common in peptidomics and the identification of bioactive protein fragments.

dCNP_Discovery_Workflow Protein_Source Decorin Protein Source (e.g., Cardiac ECM) Extraction Protein Extraction and Proteolytic Digestion Protein_Source->Extraction Separation Peptide Fractionation (e.g., HPLC) Extraction->Separation Identification Peptide Identification (Mass Spectrometry) Separation->Identification Synthesis Chemical Synthesis of Identified Peptides Identification->Synthesis Activity_Assay Biological Activity Screening (e.g., Myostatin Inhibition Assay) Synthesis->Activity_Assay Lead_Peptide Identification of Bioactive This compound Activity_Assay->Lead_Peptide

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

Decorin N-terminal peptides (this compound) represent a compelling class of bioactive molecules with therapeutic potential, particularly in the context of muscle wasting disorders. Their discovery highlights the importance of studying the proteolytic processing of extracellular matrix proteins as a source of novel signaling molecules. The well-defined mechanism of action, involving the inhibition of the myostatin-SMAD2/3 pathway, provides a solid foundation for further drug development efforts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working to advance our understanding and application of these promising peptides.

References

The Role of C-Type Natriuretic Peptide in Vascular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-type natriuretic peptide (CNP) is a paracrine and autocrine signaling molecule that plays a pivotal role in the regulation of vascular homeostasis. Produced primarily by endothelial cells, CNP exerts a wide range of effects on the vasculature, including vasodilation, inhibition of smooth muscle cell proliferation, and modulation of endothelial cell function. These actions are mediated through its interaction with specific natriuretic peptide receptors, NPR-B and NPR-C, which trigger distinct downstream signaling cascades. This technical guide provides an in-depth overview of the vascular biology of CNP, with a focus on its signaling pathways, quantitative effects on vascular cells, and detailed experimental protocols for its study. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CNP in cardiovascular diseases.

Introduction

C-type natriuretic peptide (CNP) is the third member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Unlike its endocrine counterparts, CNP functions predominantly as a local regulator within the cardiovascular system[1][2]. It is synthesized and secreted by various cell types, most notably vascular endothelial cells, in response to stimuli such as shear stress and certain cytokines[3]. CNP's multifaceted roles in vascular biology, including the regulation of vascular tone, remodeling, angiogenesis, and inflammation, have positioned it as a promising therapeutic target for a variety of cardiovascular pathologies, including hypertension, atherosclerosis, and restenosis.

CNP Receptors and Signaling Pathways

CNP mediates its biological effects by binding to two distinct cell surface receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

  • NPR-B: This is a guanylyl cyclase-linked receptor. Upon CNP binding, NPR-B catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses[4]. In vascular smooth muscle cells (VSMCs), this pathway leads to vasodilation.

  • NPR-C: Traditionally viewed as a clearance receptor responsible for the internalization and degradation of natriuretic peptides, NPR-C is now recognized to have its own signaling capabilities. It is coupled to G proteins and can modulate intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the Raf-MEK-ERK1/2 cascade.

Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, the primary signaling pathway activated by CNP is through the NPR-B receptor, leading to increased cGMP levels and subsequent vasorelaxation.

CNP_VSMC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B CNP->NPRB GC Guanylyl Cyclase Domain NPRB->GC cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC PKG PKG cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

CNP signaling pathway in vascular smooth muscle cells.
Signaling in Endothelial Cells (ECs)

In endothelial cells, CNP signaling is more complex, involving both NPR-B and NPR-C receptors. The NPR-C-mediated pathway, in particular, has been implicated in promoting endothelial cell migration and proliferation through the activation of the ERK1/2 and PI3Kγ/Akt pathways[5].

CNP_EC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRC NPR-C CNP->NPRC Gi Gi NPRC->Gi Activates PI3K PI3Kγ Gi->PI3K Activates ERK ERK1/2 Gi->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation & Migration Akt->Proliferation Promotes ERK->Proliferation Promotes

CNP signaling pathway in endothelial cells via NPR-C.

Quantitative Data on CNP's Vascular Effects

The following tables summarize the quantitative data on the effects of CNP on various aspects of vascular biology.

Table 1: Vasodilatory Effects of CNP

ParameterValueSpecies/VesselReference
pEC50 8.5 ± 0.1Rat Aorta
pEC50 8.9 ± 0.2Human Resistance Vessels

Table 2: Effects of CNP on Vascular Cell Proliferation and Migration

EffectCell TypeConcentrationResultReference
Inhibition of Proliferation Rat Aortic Smooth Muscle Cells10-8 - 10-6 MConcentration-dependent inhibition[6]
Promotion of Migration Human Umbilical Vein Endothelial Cells1 pM - 1 µMConcentration-dependent increase in migration[5]

Table 3: Effects of CNP on Intracellular cGMP Levels

Cell TypeCNP ConcentrationFold Increase in cGMPReference
Vascular Smooth Muscle Cells 1 nMSignificant elevation[7]
Human Umbilical Vein Endothelial Cells 100 nM~10-fold increase over basal[8][9]

Table 4: Receptor Binding Affinities of CNP

ReceptorLigandKd (pM)Reference
NPR-B CNP7
NPR-C CNP10.8

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the vascular effects of CNP.

Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to assess the vasodilatory properties of CNP on isolated arterial segments.

Aortic_Ring_Workflow A Aorta Isolation and Cleaning B Cut into 2-3 mm Rings A->B C Mount in Organ Bath B->C D Equilibration (60 min) C->D E Pre-contraction with Phenylephrine (1 µM) D->E F Cumulative Addition of CNP E->F G Record Changes in Isometric Tension F->G H Data Analysis (Concentration-Response Curve) G->H

Workflow for the aortic ring vasorelaxation assay.

Protocol:

  • Aorta Isolation: Euthanize a rat or mouse and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated physiological salt solution (PSS).

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied[10].

  • Mounting: Mount the aortic rings in conventional organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension[10].

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g[10].

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM)[10].

  • CNP Addition: Once a stable contraction is achieved, add CNP in a cumulative manner to the organ bath, allowing the response to each concentration to stabilize before adding the next.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the pEC50 value.

Endothelial Cell Migration (Scratch Wound Healing) Assay

This in vitro assay is used to assess the effect of CNP on the migration of endothelial cells.

Scratch_Assay_Workflow A Seed Endothelial Cells and Grow to Confluence B Create a 'Scratch' in the Cell Monolayer A->B C Wash to Remove Debris B->C D Add Medium with or without CNP C->D E Image at Time 0 D->E F Incubate and Image at Regular Intervals E->F G Measure Wound Area/ Closure Rate F->G

Workflow for the scratch wound healing assay.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and grow them to form a confluent monolayer[1][2].

  • Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip[1][2].

  • Washing: Gently wash the wells with fresh medium to remove any detached cells and debris[2].

  • Treatment: Add fresh culture medium containing different concentrations of CNP (e.g., 1 pM to 1 µM) or a vehicle control to the wells[5].

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is a measure of cell migration.

Intracellular cGMP Measurement Assay

This assay is used to quantify the levels of the second messenger cGMP in vascular cells following stimulation with CNP.

Protocol:

  • Cell Culture and Treatment: Culture vascular cells (e.g., VSMCs or ECs) in appropriate culture plates. Treat the cells with CNP at the desired concentrations for a specific time period.

  • Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl. Incubate at room temperature for 20 minutes[5].

  • Sample Preparation: Scrape the cells and homogenize the suspension by pipetting. Centrifuge the lysate to pellet the cell debris. The supernatant can be assayed directly or stored at -20°C.

  • cGMP ELISA: Use a commercially available cGMP ELISA kit. Follow the manufacturer's instructions for the preparation of standards and samples. Typically, the assay involves a competitive binding principle where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cGMP in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the cell lysate.

Role of CNP in Vascular Pathophysiology

Emerging evidence suggests that dysregulation of the CNP signaling pathway is implicated in the pathogenesis of several cardiovascular diseases.

  • Atherosclerosis: CNP has been shown to exert anti-atherogenic effects by inhibiting VSMC proliferation and migration, reducing inflammation, and promoting endothelial regeneration.

  • Hypertension: By acting as a potent vasodilator, CNP contributes to the local regulation of blood pressure. Impaired CNP signaling may lead to endothelial dysfunction and increased vascular resistance.

  • Restenosis: Following vascular injury, such as after angioplasty, the anti-proliferative and pro-migratory effects of CNP on VSMCs and ECs, respectively, may help to prevent neointimal hyperplasia and restenosis.

Therapeutic Potential and Future Directions

The diverse and beneficial effects of CNP on the vasculature make it an attractive therapeutic target for the treatment of cardiovascular diseases. The development of stable CNP analogs and drugs that enhance endogenous CNP signaling are promising avenues for future research. Further investigation into the intricate signaling networks regulated by CNP will undoubtedly unveil new therapeutic opportunities for a wide range of vascular disorders.

Conclusion

C-type natriuretic peptide is a critical regulator of vascular homeostasis, exerting a plethora of protective effects on the blood vessel wall. Its ability to induce vasodilation, inhibit smooth muscle cell proliferation, and promote endothelial cell function underscores its therapeutic potential. The detailed information on its signaling pathways, quantitative effects, and experimental protocols provided in this guide is intended to facilitate further research and development in this exciting field. A deeper understanding of the vascular biology of CNP will be instrumental in harnessing its therapeutic benefits for the prevention and treatment of cardiovascular diseases.

References

An In-depth Technical Guide to the Biological Functions of the NPR-B and NPR-C Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological functions of the Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting these receptors. This document delves into their signaling pathways, ligand interactions, and the experimental methodologies used to study their functions.

Introduction to Natriuretic Peptide Receptors B and C

The natriuretic peptide system plays a crucial role in cardiovascular and renal homeostasis. This system comprises a family of structurally related peptides, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert their effects by binding to specific cell surface receptors, primarily the Natriuretic Peptide Receptors A (NPR-A), B (NPR-B), and C (NPR-C). While NPR-A and NPR-B are guanylyl cyclase-linked receptors that mediate their effects through the production of cyclic guanosine monophosphate (cGMP), NPR-C has a distinct structure and signaling mechanism.[1]

NPR-B , also known as guanylyl cyclase-B (GC-B), is preferentially activated by CNP.[2][3] Its activation leads to the generation of intracellular cGMP, a second messenger that orchestrates a variety of physiological responses, including vasodilation and inhibition of cell proliferation.[4]

NPR-C , historically known as the "clearance receptor," is responsible for the removal of natriuretic peptides from circulation through receptor-mediated internalization and degradation.[2] However, emerging evidence has revealed that NPR-C also possesses signaling capabilities, coupling to inhibitory G proteins (Gi) to modulate intracellular cyclic adenosine monophosphate (cAMP) levels and activate other signaling cascades.[5][6] NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity.[6]

Quantitative Data on Ligand Binding Affinities

The affinity of natriuretic peptides for NPR-B and NPR-C is a critical determinant of their biological activity. The following tables summarize the dissociation constants (Kd) for the binding of various ligands to these receptors.

LigandReceptorSpeciesKd (nM)Reference(s)
CNPNPR-BHuman~0.007[7]
ANPNPR-BHuman~5.4[7]
BNPNPR-BHuman~30[7]
ANPNPR-BBovine~0.3[8]
BNPNPR-BBovine~0.3[8]
LigandReceptorSpeciesKd (pM)Reference(s)
ANPNPR-CHuman/Rat10 - 140[7]
CNPNPR-CHuman/Rat10 - 140[7]
BNPNPR-CHuman/Rat>140[7]

Signaling Pathways

The signaling mechanisms of NPR-B and NPR-C are fundamentally different, leading to distinct downstream physiological effects.

NPR-B Signaling Pathway

Activation of NPR-B by its primary ligand, CNP, triggers its intrinsic guanylyl cyclase activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, resulting in a cascade of cellular responses.

NPR_B_Signaling NPR-B Signaling Pathway CNP CNP NPR_B NPR-B (Guanylyl Cyclase-B) CNP->NPR_B Binds cGMP cGMP NPR_B->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG PKG (Protein Kinase G) cGMP->PKG Activates Downstream_Targets Downstream Target Proteins PKG->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (e.g., Vasodilation, Anti-proliferation) Downstream_Targets->Cellular_Responses Mediate NPR_C_Signaling NPR-C Signaling Pathway Ligand Natriuretic Peptide (ANP, BNP, or CNP) NPR_C NPR-C Ligand->NPR_C Binds Gi_protein Gi Protein NPR_C->Gi_protein Activates G_alpha_i Gαi Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Cellular_Responses_AC Cellular Responses cAMP->Cellular_Responses_AC IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes PIP2 PIP2 PIP2->IP3 PIP2->DAG Cellular_Responses_PLC Cellular Responses IP3->Cellular_Responses_PLC PKC PKC DAG->PKC Activates PKC->Cellular_Responses_PLC Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep Prepare Membranes start->prep setup Set up Assay Plate prep->setup add_competitor Add Unlabeled Competitor setup->add_competitor add_radioligand Add Radiolabeled Ligand add_competitor->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Kd) count->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular effects of a derivative of C-type natriuretic peptide (dCNP) on the expression of genes centrally involved in the cellular response to hypoxia. A growing body of evidence suggests that this compound can modulate the tumor microenvironment by normalizing vasculature, which is intrinsically linked to oxygen levels and the expression of hypoxia-inducible factors. This document provides a detailed summary of key quantitative data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: this compound and the Hypoxic Tumor Microenvironment

C-type natriuretic peptide (CNP) is a paracrine regulator involved in a variety of physiological processes, including vascular homeostasis and bone growth[1][2]. Unlike its endocrine counterparts, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP acts locally and has a primary role in the cardiovascular system[1][3]. Recent research has focused on a modified derivative of CNP, termed this compound, for its potential therapeutic applications in oncology.

Solid tumors are often characterized by a hypoxic microenvironment, a state of low oxygen that arises from abnormal and dysfunctional blood vessel formation[4]. This hypoxia triggers a cascade of adaptive responses, primarily mediated by hypoxia-inducible factors (HIFs), such as HIF-1α and HIF-2α[5][6]. These transcription factors regulate a host of genes involved in angiogenesis, cell survival, and metabolism, ultimately contributing to tumor progression and therapeutic resistance[5][7][8]. One of the key targets of HIF-1α is the vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis[1]. The interplay between these molecules creates a complex signaling network that sustains tumor growth.

Recent studies have demonstrated that this compound can counteract the detrimental effects of the hypoxic tumor microenvironment. By promoting the formation of more functional and organized blood vessels, this compound can alleviate tumor hypoxia and, consequently, modulate the expression of hypoxia-related genes[4]. This guide delves into the specifics of these molecular changes.

Quantitative Effects of this compound on Hypoxia and Angiogenesis-Related Gene Expression

Treatment with this compound has been shown to significantly alter the gene expression profile within the tumor microenvironment. A key study demonstrated that this compound administration in mouse models of colon (MC38) and pancreatic (PDAC MH6419c5) adenocarcinoma led to a downregulation of hypoxia-inducible transcription factors and a concurrent upregulation of genes associated with angiogenesis[4]. The following tables summarize the quantitative PCR validation of these findings.

Table 1: Effect of this compound on the Expression of Hypoxia-Inducible Transcription Factors in MC38 Tumors [4]

GeneTreatmentRelative Expression (Fold Change)
HIF1α This compoundDecreased
HIF2α This compoundDecreased

Table 2: Effect of this compound on the Expression of Angiogenesis-Associated Genes in MC38 Tumors [4]

GeneTreatmentRelative Expression (Fold Change)
Angpt1 This compoundUpregulated
Vegfr2 This compoundUpregulated
Fgf1 This compoundUpregulated

Note: The source material qualitatively describes the changes as "decreased" or "upregulated" in the context of quantitative PCR validation of RNA sequencing data. Specific fold-change values were not provided in the cited text.

Experimental Protocols

The following methodologies were employed to ascertain the effects of this compound on gene expression within tumor tissues.

Animal Models and this compound Treatment
  • Tumor Models: Subcutaneous MC38 colon adenocarcinoma tumors in C57BL/6J mice and PDAC MH6419c5 pancreatic adenocarcinoma tumors were utilized[4].

  • Treatment Regimen: Mice bearing MC38 tumors were treated with either a vehicle control or this compound. Treatment commenced 7 days after tumor inoculation and consisted of subcutaneous injections of 0.3 mg/kg of this compound for 10 consecutive days[4].

Gene Expression Analysis
  • RNA Sequencing: A global analysis of differentially expressed genes in MC38 tumors from both vehicle- and this compound-treated mice was performed using RNA sequencing[4].

  • Quantitative PCR (qPCR): To validate the findings from the RNA sequencing data, quantitative PCR was performed on tumor tissues. This technique allowed for the specific measurement of the relative expression levels of HIF1α, HIF2α, Angpt1, Vegfr2, and Fgf1[4].

Signaling Pathways and Experimental Workflow

The molecular interactions underlying the effects of this compound on hypoxia-related gene expression are multifaceted. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating these phenomena.

dCNP_Hypoxia_Signaling_Pathway cluster_this compound This compound Signaling cluster_Vessel_Normalization Vessel Normalization cluster_Hypoxia_Signaling Hypoxia Signaling This compound This compound NPR2 NPR2 Receptor This compound->NPR2 GC Guanylate Cyclase NPR2->GC Activates cGMP cGMP GC->cGMP Produces PKG PKG cGMP->PKG Activates Vessel_Normalization Tumor Vasculature Normalization PKG->Vessel_Normalization Promotes Reduced_Hypoxia Reduced Hypoxia Vessel_Normalization->Reduced_Hypoxia HIF1a HIF-1α Reduced_Hypoxia->HIF1a Inhibits Stabilization HIF2a HIF-2α Reduced_Hypoxia->HIF2a Inhibits Stabilization Hypoxia_Genes Hypoxia-Related Gene Expression HIF1a->Hypoxia_Genes Regulates HIF2a->Hypoxia_Genes Regulates

This compound Signaling Pathway and its Impact on Hypoxia.

Experimental_Workflow Tumor_Inoculation 1. Tumor Cell Inoculation (e.g., MC38 in mice) Tumor_Growth 2. Tumor Growth Period (e.g., 7 days) Tumor_Inoculation->Tumor_Growth Treatment 3. Treatment Administration (Vehicle vs. This compound) Tumor_Growth->Treatment Tumor_Harvest 4. Tumor Tissue Harvest Treatment->Tumor_Harvest RNA_Extraction 5. RNA Extraction Tumor_Harvest->RNA_Extraction Gene_Expression_Analysis 6. Gene Expression Analysis (RNA-Seq and/or qPCR) RNA_Extraction->Gene_Expression_Analysis Data_Analysis 7. Data Analysis and Interpretation Gene_Expression_Analysis->Data_Analysis

Experimental Workflow for Gene Expression Analysis.

Discussion and Future Directions

The available data strongly indicate that this compound can modulate the tumor microenvironment by reducing hypoxia and altering the expression of key hypoxia-related and angiogenic genes. The downregulation of HIF1α and HIF2α suggests a significant reduction in the hypoxic signaling cascade, which is a critical driver of tumor progression and resistance to therapy[4]. Concurrently, the upregulation of Angpt1, Vegfr2, and Fgf1 points towards a more normalized and functional tumor vasculature, which can improve the delivery of therapeutic agents and enhance anti-tumor immune responses[4].

Interestingly, there exists a potential feedback loop where VEGF, a downstream target of HIF-1α, has been shown to suppress the secretion of CNP from endothelial cells[9]. By reducing HIF-1α levels, this compound may indirectly alleviate this suppression, further contributing to the normalization of the tumor microenvironment.

Future research should aim to elucidate the precise molecular mechanisms by which the this compound-activated cGMP-PKG signaling pathway leads to vascular normalization. A more detailed quantitative analysis of gene and protein expression changes over a time course of this compound treatment would provide a deeper understanding of the kinetics of this process. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer therapies that are hindered by hypoxia, such as radiation and certain chemotherapies, represents a promising avenue for clinical translation.

References

Initial Studies on the Anti-Fibrotic Activity of Decorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, is a hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. A key mediator of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Decorin (DCN), a small leucine-rich proteoglycan, has emerged as a promising anti-fibrotic agent due to its ability to directly interact with and neutralize TGF-β, thereby inhibiting its pro-fibrotic effects. This technical guide summarizes the initial studies on the anti-fibrotic activity of decorin, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Decorin on Fibrotic Markers

The following tables summarize the quantitative data from various studies investigating the anti-fibrotic effects of decorin. These studies demonstrate decorin's ability to reduce the expression of key fibrotic markers and inhibit pro-fibrotic signaling pathways in different experimental models.

Table 1: In Vivo Efficacy of Decorin in Animal Models of Fibrosis

Animal ModelTreatmentOutcome MeasureResultReference
Bleomycin-induced pulmonary fibrosis (hamster)Intratracheal DecorinLung Hydroxyproline~25% reduction vs. Bleomycin + PBS[1]
Spontaneously Hypertensive Rats (cardiac fibrosis)rAAV-Decorin gene deliveryCardiac Collagen ContentSignificantly reduced[2]
Rat Osteomyelitis Model (muscle scarring)Decorin injectionCollagen I expressionSignificantly downregulated vs. osteomyelitis group
Murine model of lung fibrosisAdenoviral vector with human decorin (AdDec)Lung Hydroxyproline~36% reduction vs. Bleomycin + control virus[3]

Table 2: In Vitro Efficacy of Decorin in Cell Culture Models of Fibrosis

Cell TypeTreatmentOutcome MeasureResultReference
Human Cardiac FibroblastsExogenous Decorin + TGF-βCollagen ProductionSignificantly decreased (p < 0.03)[4]
Hypertrophic Scar FibroblastsRecombinant Human Decorin + TGF-β1α-SMA expressionInhibited[5]
Human Lung Myofibroblast (MRC-5)Forced expression of decorinα-SMA expressionSuppressed[6]
Human Peritoneal Mesothelial CellsDecorin gene-silencing + TGF-β1Fibronectin expressionSignificantly increased[7]
Murine Optic Nerve Astrocytes25 nM DecorinTGF-β1 mRNA expression~44% reduction[8]
Murine Optic Nerve Astrocytes25 nM DecorinCollagen IV mRNA expression~75% reduction[8]

Table 3: Effect of Decorin on TGF-β/Smad Signaling Pathway Components

Experimental ModelTreatmentProtein AnalyzedResultReference
Spontaneously Hypertensive RatsrAAV-Decorin gene deliveryPhosphorylated Smad2Markedly reduced[2]
Human Myocardial Tissue (post-LVAD)Mechanical Circulatory Support (inducing decorin)Phosphorylated SMAD2Inactivated (p < 0.02)[4]
Rat Osteomyelitis ModelDecorin injectionPhosphorylated Smad2Significantly downregulated
Rat Osteomyelitis ModelDecorin injectionPhosphorylated Smad3Significantly downregulated
Human Mesangial CellsDecorinPhosphorylation of Smad2 at Ser-240Induced[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of decorin's anti-fibrotic activity.

Bleomycin-Induced Pulmonary Fibrosis in Rats

This protocol describes the induction of pulmonary fibrosis in rats using bleomycin, a common model to study the efficacy of anti-fibrotic agents like decorin.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Bleomycin sulfate (sterile, for injection)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., cannula or microsprayer)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached by monitoring reflexes.

  • Bleomycin Administration:

    • Prepare a fresh solution of bleomycin in sterile saline at a concentration of 2.5 mg/kg body weight.

    • Position the anesthetized rat in a supine position on a surgical board.

    • Visualize the trachea through a small incision in the neck or by using a laryngoscope.

    • Carefully insert the cannula or microsprayer into the trachea.

    • Instill a single dose of the bleomycin solution directly into the lungs. A saline-treated group should be included as a control.[10][11]

  • Post-Procedure Care:

    • Monitor the rats closely until they have fully recovered from anesthesia.

    • Provide appropriate post-operative care, including analgesics if necessary.

  • Decorin Treatment (Example):

    • Administer decorin or a control vehicle (e.g., saline) via the desired route (e.g., intravenous, intraperitoneal, or intratracheal) at specified time points post-bleomycin induction.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 14 or 28 days post-bleomycin), euthanize the rats.

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content).[12]

Isolation and Culture of Primary Cardiac Fibroblasts

This protocol outlines the isolation and culture of primary cardiac fibroblasts from neonatal murine hearts, which are crucial for in vitro studies of cardiac fibrosis.[13][14][15][16][17]

Materials:

  • Neonatal mouse pups (1-3 days old)

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Digestion buffer (e.g., Collagenase Type II in Hank's Balanced Salt Solution)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • Cell culture flasks/plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanasia and Heart Extraction:

    • Euthanize neonatal pups according to approved animal protocols.

    • Spray the chest with 70% ethanol.

    • Aseptically open the chest cavity and excise the hearts.

  • Tissue Preparation:

    • Wash the hearts in ice-cold sterile PBS to remove excess blood.

    • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Enzymatic Digestion:

    • Transfer the minced tissue to a tube containing digestion buffer.

    • Incubate at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes), or perform sequential digestions.

  • Cell Isolation:

    • After digestion, triturate the tissue suspension gently to release the cells.

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

    • Centrifuge the filtered cell suspension to pellet the cells.

  • Plating and Culture:

    • Resuspend the cell pellet in fibroblast growth medium.

    • Plate the cells into culture flasks or plates.

    • Incubate at 37°C in a 5% CO2 incubator.

    • Cardiac fibroblasts will adhere to the plastic surface. Non-adherent cells (including cardiomyocytes) can be removed by changing the medium after a few hours or the next day.

  • Fibroblast Purification:

    • Fibroblasts will proliferate and can be passaged upon reaching confluence. The population will become progressively enriched with fibroblasts over several passages.

    • Characterize the fibroblast population by morphology and immunofluorescence staining for fibroblast-specific markers (e.g., vimentin) and absence of cardiomyocyte (e.g., troponin T) or endothelial cell (e.g., CD31) markers.

Western Blotting for Phosphorylated Smad2 (pSmad2)

This protocol details the detection of phosphorylated Smad2, a key downstream effector of TGF-β signaling, by Western blotting.[18][19][20][21]

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against pSmad2

  • Primary antibody against total Smad2 (for loading control)

  • Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against pSmad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane again several times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the bound antibodies and re-probed with antibodies against total Smad2 and a housekeeping protein for normalization.

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol describes the detection and localization of Collagen I in paraffin-embedded kidney sections, a key marker of renal fibrosis.[22][23][24][25]

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against Collagen I

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Peroxidase Blocking:

    • Incubate the sections with hydrogen peroxide solution to quench endogenous peroxidase activity.

  • Blocking:

    • Block non-specific binding sites by incubating the sections with a blocking solution.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody against Collagen I overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate the sections with a biotinylated secondary antibody.

  • Signal Amplification:

    • Incubate the sections with the ABC reagent.

  • Visualization:

    • Develop the color by incubating the sections with the DAB substrate-chromogen solution. Collagen I will appear as a brown precipitate.

  • Counterstaining:

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount the coverslips using a permanent mounting medium.

Mandatory Visualizations

Signaling Pathway of Decorin's Anti-Fibrotic Activity

Decorin_Anti_Fibrosis_Signaling TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds Decorin Decorin Decorin->TGFb Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrosis_genes Pro-fibrotic Genes (e.g., Collagen I, α-SMA) Nucleus->Fibrosis_genes Activates Transcription

Caption: Decorin inhibits fibrosis by binding to TGF-β, preventing its interaction with its receptor and subsequent phosphorylation of Smad2/3, leading to reduced transcription of pro-fibrotic genes.

Experimental Workflow for In Vivo Anti-Fibrotic Drug Testing

InVivo_Workflow start Start: Animal Model Selection (e.g., Bleomycin-induced lung fibrosis) induction Induction of Fibrosis (e.g., Intratracheal Bleomycin) start->induction grouping Randomization into Treatment Groups (Vehicle Control, Decorin Treatment) induction->grouping treatment Drug Administration (Specified dose, route, and frequency) grouping->treatment monitoring Monitoring of Animal Health (Body weight, clinical signs) treatment->monitoring euthanasia Euthanasia and Tissue Collection (e.g., Lungs, Heart, Kidneys) monitoring->euthanasia histology Histological Analysis (e.g., Masson's Trichrome, Sirius Red) euthanasia->histology biochemistry Biochemical Analysis (e.g., Hydroxyproline Assay, ELISA) euthanasia->biochemistry molecular Molecular Analysis (e.g., Western Blot for pSmad2, qPCR for Collagen I) euthanasia->molecular data_analysis Data Analysis and Interpretation histology->data_analysis biochemistry->data_analysis molecular->data_analysis

Caption: A generalized workflow for evaluating the anti-fibrotic efficacy of a compound like decorin in a preclinical animal model.

Logical Relationship of Decorin's Mechanism of Action

Decorin_MoA_Logic Decorin Decorin TGFb TGF-β Decorin->TGFb Inhibits TGFb_activity TGF-β Bioactivity TGFb->TGFb_activity Leads to Smad_signaling Smad Signaling (pSmad2/3) TGFb_activity->Smad_signaling Activates Fibroblast_activation Fibroblast Activation (α-SMA expression) Smad_signaling->Fibroblast_activation Promotes ECM_deposition ECM Deposition (Collagen Synthesis) Fibroblast_activation->ECM_deposition Increases Fibrosis Tissue Fibrosis ECM_deposition->Fibrosis Results in

References

An In-depth Technical Guide on the Interaction of C-type Natriuretic Peptide with Cytotoxic T Lymphocytes and Natural Killer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interplay between signaling molecules and the immune system presents a fertile ground for novel therapeutic interventions in oncology and autoimmune diseases. C-type natriuretic peptide (CNP), a member of the natriuretic peptide family, and its specific receptor, Natriuretic Peptide Receptor 2 (NPR2), have been traditionally investigated for their roles in cardiovascular homeostasis and bone growth. However, emerging evidence points towards a potential, yet underexplored, role in the modulation of the immune response. This technical guide delves into the current understanding of the interaction between CNP and two critical components of the cytotoxic immune response: Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells. By examining the expression of NPR2 on these lymphocytes and drawing parallels from the effects of related natriuretic peptides, we explore the hypothetical signaling pathways and potential functional consequences of CNP engagement. This document aims to provide a comprehensive resource, complete with detailed experimental methodologies and data summaries, to catalyze further research into the immunomodulatory properties of CNP and its derivatives.

Introduction to CTLs and NK Cells

Cytotoxic T Lymphocytes (CTLs), or CD8+ T cells, are a cornerstone of the adaptive immune system, responsible for recognizing and eliminating infected or malignant cells through the recognition of specific antigens presented by Major Histocompatibility Complex (MHC) class I molecules. Natural Killer (NK) cells, conversely, are a part of the innate immune system and can lyse target cells that have downregulated MHC class I expression, a common immune evasion tactic by tumors, through a "missing-self" recognition mechanism. Both cell types employ a sophisticated cytotoxic machinery, primarily involving the release of perforin and granzymes, to induce apoptosis in their targets.

C-type Natriuretic Peptide (CNP) and its Receptor NPR2

C-type natriuretic peptide is a paracrine signaling molecule that exerts its effects through binding to its high-affinity receptor, Natriuretic Peptide Receptor 2 (NPR2). NPR2 is a transmembrane guanylyl cyclase that, upon ligand binding, converts GTP to cyclic GMP (cGMP). This second messenger, cGMP, in turn activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases, leading to a variety of cellular responses.

Evidence from public databases, such as The Human Protein Atlas, indicates that NPR2 is expressed on both T cells and NK cells, providing a direct molecular basis for a potential interaction with CNP[1][2].

Hypothetical Signaling Pathway of CNP in CTLs and NK Cells

While the precise downstream signaling cascade of NPR2 activation in CTLs and NK cells has not been fully elucidated, a hypothetical pathway can be constructed based on known NPR2 signaling in other cell types and the established functions of these lymphocytes.

CNP_Immune_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effector Effector Functions dCNP This compound/CNP NPR2 NPR2 (Guanylyl Cyclase-B) This compound->NPR2 Binds to cGMP cGMP NPR2->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Proliferation Proliferation PKG->Proliferation Modulates Cytokine_Release Cytokine Release (IFN-γ, TNF-α) PKG->Cytokine_Release Modulates Cytotoxicity Cytotoxicity (Perforin/Granzyme B) PKG->Cytotoxicity Modulates

Figure 1: Hypothetical CNP/NPR2 signaling pathway in CTLs and NK cells.

Potential Immunomodulatory Effects of CNP

Direct evidence for the effects of CNP on CTL and NK cell function is limited. However, studies on the related Brain Natriuretic Peptide (BNP) have shown that it can induce apoptosis in CD8+ T cells via a caspase-3 associated mechanism[3]. Furthermore, BNP was found to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-6, while preserving the production of anti-inflammatory and regulatory cytokines like IL-4, IL-5, and IL-13[3]. These findings suggest that natriuretic peptides may have a role in dampening excessive T cell-mediated inflammation.

Conversely, in other cellular contexts, CNP has demonstrated anti-proliferative effects. For instance, CNP inhibits the proliferation of human mesangial cells and the secretion of monocyte chemoattractant protein-1 (MCP-1)[4]. Whether similar anti-proliferative or modulatory effects on cytokine secretion occur in CTLs and NK cells upon CNP stimulation remains a key area for future investigation.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data from studies specifically investigating the effects of this compound or CNP on CTL and NK cell functions. The following table presents data on the effects of the related natriuretic peptide, BNP, on CD8+ T cells to serve as a preliminary reference.

Peptide Cell Type Parameter Measured Effect Concentration Reference
BNPHuman CD8+ T cellsCell NumberReductionNot specified[3]
BNPHuman CD8+ T cellsIntracellular Caspase 3IncreaseNot specified[3]
BNPHuman CD8+ T cellsTNF-α SecretionReductionNot specified[3]
BNPHuman CD8+ T cellsIL-1α SecretionReductionNot specified[3]
BNPHuman CD8+ T cellsIL-6 SecretionReductionNot specified[3]
BNPHuman CD8+ T cellsIL-4, IL-5, IL-13 SecretionPreservedNot specified[3]

Detailed Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to assess the impact of this compound on CTL and NK cell functions.

CTL and NK Cell Isolation and Culture
  • Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from experimental animals.

  • Isolation: CTLs (CD8+) and NK cells (CD3-CD56+) can be isolated from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits to a purity of >95%.

  • Culture: Isolated cells should be cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate cytokines for expansion and activation (e.g., IL-2 for both CTLs and NK cells, and IL-15 for NK cells).

Cytotoxicity Assays

The cytotoxic potential of CTLs and NK cells following treatment with this compound can be assessed using several standard assays.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Co-culture cluster_analysis Analysis Effector_Cells Isolate & Culture CTLs or NK Cells Treatment Treat Effector Cells with this compound (various concentrations) Effector_Cells->Treatment Target_Cells Culture & Label Target Tumor Cells (e.g., with Calcein-AM or 51Cr) Co_culture Co-culture Effector & Target Cells (various E:T ratios) Target_Cells->Co_culture Treatment->Co_culture Measurement Measure Release of Label (Calcein-AM, 51Cr, or LDH) from Target Cells Co_culture->Measurement Calculation Calculate Percentage of Specific Lysis Measurement->Calculation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of dCNP for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which plays crucial roles in cardiovascular homeostasis. The biologically active form, CNP-22, is a 22-amino acid peptide. This document provides a detailed protocol for the synthesis of a truncated form of CNP, designated here as dCNP. This analog, corresponding to the C-terminal 17 amino acids of human CNP-22 (sequence: CFGLKLDRIGSMSGLGC), is of significant interest for research into the structure-activity relationships of CNP and for the development of novel therapeutic agents targeting the natriuretic peptide system.

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a robust and widely used method for producing high-purity peptides for research purposes.

Synthesis of this compound via Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of this compound is performed on a solid support (resin), which allows for the sequential addition of amino acids in a C-terminal to N-terminal direction. The use of Fmoc protecting groups for the α-amino group of the amino acids, which are removed by a weak base, and acid-labile side-chain protecting groups, ensures the integrity of the growing peptide chain.

Materials and Reagents
ReagentSupplier (Representative)Grade
Fmoc-Cys(Trt)-Wang resinSigma-Aldrich, Novabiochem0.3-0.8 mmol/g loading
Fmoc-amino acids (with side-chain protection)Sigma-Aldrich, BachemSynthesis grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, AAPPTecPeptide synthesis grade
HOBt (Hydroxybenzotriazole)Sigma-Aldrich, AAPPTecPeptide synthesis grade
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichPeptide synthesis grade
PiperidineSigma-AldrichACS reagent
DMF (N,N-Dimethylformamide)Sigma-AldrichPeptide synthesis grade
DCM (Dichloromethane)Sigma-AldrichACS reagent
TFA (Trifluoroacetic acid)Sigma-AldrichReagentPlus®, ≥99%
TIS (Triisopropylsilane)Sigma-Aldrich98%
Dithiothreitol (DTT)Sigma-AldrichMolecular biology grade
Acetonitrile (ACN)Sigma-AldrichHPLC grade
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Experimental Protocol

1. Resin Swelling:

  • Swell Fmoc-Cys(Trt)-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents, 2 mmol), HBTU (3.9 equivalents, 1.95 mmol), and HOBt (4 equivalents, 2 mmol) in DMF (5 mL).

  • Add DIPEA (8 equivalents, 4 mmol) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (G, L, G, S(tBu), M, S(tBu), G, I, R(Pbf), D(OtBu), L, K(Boc), L, G, F, C(Trt)).

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DTT.

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

  • Stir the mixture for 3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small volume of TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (50 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

6. Disulfide Bond Formation:

  • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2) at a concentration of 1 mg/mL.

  • Stir the solution gently, open to the air, for 24 hours to allow for oxidative cyclization.

  • Monitor the cyclization by RP-HPLC.

7. Purification:

  • Purify the crude cyclized peptide by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 60 minutes.

  • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Experimental Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Quality Control Resin Fmoc-Cys(Trt)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Elongation Repeat for all 17 Amino Acids Cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) Wash2 Wash (DMF, DCM) Elongation->Deprotection Precipitation Precipitation in Cold Ether Cleavage->Precipitation Cyclization Disulfide Bond Formation (Air Oxidation, pH 8.2) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization QC Analytical RP-HPLC & Mass Spectrometry Purification->QC Final_Product Pure this compound Peptide Lyophilization->Final_Product G This compound This compound NPRB NPR-B Receptor This compound->NPRB Binds GC Guanylyl Cyclase (intracellular domain) NPRB->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Leads to Response Cellular Response (e.g., vasodilation, inhibition of proliferation) Phosphorylation->Response

Application Notes and Protocols: dCNP in vivo Dissolution and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dicalcium Phosphate Nanoparticles (dCNPs)

Dicalcium phosphate nanoparticles (dCNPs), including dicalcium phosphate dihydrate (DCPD, brushite) and anhydrous dicalcium phosphate (DCPA, monetite), are attractive vehicles for drug delivery due to their biocompatibility, biodegradability, and pH-responsive dissolution characteristics.[1][2] Composed of calcium and phosphate ions, which are endogenous to the body, dCNPs are considered safe for biomedical applications.[3] Their increased solubility in acidic environments, such as that found in the stomach or within endo-lysosomal compartments of cells, allows for targeted drug release.[4][5] This property makes them particularly suitable for oral drug delivery systems, where the acidic gastric environment can initiate drug release, and for intracellular delivery, where the acidic pH of endosomes can trigger the release of therapeutic cargo into the cytoplasm.[4][5][6]

This document provides detailed protocols for the preparation of dCNPs using various methods, their characterization, and a comprehensive guide to assessing their in vivo dissolution profile following oral administration in a preclinical rat model.

Preparation of Dicalcium Phosphate Nanoparticles

Several methods can be employed for the synthesis of dCNPs, with the choice of method influencing particle size, crystallinity, and drug loading capacity. The most common methods include wet chemical precipitation, sol-gel synthesis, and spray drying.

Wet Chemical Precipitation

This method is a straightforward and widely used technique for synthesizing dCNPs at room temperature.[4][7] It involves the controlled mixing of calcium and phosphate precursor solutions to induce the precipitation of dicalcium phosphate.

2.1.1 Protocol for dCNP Synthesis via Wet Chemical Precipitation

Materials:

  • Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂) as the calcium source

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium phosphate dibasic (Na₂HPO₄) as the phosphate source

  • Deionized water

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • Beakers and pipettes

  • Centrifuge and centrifuge tubes

  • Lyophilizer (optional)

Procedure:

  • Prepare separate aqueous solutions of the calcium salt (e.g., 0.5 M CaCl₂) and the phosphate salt (e.g., 0.3 M (NH₄)₂HPO₄).

  • Place the calcium salt solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm).

  • Slowly add the phosphate salt solution to the calcium salt solution dropwise using a pipette or burette.

  • During the addition, monitor and maintain the pH of the mixture within the desired range for dicalcium phosphate formation (typically pH 5-7) by adding NH₄OH or NaOH solution as needed.

  • After the complete addition of the phosphate solution, continue stirring the suspension for a predetermined aging time (e.g., 2-4 hours) at room temperature to allow for crystal growth and stabilization.

  • Collect the precipitated dCNPs by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step. Repeat the washing process 2-3 times to remove unreacted precursors and by-products.

  • After the final wash, resuspend the this compound pellet in a small amount of deionized water and freeze-dry (lyophilize) to obtain a fine powder, or store as a suspension.

Drug Loading (Co-precipitation Method): To encapsulate a drug during synthesis, dissolve the drug in either the calcium or phosphate precursor solution before mixing, ensuring the drug is stable at the reaction pH. The drug will be entrapped within the precipitating this compound matrix.

2.1.2 Workflow for Wet Chemical Precipitation of dCNPs

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Collection cluster_final Final Product Ca_sol Calcium Salt Solution Mixing Controlled Mixing Ca_sol->Mixing P_sol Phosphate Salt Solution P_sol->Mixing pH_adjust pH Adjustment (5-7) Mixing->pH_adjust Aging Aging (2-4 hours) pH_adjust->Aging Centrifuge1 Centrifugation Aging->Centrifuge1 Wash Washing Centrifuge1->Wash Centrifuge2 Centrifugation Wash->Centrifuge2 Freeze_dry Freeze Drying Centrifuge2->Freeze_dry dCNP_powder This compound Powder Freeze_dry->dCNP_powder

Figure 1: Wet chemical precipitation workflow for this compound synthesis.

Sol-Gel Synthesis

The sol-gel method offers good control over particle size and homogeneity and is carried out at relatively low temperatures.[8] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

2.2.1 Protocol for this compound Synthesis via Sol-Gel Method

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium precursor.

  • Triethyl phosphite (P(OC₂H₅)₃) as the phosphorus precursor.

  • Ethanol (absolute) as the solvent.

  • Deionized water.

  • Ammonium hydroxide (NH₄OH) for pH control.

  • Magnetic stirrer, heating plate, and reflux condenser.

  • Beakers and pipettes.

  • Oven or furnace.

Procedure:

  • Dissolve the calcium precursor (e.g., Ca(NO₃)₂·4H₂O) in absolute ethanol in a flask to form the calcium sol.

  • In a separate flask, mix the phosphorus precursor (e.g., triethyl phosphite) with ethanol.

  • Slowly add the phosphorus sol to the calcium sol under vigorous stirring.

  • Add a controlled amount of deionized water to the mixture to initiate hydrolysis.

  • Adjust the pH of the sol to the desired level (e.g., pH 6-7) by adding NH₄OH.

  • Heat the mixture under reflux (e.g., at 60-80 °C) for several hours to promote gelation.

  • Age the resulting gel at room temperature for 24-48 hours.

  • Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent and form a xerogel.

  • The dried xerogel can be ground into a fine powder. A calcination step at a higher temperature (e.g., 400-600 °C) can be performed to improve crystallinity, if required.

Drug Loading: The drug can be incorporated by dissolving it in the initial sol mixture before gelation.

2.2.2 Workflow for Sol-Gel Synthesis of dCNPs

G cluster_sol Sol Preparation cluster_gelation Gel Formation cluster_drying Drying & Finishing cluster_final Final Product Ca_sol Calcium Precursor in Ethanol Mixing Mixing Sols Ca_sol->Mixing P_sol Phosphorus Precursor in Ethanol P_sol->Mixing Hydrolysis Hydrolysis (add H₂O) Mixing->Hydrolysis Gelation Gelation (Heating/Reflux) Hydrolysis->Gelation Aging Aging Gel (24-48 hours) Gelation->Aging Drying Drying (80-100 °C) Aging->Drying Grinding Grinding Drying->Grinding dCNP_powder This compound Powder Grinding->dCNP_powder

Figure 2: Sol-gel synthesis workflow for this compound preparation.

Spray Drying

Spray drying is a continuous process that can be scaled up for larger production.[9][10][11] It involves atomizing a precursor solution or suspension into fine droplets and rapidly drying them in a hot gas stream.

2.3.1 Protocol for this compound Synthesis via Spray Drying

Materials:

  • Calcium and phosphate precursor salts (as in wet chemical precipitation).

  • Deionized water.

  • Spray dryer instrument.

  • Optional: A carrier material or excipient (e.g., mannitol) for drug-loaded formulations.[12]

Procedure:

  • Prepare a stable aqueous solution or suspension containing the calcium and phosphate precursors at the desired stoichiometric ratio for dicalcium phosphate.

  • If encapsulating a drug, dissolve or suspend the drug in the precursor feed solution.[9]

  • Set the parameters of the spray dryer, including inlet temperature, gas flow rate, and liquid feed rate. These parameters will need to be optimized to achieve the desired particle size and morphology.

  • Pump the precursor solution through the atomizer of the spray dryer, which disperses the liquid into fine droplets.

  • The droplets are introduced into the drying chamber, where they come into contact with a hot gas (usually air or nitrogen), causing rapid evaporation of the solvent.

  • As the solvent evaporates, the precursors precipitate and form solid this compound particles.

  • The dried this compound powder is separated from the gas stream using a cyclone separator and collected.

2.3.2 Workflow for Spray Drying Synthesis of dCNPs

G cluster_prep Feed Preparation cluster_process Spray Drying Process cluster_final Final Product Feed_sol Precursor/Drug Solution Atomization Atomization Feed_sol->Atomization Drying Rapid Drying (Hot Gas) Atomization->Drying Separation Cyclone Separation Drying->Separation dCNP_powder This compound Powder Separation->dCNP_powder

Figure 3: Spray drying workflow for this compound synthesis.

Characterization of dCNPs

Thorough characterization is essential to ensure the quality, consistency, and performance of the synthesized dCNPs.

Technique Principle Information Obtained
X-Ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline lattice of a material.Crystalline phase identification (e.g., DCPD vs. DCPA), crystallinity, and crystal size.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., phosphate, hydroxyl) and confirmation of dicalcium phosphate structure.[8]
Scanning Electron Microscopy (SEM) Uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images.Particle morphology, size, and surface topography.[8]
Transmission Electron Microscopy (TEM) Transmits a beam of electrons through an ultrathin specimen to form an image.Internal structure, particle size, and morphology at a higher resolution than SEM.[8]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.Hydrodynamic diameter (particle size in suspension) and size distribution.
Brunauer-Emmett-Teller (BET) Analysis Measures the physical adsorption of a gas onto the surface of a material.Specific surface area of the nanoparticle powder.

In Vivo Dissolution of Orally Administered dCNPs in a Rat Model

Assessing the in vivo dissolution of dCNPs is crucial for understanding the drug release profile and bioavailability of orally administered formulations. The following protocol provides a framework for conducting such a study in a rat model.

Animal Model and Preparation
  • Animal Species: Sprague-Dawley or Wistar rats are commonly used.[13][14]

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.

  • Fasting: To mimic the fasted state and reduce variability, animals should be fasted overnight (e.g., 12-18 hours) before administration of the dCNPs, with free access to water.[14]

Protocol for In Vivo Dissolution Study

Materials:

  • This compound formulation (suspended in a suitable vehicle, e.g., deionized water or 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Surgical instruments for dissection.

  • Centrifuge tubes.

  • pH meter.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and phosphorus quantification.[6]

  • Single Particle ICP-MS (spICP-MS) or TEM for nanoparticle characterization in biological fluids.[6]

Procedure:

  • Administration: Administer a single dose of the this compound suspension to the fasted rats via oral gavage.[13] The dose will depend on the specific study design. A vehicle control group should be included.

  • Time Points: Euthanize groups of animals at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to track the dissolution process along the gastrointestinal (GI) tract.

  • Sample Collection:

    • Immediately following euthanasia, perform a midline laparotomy to expose the abdominal cavity.

    • Isolate the stomach, small intestine (divided into segments, e.g., duodenum, jejunum, ileum), and colon.

    • Carefully collect the luminal contents from each segment into separate pre-weighed centrifuge tubes.[14]

    • Record the pH of the contents of each segment.

    • Gently rinse the inner walls of each intestinal segment with a known volume of saline to collect any adhered nanoparticles.

    • Collect tissue samples from each segment for analysis of nanoparticle uptake.

  • Sample Processing and Analysis:

    • Separation of Dissolved and Particulate Fractions: Centrifuge the collected luminal contents at high speed (e.g., 20,000 x g for 30 minutes) to pellet the intact nanoparticles and other solid matter. The supernatant will contain the dissolved calcium and phosphate ions.

    • Quantification of Dissolved Ions: Analyze the supernatant for calcium and phosphate concentrations using ICP-MS or AAS. This will provide a measure of the extent of this compound dissolution.[6]

    • Analysis of Particulate Fraction: The pellet can be analyzed to characterize the remaining intact or partially dissolved nanoparticles. This can be done by resuspending the pellet and analyzing with techniques like spICP-MS to determine particle size distribution and concentration, or by TEM to visualize particle morphology.[6]

    • Tissue Analysis: Tissue samples can be homogenized and analyzed for total calcium and phosphorus content to assess nanoparticle uptake and dissolution within the intestinal mucosa.

Expected In Vivo Dissolution Behavior

Based on the physicochemical properties of dicalcium phosphate, the following is expected:

  • Stomach: Due to the highly acidic environment (pH 1-3), significant dissolution of dCNPs is anticipated, leading to the release of calcium and phosphate ions and any encapsulated drug.[3]

  • Small Intestine: As the pH increases to near-neutral (pH 6-7.5), the dissolution rate of dCNPs will decrease.[1][15] Some undissolved nanoparticles may interact with the intestinal mucosa.[16][17] It is also possible for the released calcium and phosphate ions to reprecipitate as other calcium phosphate phases in the more alkaline environment of the intestine.[3]

  • Cellular Uptake and Intracellular Dissolution: Some intact dCNPs may be taken up by intestinal epithelial cells via endocytosis.[6] Within the acidic environment of endosomes and lysosomes, these nanoparticles are expected to dissolve, releasing their contents into the cell.[4][6]

Data Presentation

Quantitative data from the in vivo dissolution study should be summarized in a clear and organized manner.

Table 1: this compound Dissolution in Gastrointestinal Luminal Contents

Time Point (hours) GI Segment pH of Contents Dissolved Ca²⁺ (µg/mL) Dissolved PO₄³⁻ (µg/mL) % this compound Dissolved
0.5 Stomach
Duodenum
... ...
24 Ileum

| | Colon | | | | |

In Vivo Dissolution Experimental Workflow

G cluster_prep Animal Preparation cluster_admin Administration & Collection cluster_analysis Sample Analysis cluster_results Data Output Fasting Overnight Fasting of Rats Gavage Oral Gavage Fasting->Gavage dCNP_prep Prepare this compound Suspension dCNP_prep->Gavage Euthanasia Euthanasia at Time Points Gavage->Euthanasia Dissection GI Tract Dissection Euthanasia->Dissection Collection Collect Luminal Contents & Tissue Dissection->Collection Centrifugation High-Speed Centrifugation Collection->Centrifugation Supernatant Analyze Supernatant (ICP-MS/AAS) Centrifugation->Supernatant Pellet Analyze Pellet (spICP-MS/TEM) Centrifugation->Pellet Dissolved Dissolved Ca²⁺ & PO₄³⁻ Concentrations Supernatant->Dissolved Particulate Remaining Nanoparticle Characteristics Pellet->Particulate

Figure 4: Workflow for the in vivo dissolution study of dCNPs.

Biological Interactions and Signaling Pathways

While dCNPs are primarily considered as carriers, their dissolution into calcium and phosphate ions means they can potentially influence cellular processes that are regulated by these ions.

Interaction with Gut Mucosa

Upon oral administration, dCNPs will encounter the mucus layer lining the intestinal epithelium. The interaction with mucus will depend on the surface properties of the nanoparticles.[16][17] Surface modifications, for instance with chitosan, can enhance mucoadhesion, potentially increasing the residence time of the nanoparticles in the intestine and facilitating their uptake.[16]

Potential Signaling Pathway Interactions

The direct effects of dCNPs on specific signaling pathways are not well-elucidated. However, their dissolution products, calcium and phosphate ions, are key signaling molecules. An increase in the local concentration of these ions in the intestinal lumen or within intestinal cells could potentially modulate pathways involved in:

  • Calcium and Phosphate Homeostasis: The transport of calcium and phosphate across the intestinal epithelium is tightly regulated. A high local concentration of these ions from this compound dissolution could influence the expression and activity of transporters such as TRPV6 (for calcium) and NaPi-IIb (for phosphate).

  • Calcium-Sensing Receptor (CaSR): The CaSR is expressed in the gastrointestinal tract and responds to extracellular calcium levels. Activation of CaSR can influence various cellular processes, including hormone secretion and cell proliferation. A significant local increase in calcium concentration from this compound dissolution could potentially modulate CaSR signaling.

Further research is required to determine the specific signaling pathways that are directly modulated by dCNPs themselves, independent of their dissolution products.

Conceptual Diagram of this compound Interaction with Intestinal Epithelium

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound Ca_ion Ca²⁺ This compound->Ca_ion Dissolution P_ion PO₄³⁻ This compound->P_ion Dissolution Endocytosis Endocytosis This compound->Endocytosis Uptake Transporters Ion Transporters (TRPV6, NaPi-IIb) Ca_ion->Transporters CaSR CaSR Ca_ion->CaSR P_ion->Transporters Intracellular Intracellular Signaling Endocytosis->Intracellular Intracellular Dissolution Transporters->Intracellular CaSR->Intracellular

Figure 5: Conceptual overview of this compound interactions at the intestinal barrier.

References

Application Notes and Protocols for Utilizing dCNP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendroaspis natriuretic peptide (dCNP) is a 38-amino acid peptide originally isolated from the venom of the Green Mamba (Dendroaspis angusticeps). It belongs to the natriuretic peptide family, which includes Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides are known to play crucial roles in cardiovascular and renal homeostasis. This compound primarily exerts its biological effects through the activation of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A)[1]. The binding of this compound to NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger[1].

Recent research has indicated that the NPR-A signaling pathway may be involved in the regulation of cell proliferation, migration, and apoptosis in various cancer cell types[2][3]. This suggests that this compound could be a valuable tool for investigating the role of the cGMP pathway in cancer biology and may hold potential as a therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on key cellular processes.

This compound Signaling Pathway

This compound initiates its cellular effects by binding to the extracellular domain of NPR-A. This binding event induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This domain then converts GTP to cGMP. The subsequent increase in intracellular cGMP levels leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinase (PKG)[4][5][6]. Activated PKG can then phosphorylate a variety of substrate proteins, leading to the modulation of cellular processes such as proliferation, migration, and invasion. Additionally, cGMP can also directly interact with and modulate the activity of cyclic nucleotide-gated ion channels and phosphodiesterases (PDEs).

dCNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A NPR-A (Guanylyl Cyclase-A) This compound->NPR_A cGMP cGMP NPR_A->cGMP Activation GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activation Downstream Downstream Effectors (e.g., VASP, β-catenin) PKG->Downstream Phosphorylation Proliferation Decreased Proliferation Downstream->Proliferation Migration Decreased Migration/Invasion Downstream->Migration

This compound signaling pathway overview.

Experimental Protocols

Measurement of Intracellular cGMP Levels

This protocol describes a method to quantify changes in intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • This compound (synthetic peptide)

  • Cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add fresh serum-free medium containing a phosphodiesterase inhibitor such as IBMX (typically 0.5 mM) and incubate for 30 minutes. This step is crucial to prevent the degradation of cGMP.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the wells and incubate for a predetermined time (e.g., 10, 30, 60 minutes).

  • Cell Lysis: After incubation, aspirate the medium and lyse the cells by adding 0.1 M HCl.

  • cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cGMP concentration to the total protein content of each sample.

Data Presentation:

Table 1: Effect of this compound on Intracellular cGMP Levels in A549 Cells (Hypothetical Data)

This compound Concentration (nM) Incubation Time (min) cGMP Concentration (pmol/mg protein)
0 (Control) 30 5.2 ± 0.8
1 30 15.8 ± 2.1
10 30 45.3 ± 4.5
100 30 120.7 ± 10.2

| 1000 | 30 | 250.1 ± 18.9 |

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Cell Adherence: Allow cells to adhere overnight in a humidified incubator.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value if applicable.

Data Presentation:

Table 2: Effect of this compound on the Viability of MDA-MB-231 Breast Cancer Cells (Hypothetical Data)

This compound Concentration (nM) 24h Viability (%) 48h Viability (%) 72h Viability (%)
0 (Control) 100 ± 5.1 100 ± 6.2 100 ± 5.8
10 98.2 ± 4.5 95.1 ± 5.3 90.4 ± 6.1
100 92.5 ± 3.8 85.3 ± 4.9 75.2 ± 5.5
1000 80.1 ± 4.2 65.7 ± 5.1 52.8 ± 4.9
10000 65.3 ± 3.9 48.2 ± 4.3 35.1 ± 4.1

| IC50 (nM) | >10000 | ~8000 | ~1500 |

Cell Migration Assay (Transwell Assay)

This protocol describes a Transwell assay to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Serum-free and serum-containing cell culture medium

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the medium with serum-free medium.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

Data Presentation:

Table 3: Effect of this compound on the Migration of U87 Glioblastoma Cells (Hypothetical Data)

This compound Concentration (nM) Number of Migrated Cells per Field % Migration Inhibition
0 (Control) 150 ± 15 0
10 135 ± 12 10
100 98 ± 10 35

| 1000 | 60 ± 8 | 60 |

Cell Invasion Assay (Matrigel Transwell Assay)

This protocol is similar to the migration assay but includes a layer of Matrigel to assess the invasive potential of cancer cells.

Materials:

  • All materials from the Cell Migration Assay

  • Matrigel Basement Membrane Matrix

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

  • Follow Steps 2-8 of the Cell Migration Assay Protocol.

Data Presentation:

Table 4: Effect of this compound on the Invasion of PC-3 Prostate Cancer Cells (Hypothetical Data)

This compound Concentration (nM) Number of Invaded Cells per Field % Invasion Inhibition
0 (Control) 80 ± 9 0
10 70 ± 7 12.5
100 45 ± 6 43.8

| 1000 | 25 ± 4 | 68.8 |

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Experimental Assays start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture seed Seed Cells for Specific Assays culture->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat cgmp cGMP Assay (ELISA) treat->cgmp viability Cell Viability/Proliferation (MTT Assay) treat->viability migration Cell Migration Assay (Transwell) treat->migration invasion Cell Invasion Assay (Matrigel Transwell) treat->invasion analysis Data Collection and Analysis cgmp->analysis viability->analysis migration->analysis invasion->analysis conclusion Conclusion and Interpretation analysis->conclusion

General experimental workflow.

Disclaimer

The quantitative data presented in the tables are for illustrative purposes only and are designated as "Hypothetical Data." Researchers should generate their own experimental data for specific cell lines and experimental conditions. The optimal concentrations of this compound and incubation times may vary depending on the cell type and the specific assay being performed. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each experimental setup.

References

Application Notes and Protocols for Studying the Anti-Hypoxia Effects of dCNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendroaspis natriuretic peptide (dCNP) is a member of the natriuretic peptide family, originally isolated from the venom of the green mamba snake.[1] Like other natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), this compound exhibits various cardiovascular effects, including vasodilation, natriuresis, and diuresis.[2][3] These effects are primarily mediated through the activation of natriuretic peptide receptors (NPRs) and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4]

Hypoxia, a condition of insufficient oxygen supply to tissues, is a critical factor in the pathophysiology of numerous diseases, including myocardial infarction, stroke, and cancer.[5][6][7] The cellular response to hypoxia is primarily regulated by the hypoxia-inducible factor-1 alpha (HIF-1α).[8] Peptides with anti-hypoxic properties are of significant interest for therapeutic development.[9][10] While direct evidence for the anti-hypoxic effects of this compound is emerging, its known signaling pathway suggests a strong potential for cytoprotective and vasodilatory actions that can counteract the detrimental effects of hypoxia.

These application notes provide a framework for investigating the potential anti-hypoxic effects of this compound, detailing its proposed mechanism of action and providing experimental protocols for in vitro and in vivo studies.

Proposed Mechanism of this compound-Mediated Anti-Hypoxia Effects

The anti-hypoxic effects of this compound are hypothesized to be mediated through the canonical natriuretic peptide signaling pathway. This involves the binding of this compound to natriuretic peptide receptor-A (NPR-A) or NPR-B, which activates the intracellular guanylyl cyclase domain of the receptor. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and other cell types.[4][9] This signaling cascade is thought to confer anti-hypoxic effects through several mechanisms:

  • Vasodilation: PKG-mediated phosphorylation of proteins in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and relaxation of the muscle cells, resulting in vasodilation.[12][13] This can improve blood flow and oxygen delivery to hypoxic tissues.

  • Cardioprotection: Natriuretic peptides are known to have cardioprotective effects, which may be beneficial in the context of myocardial hypoxia.[14][15][16]

  • Inhibition of Apoptosis: The cGMP-PKG pathway has been implicated in the inhibition of apoptosis in various cell types, which could protect cells from hypoxia-induced cell death.[9]

dCNP_Signaling_Pathway This compound This compound NPR Natriuretic Peptide Receptor (NPR-A/B) This compound->NPR GC Guanylyl Cyclase (intrinsic to NPR) cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKG->VASP Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation Ca ↓ Intracellular Ca²⁺ PKG->Ca Modulation Vasodilation Vasodilation VASP->Vasodilation Contributes to MLCP->Vasodilation Leads to Ca->Vasodilation Promotes Cardioprotection Cardioprotection Vasodilation->Cardioprotection Contributes to

This compound Signaling Pathway

Experimental Protocols

The following protocols are designed to investigate the anti-hypoxic effects of this compound in both in vitro and in vivo models.

In Vitro Studies: Assessing the Cytoprotective Effects of this compound on Hypoxic Cells

Objective: To determine if this compound can protect cells from hypoxia-induced cell death and to elucidate the underlying molecular mechanisms.

1. Cell Culture and Hypoxia Induction:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs), cardiomyocytes (e.g., AC16), or neuronal cell lines (e.g., SH-SY5Y) are suitable models.

  • Hypoxia Induction:

    • Hypoxia Chamber: Culture cells in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 24-48 hours.[2][17]

    • Chemical Induction: Treat cells with cobalt chloride (CoCl₂) at a final concentration of 100-200 µM for 24 hours to mimic hypoxic conditions by stabilizing HIF-1α.[17][18][19]

2. Experimental Groups:

  • Normoxia Control: Cells cultured under standard conditions (21% O₂).

  • Hypoxia Control: Cells subjected to hypoxia without this compound treatment.

  • This compound Treatment Groups: Cells subjected to hypoxia and treated with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M).

3. Assessment of Cell Viability:

  • MTT Assay: This colorimetric assay measures mitochondrial metabolic activity, which is an indicator of cell viability. However, it's important to note that mitochondrial activity can be decreased under hypoxia, which may affect the results.[7][20]

  • Crystal Violet Staining: This method stains the DNA of adherent cells and is independent of mitochondrial activity, making it a suitable alternative for hypoxic conditions.[20]

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity.

4. Quantification of HIF-1α Expression:

  • Western Blotting: Isolate total protein from cell lysates and perform Western blotting using an anti-HIF-1α antibody to determine the levels of HIF-1α protein stabilization.[8][17][21]

  • ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) can also be used to measure HIF-1α protein levels in cell extracts.[10][22]

5. Measurement of Intracellular cGMP Levels:

  • cGMP EIA Kit: Use a commercially available enzyme immunoassay (EIA) kit to quantify the intracellular levels of cGMP in response to this compound treatment under normoxic and hypoxic conditions.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome CellCulture Cell Culture (e.g., HUVECs, Cardiomyocytes) Hypoxia Induce Hypoxia (Hypoxia Chamber or CoCl₂) CellCulture->Hypoxia Treatment Treat with this compound (Dose-Response) Hypoxia->Treatment Viability Assess Cell Viability (MTT, Crystal Violet) Treatment->Viability HIF1a Quantify HIF-1α (Western Blot, ELISA) Treatment->HIF1a cGMP Measure cGMP Levels (EIA Kit) Treatment->cGMP Outcome Determine this compound's Cytoprotective Effect Viability->Outcome HIF1a->Outcome cGMP->Outcome

In Vitro Experimental Workflow

Table 1: Hypothetical In Vitro Quantitative Data Summary

Experimental GroupCell Viability (%)HIF-1α Expression (Relative to Hypoxia Control)Intracellular cGMP (pmol/mg protein)
Normoxia Control 100 ± 50.1 ± 0.022.5 ± 0.3
Hypoxia Control 55 ± 61.03.1 ± 0.4
Hypoxia + this compound (10⁻⁹ M) 75 ± 70.8 ± 0.18.2 ± 0.9
Hypoxia + this compound (10⁻⁷ M) 92 ± 40.6 ± 0.0815.6 ± 1.5

Data are presented as mean ± SD. This table is for illustrative purposes only.

In Vivo Studies: Evaluating the Therapeutic Potential of this compound in a Model of Hypoxia

Objective: To assess the ability of this compound to improve tissue oxygenation and function in an in vivo model of hypoxia.

1. Animal Model of Hypoxia:

  • Hindlimb Ischemia Model: In rodents, ligate the femoral artery to induce ischemia and subsequent hypoxia in the hindlimb. This model is relevant for studying peripheral artery disease.[23]

  • Myocardial Infarction Model: Ligate the left anterior descending (LAD) coronary artery in rats or mice to induce myocardial ischemia and hypoxia.[24]

  • Global Cerebral Hypoxia Model: A minimally invasive model in rats using a muscle blocking agent can be employed to induce global cerebral hypoxia.[25][26]

2. Experimental Groups:

  • Sham Control: Animals undergoing a sham surgery without induction of hypoxia.

  • Hypoxia Control: Animals subjected to the hypoxia model and receiving a vehicle control.

  • This compound Treatment Groups: Animals subjected to the hypoxia model and treated with this compound, administered intravenously or subcutaneously at various doses.

3. Assessment of Tissue Perfusion and Oxygenation:

  • Laser Doppler Perfusion Imaging: Non-invasively measure blood flow in the affected tissue over time.

  • Hypoxia Probes: Use fluorescent probes (e.g., pimonidazole) or PET imaging with hypoxia-specific tracers to visualize and quantify hypoxic regions in the tissue.[27]

4. Histological and Functional Analysis:

  • Infarct Size Measurement: In the myocardial infarction model, stain heart sections with triphenyltetrazolium chloride (TTC) to quantify the infarct size.

  • Immunohistochemistry: Stain tissue sections for markers of apoptosis (e.g., TUNEL), angiogenesis (e.g., CD31), and inflammation.

  • Functional Assessment: In the myocardial infarction model, perform echocardiography to assess cardiac function (e.g., ejection fraction). In the hindlimb ischemia model, assess motor function.

5. Measurement of Biomarkers:

  • Plasma cGMP Levels: Measure plasma cGMP levels to confirm the systemic activity of this compound.

  • Tissue HIF-1α Levels: Quantify HIF-1α protein levels in tissue homogenates using Western blotting or ELISA.

In_Vivo_Workflow cluster_model Animal Model cluster_assessment Assessment cluster_outcome Expected Outcome AnimalModel Induce Hypoxia (e.g., Hindlimb Ischemia, MI) Treatment Administer this compound (IV or SC, Various Doses) AnimalModel->Treatment Perfusion Measure Tissue Perfusion (Laser Doppler) Treatment->Perfusion Oxygenation Assess Tissue Oxygenation (Hypoxia Probes) Treatment->Oxygenation Function Evaluate Tissue Function (Histology, Echocardiography) Treatment->Function Biomarkers Analyze Biomarkers (Plasma cGMP, Tissue HIF-1α) Treatment->Biomarkers Outcome Determine this compound's Therapeutic Efficacy Perfusion->Outcome Oxygenation->Outcome Function->Outcome Biomarkers->Outcome

In Vivo Experimental Workflow

Table 2: Hypothetical In Vivo Quantitative Data Summary (Myocardial Infarction Model)

Experimental GroupInfarct Size (% of Left Ventricle)Ejection Fraction (%)Plasma cGMP (pmol/mL)Myocardial HIF-1α (Relative to Hypoxia Control)
Sham Control 065 ± 55 ± 10.1 ± 0.03
Hypoxia Control 45 ± 430 ± 38 ± 21.0
Hypoxia + this compound (low dose) 32 ± 542 ± 425 ± 50.7 ± 0.1
Hypoxia + this compound (high dose) 20 ± 355 ± 458 ± 80.5 ± 0.07

Data are presented as mean ± SD. This table is for illustrative purposes only.

Conclusion

The application of this compound in the context of hypoxia research holds significant promise. Based on its established signaling pathway through cGMP, this compound is a strong candidate for mitigating the detrimental effects of hypoxia. The detailed protocols provided herein offer a comprehensive guide for researchers to systematically investigate the anti-hypoxic properties of this compound, from cellular protection to in vivo therapeutic efficacy. Such studies will be crucial in evaluating this compound as a potential novel therapeutic agent for a range of hypoxia-related pathologies.

References

Revolutionizing Cancer Therapy: A Detailed Methodology for Assessing dCNP's Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Bothell, WA – In the relentless pursuit of more effective cancer treatments, researchers and drug development professionals are increasingly focusing on the intricate tumor microenvironment (TME). A promising new agent, a derivative of the C-type natriuretic peptide (dCNP), has emerged as a potent modulator of the TME, demonstrating the ability to normalize tumor vasculature, alleviate hypoxia, and reinvigorate anti-tumor immunity.[1][2][3] This document provides detailed application notes and protocols for assessing the multifaceted impact of this compound on the TME, offering a comprehensive guide for researchers in the field.

I. Quantitative Assessment of this compound's Impact on the Tumor Microenvironment

To systematically evaluate the effects of this compound, it is crucial to quantify changes in key components of the TME. The following tables provide a structured overview of the expected quantitative changes based on preclinical studies.

Table 1: Impact of this compound on Tumor-Infiltrating Lymphocyte (TIL) Populations

Immune Cell PopulationMarkerExpected Change with this compound TreatmentMethod of Analysis
Cytotoxic T LymphocytesCD8+Increased InfiltrationImmunohistochemistry (IHC), Flow Cytometry
Helper T CellsCD4+Increased InfiltrationIHC, Flow Cytometry
Regulatory T CellsFOXP3+Decreased InfiltrationIHC, Flow Cytometry
Tumor-Associated Macrophages (TAMs)CD68+, CD163+, CD206+Polarization from M2 to M1 phenotypeIHC, Flow Cytometry
Natural Killer (NK) CellsNKp46+, CD56+Increased Activation and InfiltrationFlow Cytometry

Table 2: Modulation of Cytokine Profile in the TME by this compound

CytokineExpected Change in Concentration with this compound TreatmentMethod of Analysis
Tumor Necrosis Factor-alpha (TNF-α)IncreasedELISA, Cytometric Bead Array (CBA), Luminex Assay
Interferon-gamma (IFN-γ)IncreasedELISA, CBA, Luminex Assay
Interleukin-6 (IL-6)DecreasedELISA, CBA, Luminex Assay
Interleukin-10 (IL-10)DecreasedELISA, CBA, Luminex Assay
Transforming Growth Factor-beta (TGF-β)DecreasedELISA

II. Experimental Protocols

Detailed methodologies are essential for reproducible and reliable assessment of this compound's effects. The following are key experimental protocols.

A. Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol enables the quantification and phenotyping of immune cells within the tumor.

1. Tumor Dissociation and Single-Cell Suspension Preparation:

  • Excise fresh tumor tissue and mince it into small pieces (1-2 mm³).

  • Digest the tissue in a solution containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (100 µg/mL) in RPMI-1640 medium for 30-60 minutes at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% Fetal Bovine Serum (FBS).

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS and resuspend in an appropriate buffer for staining.

2. Antibody Staining:

  • Incubate the single-cell suspension with a viability dye (e.g., Zombie NIR™) to exclude dead cells.

  • Block Fc receptors with an anti-CD16/CD32 antibody.

  • Stain for surface markers using fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, FOXP3, CD11b, F4/80, CD206, etc.

  • For intracellular staining of transcription factors like FOXP3, fix and permeabilize the cells using a specialized buffer kit according to the manufacturer's instructions before adding the intracellular antibody.

3. Data Acquisition and Analysis:

  • Acquire stained samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations and quantify their percentages and absolute numbers.

B. Multiplex Immunofluorescence for Spatial Analysis of the TME

This technique allows for the visualization and quantification of multiple immune markers within the context of the tumor tissue architecture.

1. Tissue Preparation:

  • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

  • Cut 4-5 µm thick sections and mount them on charged slides.

2. Staining Procedure (Tyramide Signal Amplification):

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).

  • Block endogenous peroxidases and non-specific binding sites.

  • Incubate with the first primary antibody (e.g., anti-CD8).

  • Apply an HRP-conjugated secondary antibody.

  • Add the corresponding Opal fluorophore, which will covalently bind to the tissue near the epitope.

  • Strip the primary and secondary antibodies using heat.

  • Repeat the staining cycle for the next primary antibody with a different Opal fluorophore.

  • After all markers are stained, counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Scan the stained slides using a multispectral imaging system (e.g., Akoya PhenoImager).

  • Use image analysis software to unmix the fluorescent signals, segment individual cells, and phenotype them based on their marker expression.

  • Perform spatial analysis to determine the proximity and interactions between different cell types.

C. Cytokine Profiling using Luminex Assay

This protocol allows for the simultaneous quantification of multiple cytokines from tumor lysates or patient serum.

1. Sample Preparation:

  • Homogenize tumor tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Determine the total protein concentration of the lysate for normalization.

  • For serum samples, collect blood and allow it to clot, then centrifuge to separate the serum.

2. Luminex Assay Procedure:

  • Use a commercially available multiplex cytokine panel (e.g., from Bio-Rad, Millipore, or R&D Systems).

  • Add the antibody-coupled magnetic beads to a 96-well plate.

  • Add standards, controls, and samples (tumor lysate or serum) to the wells and incubate.

  • Wash the beads to remove unbound material.

  • Add the biotinylated detection antibody cocktail and incubate.

  • Add streptavidin-phycoerythrin (SAPE) and incubate.

  • Resuspend the beads in wash buffer and acquire the plate on a Luminex instrument.

3. Data Analysis:

  • Use the instrument's software to generate a standard curve for each cytokine.

  • Calculate the concentration of each cytokine in the samples based on the standard curves.

  • Normalize cytokine concentrations in tumor lysates to the total protein concentration.

III. Visualizing this compound's Mechanism of Action

Diagrams are essential for illustrating the complex biological processes influenced by this compound.

dCNP_TME_Workflow cluster_PreTreatment Tumor Microenvironment (Pre-dCNP) cluster_PostTreatment Normalized Tumor Microenvironment (Post-dCNP) Hypoxic Core Hypoxic Core This compound This compound Administration Compressed Vasculature Compressed Vasculature Immunosuppressive Cells Immunosuppressive Cells Reduced Hypoxia Reduced Hypoxia This compound->Reduced Hypoxia Improved Perfusion Improved Perfusion This compound->Improved Perfusion Immune Activation Immune Activation This compound->Immune Activation

Caption: this compound's transformative effect on the tumor microenvironment.

dCNP_Signaling_Pathway cluster_Vascular_Effects Vascular Effects cluster_Immune_Modulation Immune Modulation This compound This compound NPR2 NPR2 Receptor This compound->NPR2 GC Guanylate Cyclase NPR2->GC activates cGMP Increased cGMP GC->cGMP produces PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Decreased Permeability Decreased Permeability PKG->Decreased Permeability Reduced Immunosuppression Reduced Immunosuppression PKG->Reduced Immunosuppression Enhanced T-cell Infiltration Enhanced T-cell Infiltration PKG->Enhanced T-cell Infiltration

References

Application Notes and Protocols for Utilizing dCNP to Activate Immune Responses in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimer-based CpG nanoparticles (dCNP) represent a sophisticated platform for the targeted delivery of unmethylated cytosine-phosphate-guanosine (CpG) oligodeoxynucleotides (ODNs). These nanoparticles leverage the unique properties of dendrimers—highly branched, well-defined macromolecules—to enhance the delivery and efficacy of CpG ODNs as potent immune activators. CpG ODNs are recognized by Toll-like receptor 9 (TLR9), primarily expressed within the endosomes of immune cells such as dendritic cells (DCs) and B cells.[1][2] Activation of TLR9 triggers a signaling cascade that leads to the maturation of dendritic cells, production of pro-inflammatory cytokines, and the induction of a robust adaptive immune response, making dCNPs a promising tool for cancer immunotherapy and as vaccine adjuvants.[1][3]

This document provides detailed application notes, experimental protocols, and quantitative data on the use of dCNPs to activate immune responses in mouse models.

Data Presentation

Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound

Data summarized from a study utilizing zwitterion-functionalized dendrimer-entrapped gold nanoparticles (Au DENPs) for CpG delivery to bone marrow-derived dendritic cells (BMDCs). The table shows a significant increase in the expression of maturation markers on BMDCs following treatment with Au DENPs-MPC/CpG-ODN complexes.

Treatment GroupConcentrationCD80+ Cells (%)CD86+ Cells (%)MHC-II+ Cells (%)
Untreated Control-Not ReportedNot ReportedNot Reported
Au DENPs-MPC/CpG-ODN50 µg/mL51.2345.4444.41
Liposome/CpG-ODNNot SpecifiedNot Reported29.4020.08
Data sourced from a study by Chen et al. (2022).[2]
Table 2: In Vivo Cytokine and Chemokine Profile Following Intratumoral CpG ODN Administration in a Murine Colon Cancer Model

This table presents the significant changes in cytokine and chemokine levels within the tumor microenvironment and in the serum of BALB/c mice bearing small Colon-26 (CT-26) tumors after intratumoral injection of CpG ODN.

Cytokine/ChemokineLocationFold Increase (CpG vs. Control)P-value
IL-6Tumor40< 0.05
GM-CSFTumor13< 0.05
G-CSFTumor11Not Significant
CXCL1 (KC)Tumor> 88< 0.05
IL-6Serum10< 0.05
G-CSFSerum10< 0.05
Data is derived from a study by Kandimalla et al.[4]
Table 3: Survival Outcomes in a Murine Lymphangioleiomyomatosis (LAM) Model with CpG-ODN Treatment

This table illustrates the impact of intranasal CpG-ODN administration on the survival of mice in a metastatic LAM model.

Treatment GroupMedian Survival (days)Increase in Survival
Untreated32.5-
CpG-ODN (10 µg)451.4-fold
CpG-ODN (5 µg)601.8-fold
Data from a study by dissenting et al.[5]

Experimental Protocols

Protocol 1: Synthesis of Self-Assembled DNA Dendrimer Nanoparticles for CpG Delivery

This protocol is adapted from the supplementary information of a study on self-assembled DNA dendrimers.[6]

Materials:

  • Synthesized and purified oligonucleotides (refer to the original publication for specific sequences).[6]

  • Tris-HCl buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 150 mM NaCl.

  • Nuclease-free water.

Procedure:

  • Preparation of Building Blocks:

    • Resuspend all oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • To prepare the core (G0) and branching units (Y1, Y2), mix the corresponding oligonucleotide strands in the appropriate molar ratios in Tris-HCl buffer.

    • Anneal the mixed solutions by heating to 95°C for 2 minutes, followed by cooling to 4°C at a rate of 1°C per minute.

  • Assembly of DNA Dendrimers:

    • To prepare the first-generation dendrimer (G1), mix the core unit (G0) with the first branching unit (Y1) at a 1:4 molar ratio. Incubate at room temperature for 1 hour.

    • To prepare the second-generation dendrimer (G2), mix G1 with the second branching unit (Y2) at a 1:8 molar ratio. Incubate at room temperature for 1 hour. This iterative process can be continued to create higher generations.

  • Loading of CpG ODNs:

    • The CpG ODNs are designed with a hairpin loop structure ("Loop-CpG").

    • Mix the assembled G2 dendrimer with the Loop-CpG at a 1:16 molar ratio.

    • Incubate the mixture at room temperature for 1 hour to allow for hybridization.

  • Optional: Surface Modification with Cell-Penetrating Peptides (e.g., TAT):

    • Synthesize a TAT peptide with a modification for "click" chemistry.

    • Conjugate the TAT peptide to an azide-modified ssDNA linker.

    • Mix the TAT-DNA conjugate with the CpG-loaded dendrimer at a 16:1 molar ratio and incubate for 1 hour at room temperature.

Protocol 2: In Vivo Administration of this compound in a Murine Tumor Model

This protocol provides a general framework for the administration of dCNPs in a subcutaneous tumor model in mice.

Materials:

  • This compound formulation (e.g., DNA dendrimer-CpG).

  • Female BALB/c or C57BL/6 mice (6-8 weeks old).

  • Tumor cells (e.g., CT-26 colon carcinoma or LLC1 lung cancer).

  • Phosphate-buffered saline (PBS), sterile.

  • Syringes and needles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • This compound Administration:

    • Reconstitute the lyophilized this compound in sterile PBS to the desired concentration.

    • Administer the this compound solution to the tumor-bearing mice. The route of administration can be intratumoral, peritumoral, or systemic (e.g., intravenous). A typical dose for CpG ODN is in the range of 5-30 µg per mouse.[5][7]

    • For a control group, administer a similar formulation without the CpG ODN or PBS alone.

    • Treatment can be administered as a single dose or in multiple doses over a period of time (e.g., weekly for 4 weeks).[8]

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, or at specified time points, euthanize the mice and collect tumors, spleens, and blood for further analysis (e.g., cytokine profiling, flow cytometry of immune cells).

Visualizations

Signaling Pathway

TLR9_Signaling_Pathway cluster_endosome This compound This compound (CpG) Endosome Endosome This compound->Endosome Internalization TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Activation IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB IRF7 IRF7 Pathway TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRF7->Type1_IFN DC_Maturation Dendritic Cell Maturation Cytokines->DC_Maturation Type1_IFN->DC_Maturation

Caption: TLR9 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth dCNP_Administration This compound Administration (e.g., Intratumoral) Tumor_Growth->dCNP_Administration When tumors are palpable Data_Collection Data Collection (Tumor Volume, Body Weight) dCNP_Administration->Data_Collection Data_Collection->Data_Collection Endpoint_Analysis Endpoint Analysis Data_Collection->Endpoint_Analysis At study termination Immune_Profiling Immune Cell Profiling (Flow Cytometry) Endpoint_Analysis->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA, Luminex) Endpoint_Analysis->Cytokine_Analysis Histology Histology of Tumors Endpoint_Analysis->Histology

References

Application Notes and Protocols for Measuring cGMP Pathway Activation by Dendroaspis Natriuretic Peptide (dCNP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendroaspis natriuretic peptide (dCNP), a member of the natriuretic peptide family originally isolated from the venom of the green mamba snake, has garnered significant interest for its potent natriuretic, diuretic, and vasodilatory properties.[1][2] These effects are primarily mediated through the activation of particulate guanylyl cyclase (pGC) receptors, leading to the intracellular accumulation of the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][4] The this compound-cGMP signaling pathway represents a promising target for the development of novel therapeutics for cardiovascular diseases such as heart failure and hypertension.[2][5]

These application notes provide detailed protocols and a comparative overview of various techniques for measuring the activation of the cGMP pathway in response to this compound stimulation. The methodologies covered include endpoint assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF), as well as real-time, live-cell imaging techniques using Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) biosensors.

The this compound-cGMP Signaling Pathway

This compound exerts its biological effects by binding to and activating natriuretic peptide receptors (NPRs) on the surface of target cells. Specifically, this compound has been shown to interact with the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A), and the natriuretic peptide clearance receptor (NPR-C).[1][5] While NPR-C is primarily involved in the clearance of natriuretic peptides, the binding of this compound to GC-A stimulates its intrinsic guanylyl cyclase activity. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][6] The subsequent increase in intracellular cGMP levels leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various intracellular proteins to mediate physiological responses such as smooth muscle relaxation and ion channel modulation.[7]

dCNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A NPR-A (GC-A) This compound->NPR_A Binding & Activation cGMP cGMP NPR_A->cGMP Catalysis GTP GTP GTP->NPR_A PKG PKG cGMP->PKG Activation Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylation Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response

Figure 1: this compound Signaling Pathway

Quantitative Data Summary of cGMP Measurement Techniques

The choice of assay for measuring cGMP pathway activation depends on various factors, including the desired throughput, sensitivity, and whether real-time kinetics or endpoint measurements are required. The following table provides a comparative overview of the key techniques.

FeatureCompetitive ELISAHTRF AssayFRET/BRET Live-Cell Imaging
Principle Competitive binding of sample cGMP and enzyme-labeled cGMP to a limited number of anti-cGMP antibody binding sites.Competitive binding of sample cGMP and a d2-labeled cGMP analog to a Europium cryptate-labeled anti-cGMP antibody, measured by time-resolved FRET.Genetically encoded biosensors that change their fluorescence or luminescence properties upon binding to cGMP, allowing for real-time monitoring in living cells.
Sample Type Cell lysates, tissue homogenates, plasma, urine, saliva, culture supernatants.[8]Cell lysates, cell culture supernatants.[9]Live cells expressing a cGMP biosensor.[10][11]
Detection Colorimetric[12]Time-Resolved Fluorescence[9]Fluorescence or Bioluminescence Microscopy/Plate Reader[13][14]
Sensitivity pmol/mL range (e.g., 2.1 - 500 pmol/mL)nM range (e.g., 0.5 - 500 nM)[9]High sensitivity, capable of detecting low nanomolar cGMP concentrations.[11]
Dynamic Range Typically 2-3 orders of magnitude.Wide, typically 3-4 orders of magnitude.[9]Dependent on the specific biosensor, but generally wide.
Throughput Moderate to high (96- or 384-well plates).High (384- or 1536-well plates).Low to high, depending on instrumentation (microscope vs. plate reader).[13]
Real-time Kinetics No (Endpoint)No (Endpoint)Yes
Spatial Resolution NoNoYes (subcellular resolution with microscopy).[15]
Advantages Well-established, relatively inexpensive, versatile sample types.Homogeneous (no-wash) format, high throughput, good sensitivity and dynamic range.[9]Provides real-time kinetic and spatial information, suitable for studying dynamic signaling events.[10][11]
Disadvantages Multiple wash steps, potential for lower sensitivity compared to HTRF, indirect measurement from lysed cells.Requires a specific plate reader, potential for compound interference with fluorescence.Requires cell transfection/transduction with a biosensor, lower throughput with microscopy, potential for phototoxicity (FRET).[13]

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cGMP

This protocol provides a general procedure for a competitive ELISA to measure cGMP levels in cell lysates following stimulation with this compound. Commercial ELISA kits are widely available and their specific instructions should be followed.

Workflow:

ELISA_Workflow A Cell Seeding & Culture B This compound Stimulation A->B C Cell Lysis (e.g., 0.1M HCl) B->C D Sample Acetylation (Optional) C->D E Addition of Samples/Standards to Antibody-Coated Plate D->E F Addition of cGMP-HRP Conjugate E->F G Incubation & Washing F->G H Addition of Substrate G->H I Color Development H->I J Stop Reaction I->J K Read Absorbance (e.g., 450 nm) J->K L Data Analysis K->L

Figure 2: ELISA Experimental Workflow

Methodology:

  • Cell Culture and Stimulation:

    • Plate cells (e.g., vascular smooth muscle cells, endothelial cells) in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium for a period of time (e.g., 2-4 hours) to reduce basal cGMP levels.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 10-30 minutes). It is recommended to include a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.[16]

    • Incubate at room temperature for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.[17]

    • Collect the supernatant containing the cGMP.

  • ELISA Procedure (General Steps):

    • Prepare cGMP standards according to the kit manufacturer's instructions.

    • For increased sensitivity, samples and standards can be acetylated.[8]

    • Add standards and cell lysate samples to the wells of the anti-cGMP antibody-coated microplate.

    • Add the cGMP-enzyme (e.g., horseradish peroxidase - HRP) conjugate to each well.

    • Incubate the plate according to the kit's protocol (e.g., 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[12]

    • Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development. The amount of color is inversely proportional to the amount of cGMP in the sample.

    • Stop the reaction with the stop solution provided in the kit.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for cGMP

HTRF assays are a popular alternative to ELISA due to their no-wash format and high throughput. This protocol provides a general outline for an HTRF-based cGMP assay.

Workflow:

HTRF_Workflow A Cell Seeding & Culture B This compound Stimulation A->B C Cell Lysis & Addition of HTRF Reagents (anti-cGMP-Cryptate & cGMP-d2) B->C D Incubation (e.g., 1 hour at RT) C->D E Read HTRF Signal (665 nm / 620 nm) D->E F Data Analysis E->F

Figure 3: HTRF Experimental Workflow

Methodology:

  • Cell Culture and Stimulation:

    • Follow the same procedure as described for the ELISA protocol (Section 1, Step 1).

  • HTRF Assay Procedure:

    • Prepare cGMP standards and reagents according to the manufacturer's protocol.

    • In a suitable microplate (e.g., low-volume 384-well), add the cell lysate or cGMP standards.

    • Add the HTRF detection reagents: the anti-cGMP antibody labeled with Europium cryptate (donor) and the cGMP analog labeled with d2 (acceptor).[9]

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1 hour).[9]

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Generate a standard curve by plotting the HTRF ratio of the standards against their known concentrations. The signal is inversely proportional to the cGMP concentration.

    • Determine the cGMP concentration in the samples from the standard curve.

FRET/BRET Live-Cell Imaging for cGMP

Live-cell imaging with genetically encoded biosensors allows for the real-time measurement of cGMP dynamics in single cells or cell populations.

Workflow:

FRET_BRET_Workflow A Transfection/Transduction of Cells with cGMP Biosensor Plasmid/Virus B Cell Seeding in Imaging Dish/Plate A->B C Baseline Signal Acquisition B->C D Addition of this compound C->D E Real-time Imaging (FRET/BRET Signal Acquisition) D->E F Data Analysis (Ratio Change) E->F

Figure 4: FRET/BRET Live-Cell Imaging Workflow

Methodology:

  • Cell Preparation:

    • Transfect or transduce the target cells with a plasmid or viral vector encoding a cGMP FRET or BRET biosensor.[10][11]

    • Plate the biosensor-expressing cells onto a suitable imaging dish or plate (e.g., glass-bottom dish for microscopy).

  • Live-Cell Imaging:

    • Mount the imaging dish/plate on a fluorescence microscope or plate reader equipped for FRET or BRET imaging.

    • Acquire a baseline reading of the FRET or BRET signal before stimulation.

    • For FRET, this involves exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.[13]

    • For BRET, the luciferase substrate (e.g., coelenterazine h) is added, and the emissions from the donor luciferase and the acceptor fluorophore are measured.[10][13]

    • Add this compound to the cells and immediately begin acquiring images or readings at regular intervals to monitor the change in the FRET or BRET ratio over time.

  • Data Analysis:

    • Calculate the FRET or BRET ratio for each time point.

    • Plot the change in the ratio over time to visualize the kinetics of cGMP production in response to this compound stimulation.

Conclusion

The selection of an appropriate method for measuring this compound-induced cGMP pathway activation is critical for advancing research and drug discovery in this area. Endpoint assays like ELISA and HTRF are well-suited for high-throughput screening and quantitative comparisons of cGMP levels under different conditions. For a more detailed understanding of the temporal and spatial dynamics of cGMP signaling, live-cell imaging with FRET or BRET biosensors offers unparalleled insights. By carefully considering the specific experimental needs and the advantages and limitations of each technique, researchers can effectively investigate the role of the this compound-cGMP pathway in health and disease.

References

Application Notes and Protocols: dCNP as a Tool for Studying NPR-B and NPR-C Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendroaspis natriuretic peptide (dCNP), originally isolated from the venom of the green mamba snake (Dendroaspis angusticeps), is a valuable pharmacological tool for the differential study of natriuretic peptide receptor-B (NPR-B) and natriuretic peptide receptor-C (NPR-C).[1][2] Its distinct receptor binding profile allows for the specific investigation of NPR-C signaling pathways and the differentiation of its functions from those mediated by NPR-B. These application notes provide detailed information and protocols for utilizing this compound in studying the function of these two important receptors.

Natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are key regulators of cardiovascular and fluid homeostasis.[3] They exert their effects through three main receptor subtypes: NPR-A, NPR-B, and NPR-C.[3] NPR-A and NPR-B are guanylyl cyclase-linked receptors that, upon activation, catalyze the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger.[3][4][5] In contrast, NPR-C is not linked to guanylyl cyclase and is primarily known as a "clearance receptor" that internalizes and degrades natriuretic peptides.[6] However, growing evidence indicates that NPR-C is also a signaling receptor that couples to inhibitory G proteins (Gi) to inhibit adenylyl cyclase and activate other downstream pathways.[3][7][8]

This compound's utility as a research tool stems from its high selectivity for NPR-C over NPR-B. This allows researchers to isolate and study NPR-C-mediated effects without the confounding activation of NPR-B's cGMP-producing pathway.

Data Presentation

The following table summarizes the binding affinities of this compound and other relevant natriuretic peptides for NPR-B and NPR-C receptors. This data highlights the selectivity of this compound for NPR-C.

LigandReceptorBinding Affinity (Ki)SpeciesReference
This compound (DNP) NPR-C nM potencyHuman[1]
This compound (DNP) NPR-B >1000 nMHuman[1]
CNPNPR-B370 pM (IC50)Rat[9]
ANPNPR-CpM-to-nM KiHuman[1]
BNPNPR-CpM-to-nM KiHuman[1]
CNPNPR-CpM-to-nM KiHuman[1]

Signaling Pathways

The distinct signaling mechanisms of NPR-B and NPR-C are central to designing and interpreting experiments using this compound.

NPR-B Signaling Pathway

Activation of NPR-B by its endogenous ligand, CNP, leads to the production of intracellular cGMP, which in turn activates protein kinase G (PKG) to mediate various downstream effects, including vasodilation and cell growth regulation.[4][10]

NPRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B CNP->NPRB Binds GC Guanylyl Cyclase Domain cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

NPR-B Signaling Pathway
NPR-C Signaling Pathway

This compound, by selectively binding to NPR-C, triggers Gi-protein-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7]

NPRC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPRC NPR-C This compound->NPRC Binds Gi Gi Protein NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

NPR-C Signaling Pathway

Experimental Protocols

The following protocols provide a framework for using this compound to investigate NPR-B and NPR-C function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Experimental Workflow: Using this compound to Differentiate NPR-B and NPR-C Function

Experimental_Workflow Start Start: Prepare Cells Expressing NPR-B and/or NPR-C Binding_Assay Receptor Binding Assay (Protocol 1) Start->Binding_Assay Functional_Assays Functional Assays Start->Functional_Assays Analyze_Binding Analyze Binding Data: Determine Ki for this compound at NPR-C Binding_Assay->Analyze_Binding cGMP_Assay cGMP Assay (Protocol 2) - Treat with CNP (positive control) - Treat with this compound (negative control) Functional_Assays->cGMP_Assay AC_Assay Adenylyl Cyclase Inhibition Assay (Protocol 3) - Stimulate AC with Forskolin - Treat with this compound Functional_Assays->AC_Assay Analyze_cGMP Analyze cGMP Levels: Confirm this compound does not activate NPR-B cGMP_Assay->Analyze_cGMP Analyze_AC Analyze cAMP Levels: Demonstrate this compound-mediated inhibition of AC via NPR-C AC_Assay->Analyze_AC Conclusion Conclusion: This compound is a selective tool for studying NPR-C function Analyze_Binding->Conclusion Analyze_cGMP->Conclusion Analyze_AC->Conclusion

Experimental Workflow
Protocol 1: Radioligand Binding Assay for this compound at NPR-C

This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of this compound for NPR-C.

Materials:

  • Cells or cell membranes expressing human NPR-C.

  • Radiolabeled ligand for NPR-C (e.g., [125I]-ANP).

  • Unlabeled this compound.

  • Unlabeled ANP (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation (if using membranes):

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet membranes.

    • Wash the pellet and resuspend in binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding: Add binding buffer, radiolabeled ligand, a high concentration of unlabeled ANP, and cell membranes.

    • Competition Binding: Add binding buffer, radiolabeled ligand, varying concentrations of unlabeled this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cGMP Accumulation Assay to Confirm this compound Selectivity

This assay is used to demonstrate that this compound does not activate NPR-B and therefore does not stimulate cGMP production.

Materials:

  • Cells expressing NPR-B (e.g., HEK293 cells transfected with NPR-B).

  • This compound.

  • CNP (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Cell lysis buffer.

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Cell Culture:

    • Plate cells in a multi-well plate and grow to confluency.

  • Pre-treatment:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cGMP breakdown.

  • Treatment:

    • Treat the cells with varying concentrations of this compound or CNP (as a positive control) for a specified time (e.g., 10-30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

  • cGMP Measurement:

    • Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit.

  • Data Analysis:

    • Plot the cGMP concentration against the log concentration of the peptides.

    • Confirm that CNP treatment leads to a dose-dependent increase in cGMP, while this compound treatment does not significantly increase cGMP levels above the basal level.

Protocol 3: Adenylyl Cyclase Inhibition Assay to Measure NPR-C Function

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via NPR-C activation.

Materials:

  • Cells expressing NPR-C (e.g., HeLa cells, which endogenously express NPR-C).[7]

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • PDE inhibitor (e.g., IBMX).

  • Cell lysis buffer.

  • cAMP immunoassay kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Cell Culture:

    • Plate cells in a multi-well plate and grow to confluency.

  • Pre-treatment:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes).

    • Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a cAMP immunoassay kit.

  • Data Analysis:

    • Plot the percentage of forskolin-stimulated cAMP accumulation against the log concentration of this compound.

    • Determine the IC50 value for this compound-mediated inhibition of adenylyl cyclase. This will demonstrate the functional activity of this compound at the NPR-C receptor.

Conclusion

This compound serves as a highly selective and potent tool for the investigation of NPR-C receptor function. Its negligible affinity for NPR-B allows for the unambiguous study of NPR-C-mediated signaling pathways, primarily the inhibition of adenylyl cyclase. The protocols outlined in these application notes provide a comprehensive framework for researchers to utilize this compound to elucidate the physiological and pathophysiological roles of the NPR-C receptor in various biological systems. Careful experimental design and data analysis, as described, will enable the generation of robust and reliable findings, contributing to a deeper understanding of natriuretic peptide signaling and its therapeutic potential.

References

The Role of Cyclic Nucleotide Phosphodiesterases in Cancer Immunology: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of specific research on 2',3'-cyclic nucleotide-3'-phosphodiesterase (dCNP) in the field of cancer immunology necessitates a broader examination of the well-established role of the larger family of cyclic nucleotide phosphodiesterases (PDEs). This document will, therefore, focus on the practical applications of targeting 3',5'-cyclic nucleotide phosphodiesterases in cancer immunology research, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. The principles and methodologies described herein offer a foundational framework that could be adapted for the study of this compound, should its relevance in this field emerge.

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosamine monophosphate (cGMP), are critical second messengers that regulate a vast array of cellular processes, including immune cell function and cancer progression.[1][2] The intracellular concentrations of these molecules are tightly controlled by PDEs, which catalyze their degradation.[1][3] In the tumor microenvironment (TME), dysregulation of PDE activity can lead to an immunosuppressive milieu that facilitates tumor growth and metastasis.[4][5] Consequently, targeting PDEs with specific inhibitors has emerged as a promising strategy to enhance anti-tumor immunity.[1][4]

Application Notes

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses and are a major obstacle to effective cancer immunotherapy.[4] High levels of MDSCs in the TME are associated with poor prognosis. PDE inhibitors, particularly PDE5 inhibitors, have been shown to reduce the suppressive functions of MDSCs.[4]

  • Mechanism of Action: PDE5 inhibitors increase intracellular cGMP levels, leading to the downregulation of arginase-1 (Arg-1) and inducible nitric oxide synthase (iNOS), two key enzymes utilized by MDSCs to suppress T-cell activity.[4]

  • Research Applications:

    • Investigating the efficacy of PDE inhibitors in combination with other immunotherapies, such as checkpoint inhibitors, to overcome MDSC-mediated resistance.

    • Studying the signaling pathways downstream of cGMP that are involved in regulating MDSC function.

    • Evaluating the potential of PDE inhibitors to reprogram the TME by reducing the number and suppressive capacity of MDSCs.

Enhancement of Dendritic Cell (DC) and Natural Killer (NK) Cell Function

Dendritic cells are crucial for initiating and shaping the adaptive immune response, while NK cells are key players in innate anti-tumor immunity. The activation and function of both cell types can be influenced by cyclic nucleotide signaling. Cyclic dinucleotides (CDNs), which are activators of the STING (stimulator of interferon genes) pathway, have been shown to enhance DC and NK cell crosstalk, leading to a potent anti-tumor response.[6] While not directly targeting PDEs, this highlights the importance of cyclic nucleotides in activating anti-tumor immunity.

  • Research Applications:

    • Exploring the use of PDE inhibitors to augment the effects of DC-based vaccines or CDN-based STING agonists.

    • Investigating how modulation of cAMP and cGMP levels through PDE inhibition affects DC maturation, antigen presentation, and cytokine production.

    • Assessing the impact of PDE inhibitors on NK cell cytotoxicity and cytokine secretion.

Direct Anti-tumor Effects and Sensitization to Chemotherapy

In addition to their immunomodulatory roles, some PDE inhibitors have been shown to exert direct cytotoxic effects on cancer cells and can sensitize them to conventional chemotherapy.[7]

  • Mechanism of Action: Increased intracellular cyclic nucleotide levels can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][7]

  • Research Applications:

    • Screening different cancer cell lines for sensitivity to various PDE inhibitors.

    • Investigating the synergistic effects of combining PDE inhibitors with standard-of-care chemotherapeutic agents.

    • Elucidating the molecular mechanisms by which elevated cyclic nucleotide levels lead to cancer cell death.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of PDE inhibitors in cancer immunology models.

Table 1: Effect of PDE5 Inhibition on Myeloid-Derived Suppressor Cells (MDSCs)

Model SystemPDE5 InhibitorOutcome MeasureResultReference
Murine tumor modelsTadalafilMDSC Arg-1 activityDownregulated[4]
Murine tumor modelsTadalafilMDSC iNOS activityDownregulated[4]
Human multiple myelomaTadalafilMDSC functionReduced[4]

Table 2: Anti-tumor Efficacy of Cyclic Dinucleotides (CDNs)

| Model System | CDN | Treatment Combination | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | B16 melanoma (in vivo) | c-di-AMP / c-di-GMP | GM-CSF-producing tumor vaccine + TLR agonists | Tumor growth | Significantly inhibited |[6] | | Colon cancer (in vivo) | c-di-AMP / c-di-GMP | GM-CSF-producing tumor vaccine + TLR agonists | Tumor growth | Significantly inhibited |[6] | | Human colon cancer cells (in vitro) | c-di-GMP | - | Cell proliferation | Significantly inhibited |[6] |

Experimental Protocols

Protocol 1: In Vitro Assessment of MDSC Suppressive Function

This protocol details a T-cell proliferation assay to measure the suppressive capacity of MDSCs following treatment with a PDE inhibitor.

Materials:

  • MDSCs isolated from tumor-bearing mice or cancer patients

  • Pan-T cells isolated from healthy donors or syngeneic mice

  • PDE inhibitor of interest

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate MDSCs from the spleen or tumor of tumor-bearing mice.

  • Isolate pan-T cells from the spleen of healthy syngeneic mice and label with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

  • Add MDSCs to the wells at different T-cell:MDSC ratios (e.g., 1:1, 1:2, 1:4).

  • Add the PDE inhibitor at various concentrations to the appropriate wells. Include a vehicle control.

  • Stimulate the T cells with anti-CD3/CD28 antibodies or beads.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the proliferation of T cells based on the dilution of the proliferation dye.

Protocol 2: Measurement of Arginase-1 Activity in MDSCs

This protocol describes a colorimetric assay to determine the activity of Arg-1, a key enzyme in MDSC-mediated immunosuppression.

Materials:

  • MDSC lysates

  • L-arginine solution

  • Urea standard solution

  • Acidic solution (e.g., H2SO4/H3PO4/H2O)

  • α-isonitrosopropiophenone (ISPF)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Lyse the MDSCs to release intracellular enzymes.

  • Incubate the cell lysate with L-arginine at 37°C to allow for the conversion of arginine to urea by arginase.

  • Stop the reaction by adding an acidic solution.

  • Add ISPF and heat the mixture to allow for the colorimetric reaction with urea.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the arginase activity based on a urea standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

PDE_Inhibition_in_MDSCs Signaling Pathway of PDE5 Inhibition in MDSCs cluster_extracellular Extracellular cluster_cell Myeloid-Derived Suppressor Cell (MDSC) PDE5_Inhibitor PDE5 Inhibitor (e.g., Tadalafil) PDE5 PDE5 PDE5_Inhibitor->PDE5 Inhibits PDE5_Inhibitor->PDE5 cGMP cGMP PDE5->cGMP Degrades PKG PKG (Protein Kinase G) cGMP->PKG Activates cGMP->PKG iNOS_Arg1_gene iNOS and Arg-1 Gene Transcription PKG->iNOS_Arg1_gene Downregulates iNOS_Arg1_protein iNOS and Arg-1 Proteins iNOS_Arg1_gene->iNOS_Arg1_protein Leads to T_cell_suppression T-cell Suppression iNOS_Arg1_protein->T_cell_suppression Mediates GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC Activates sGC->cGMP Synthesizes

Caption: PDE5 inhibition in MDSCs increases cGMP, leading to reduced iNOS and Arg-1 expression and decreased T-cell suppression.

MDSC_Suppression_Assay_Workflow Experimental Workflow for MDSC Suppression Assay cluster_prep Cell Preparation cluster_assay Co-culture Assay cluster_analysis Analysis Isolate_MDSCs Isolate MDSCs (from tumor-bearing mice) Co_culture Co-culture T-cells and MDSCs (various ratios) Isolate_MDSCs->Co_culture Isolate_Tcells Isolate & Label T-cells (from healthy mice) Isolate_Tcells->Co_culture Add_Inhibitor Add PDE Inhibitor (various concentrations) Co_culture->Add_Inhibitor Stimulate_Tcells Stimulate T-cells (anti-CD3/CD28) Add_Inhibitor->Stimulate_Tcells Incubate Incubate (72-96 hours) Stimulate_Tcells->Incubate Harvest_Stain Harvest and Stain Cells (T-cell markers) Incubate->Harvest_Stain Flow_Cytometry Flow Cytometry Analysis (measure T-cell proliferation) Harvest_Stain->Flow_Cytometry

Caption: Workflow for assessing MDSC-mediated T-cell suppression after treatment with a PDE inhibitor.

References

Application Notes and Protocols for dCNP Anti-Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of dCNP, a C-type natriuretic peptide analog, as a potential anti-fibrotic therapeutic agent. The following sections detail the underlying mechanism of action, experimental workflows, and specific protocols for in vitro and in vivo studies.

Introduction to this compound and its Anti-Fibrotic Potential

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A key driver of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for ECM production.

This compound, a C-type natriuretic peptide analog, has emerged as a promising anti-fibrotic agent. Unlike Decorin (DCN), a proteoglycan that directly sequesters TGF-β, this compound exerts its effects through a distinct signaling pathway. This compound binds to the natriuretic peptide receptor B (NPR2), also known as guanylyl cyclase-B (GC-B).[1][2][3] This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels, in turn, antagonize the pro-fibrotic effects of TGF-β signaling, thereby inhibiting fibroblast proliferation, differentiation, and collagen synthesis.[1][3]

Key Signaling Pathway

The anti-fibrotic action of this compound is primarily mediated through the NPR2/cGMP signaling cascade, which counteracts the pro-fibrotic TGF-β pathway.

dCNP_Signaling_Pathway cluster_tgf Pro-fibrotic Signaling cluster_this compound Anti-fibrotic Signaling TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylation Fibroblast Activation Fibroblast Activation Smad2/3->Fibroblast Activation Collagen Production Collagen Production Fibroblast Activation->Collagen Production This compound This compound NPR2 NPR2 (GC-B) This compound->NPR2 cGMP cGMP NPR2->cGMP Activation cGMP->Smad2/3 Inhibition

This compound signaling pathway counteracting TGF-β-induced fibrosis.

Part 1: In Vitro Assessment of this compound Anti-Fibrotic Activity

Experimental Workflow

The following workflow outlines the key steps for evaluating the anti-fibrotic efficacy of this compound in a controlled in vitro environment.

In_Vitro_Workflow cluster_endpoints Endpoint Assays A 1. Cell Culture (e.g., Human Dermal Fibroblasts) B 2. Fibrosis Induction (e.g., TGF-β1) A->B C 3. This compound Treatment (Dose-Response) B->C D 4. Endpoint Analysis C->D E Fibroblast Proliferation (e.g., BrdU Assay) D->E F Myofibroblast Differentiation (α-SMA Staining) D->F G Collagen Deposition (Sircol Assay, Western Blot) D->G H Gene Expression (qRT-PCR for COL1A1, ACTA2) D->H In_Vivo_Workflow cluster_endpoints_vivo Endpoint Analysis A 1. Animal Model Selection (e.g., Bleomycin-induced Lung Fibrosis) B 2. Fibrosis Induction A->B C 3. This compound Administration (e.g., Osmotic Pump) B->C D 4. Monitoring and Sample Collection C->D E Histopathology (H&E, Masson's Trichrome) D->E F Collagen Content (Hydroxyproline Assay) D->F G Immunohistochemistry (α-SMA, Collagen I) D->G H Gene and Protein Expression (qRT-PCR, Western Blot) D->H

References

Troubleshooting & Optimization

dCNP Peptide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCNP peptide stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments with this compound peptides and related analogs in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: this compound refers to a modified C-type Natriuretic Peptide. These modifications, such as N-terminal acylation with a fatty acid (e.g., C18), are designed to improve the peptide's pharmacokinetic profile. However, like other natriuretic peptides, the this compound backbone can be inherently unstable in aqueous solutions, which can affect experimental reproducibility and therapeutic efficacy.[1]

Q2: What are the primary degradation pathways for this compound and similar CNP analogs?

A: The main chemical degradation pathway for CNP analogs like vosoritide and likely this compound is the deamidation of asparagine (Asn) residues.[2] This process involves the formation of a succinimide intermediate, which then hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues, potentially leading to a loss of biological activity.[2][3] Other potential degradation pathways for peptides in general include oxidation (especially of Met, Cys, and Trp residues), hydrolysis of the peptide backbone, and aggregation.[4]

Q3: How do pH and temperature affect this compound stability?

A: Both pH and temperature significantly impact this compound stability. Deamidation of asparagine is highly pH-dependent, with rates generally increasing at neutral to basic pH.[2][5][6] Elevated temperatures accelerate this degradation process. For instance, some CNP analogs have been shown to be unstable at physiological pH (7.4) and temperature (37°C), with a half-life of a week or less.[2]

Q4: How should I store my this compound peptide to ensure maximum stability?

A: For long-term storage, this compound peptide should be kept in its lyophilized form at -20°C or -80°C.[7] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] If storing in solution for short periods, use a sterile buffer at a slightly acidic to neutral pH (e.g., pH 5-7) and keep refrigerated at 2-8°C.

Q5: What are some strategies to improve the stability of my this compound peptide in solution for experimental use?

A: To enhance stability, consider the following:

  • Amino Acid Substitution: If you are designing a custom this compound analog, substituting labile asparagine residues with glutamine can significantly reduce deamidation and improve stability.[2][8]

  • pH Optimization: Conduct experiments in a buffer system that maintains a pH where the peptide is most stable, likely in the slightly acidic range (pH 5-6.5) to minimize asparagine deamidation.[5][6]

  • Formulation with Excipients: The addition of stabilizing excipients such as sugars (e.g., sucrose, mannitol), certain amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbates) can help prevent aggregation and improve overall stability.[9][10][11]

  • Lyophilization: If you need to store the peptide in a ready-to-use format, lyophilization with appropriate cryoprotectants can provide a stable solid dosage form.[1][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity over a short period in solution. Degradation of the peptide, likely due to deamidation of asparagine residues at physiological pH and temperature.- Prepare fresh solutions for each experiment.- Store stock solutions as frozen aliquots.- Lower the pH of the experimental buffer to a slightly acidic range (e.g., pH 6.0) if compatible with your assay.- Consider synthesizing an analog with asparagine residues replaced by glutamine.[2]
Precipitation or aggregation of the this compound peptide solution. - High peptide concentration.- Suboptimal pH leading to reduced net charge and increased hydrophobic interactions.- Improper storage or handling (e.g., multiple freeze-thaw cycles).- Centrifuge the solution to remove aggregates before use.- Optimize the pH of the buffer to be away from the isoelectric point (pI) of the peptide.- Add solubilizing and anti-aggregation excipients such as arginine or polysorbates to the formulation.[9]- Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. - Instability of the peptide in the assay buffer.- Adsorption of the peptide to labware.- Perform a time-course experiment to assess the stability of this compound in your specific assay buffer.- Consider using low-binding microplates and pipette tips.- Include a stabilizing agent, such as a low concentration of a non-ionic surfactant, in your buffer if compatible with the assay.

Data on this compound Analog Stability

The following tables provide representative data on the stability of CNP analogs, highlighting the impact of amino acid substitution and pH.

Table 1: Effect of Asparagine (Asn) to Glutamine (Gln) Substitution on the Stability of a CNP Analog at Physiological Conditions.

PeptideHalf-life (t1/2) at pH 7.4, 37°CPrimary Degradation PathwayReference
CNP Analog (with Asn)~7 daysDeamidation of Asn residues[2]
[Gln6,14]CNP-38Stable for several monthsN/A (deamidation precluded)[2][8]

Table 2: pH-Dependence of Asparagine Deamidation Rate.

pHRelative Deamidation RateGeneral Observation
< 4LowAcid-catalyzed direct hydrolysis can occur but is generally slower than succinimide formation at higher pH.[2][3]
5 - 6.5MinimalThe rate of succinimide-mediated deamidation is typically at its lowest in this pH range.[3]
7 - 8Moderate to HighThe deamidation rate increases significantly as the pH becomes neutral to slightly basic.[5][6]
> 8HighBase-catalyzed deamidation proceeds rapidly.[6]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate the intact this compound peptide from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Sample Preparation: Dilute this compound peptide to a final concentration of 0.5 mg/mL in water or the desired buffer.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 M HCl) at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 M NaOH) at room temperature for 4 hours. Neutralize with HCl before analysis.

  • Oxidation: Incubate this compound solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate lyophilized this compound powder at 80°C for 48 hours. Reconstitute in water for analysis.

  • Photostability: Expose this compound solution (1 mg/mL) to light in a photostability chamber (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using the stability-indicating RP-HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed control sample. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

Protocol 3: Lyophilization of this compound Peptide

This protocol provides a general procedure for freeze-drying this compound to enhance its long-term stability.

  • Formulation: Dissolve this compound in a solution containing a cryoprotectant (e.g., 5% sucrose or mannitol) at a concentration of 1-10 mg/mL. A buffer such as sodium acetate (10 mM, pH 5.5) can also be included.

  • Filling: Dispense the formulated this compound solution into lyophilization vials.

  • Freezing: Cool the vials on the lyophilizer shelf to -40°C and hold for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -10°C. Hold until all the ice has sublimated. This is the longest step and can take 24-48 hours.

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and hold for an additional 6-12 hours to remove residual water.

  • Stoppering and Storage: Backfill the chamber with an inert gas like nitrogen, stopper the vials under vacuum, and store at -20°C or -80°C.

  • Reconstitution: To use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute with sterile water or an appropriate buffer with gentle agitation.[9][13]

Visualizations

CNP_Signaling_Pathway This compound This compound NPRB NPR-B Receptor This compound->NPRB Binds & Activates NPRC NPR-C (Clearance Receptor) This compound->NPRC Binds cGMP cGMP NPRB->cGMP Converts Degradation Internalization & Degradation NPRC->Degradation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Anti-fibrosis PKG->Vasodilation MAPK_inhibition Inhibition of MAPK Pathway PKG->MAPK_inhibition

Caption: this compound signaling pathway via NPR-B and clearance by NPR-C.

Experimental_Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation (pH, Temp, Oxid.) Start->Forced_Degradation Stability_Incubation Solution Stability Incubation (Timepoints) Start->Stability_Incubation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Incubation->HPLC_Analysis LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis Peak Identification Data_Analysis Data Analysis: - Purity vs. Time - Degradant ID HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for assessing this compound peptide stability in solution.

References

Technical Support Center: Troubleshooting dCNP Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with C-type Natriuretic Peptide (CNP), often referred to as dCNP, for in vivo studies. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: "this compound" in the context of this guide refers to C-type Natriuretic Peptide (CNP), a member of the natriuretic peptide family involved in various physiological processes, including cardiovascular homeostasis and bone growth. For in vivo studies, achieving and maintaining the solubility of CNP at the desired concentration in a physiologically compatible vehicle is crucial for accurate dosing and obtaining reliable experimental results. Poor solubility can lead to precipitation of the peptide, causing inaccurate dosing, vessel blockage upon injection, and potentially adverse inflammatory responses at the injection site.

Q2: My lyophilized CNP powder won't dissolve in water or PBS. What should I do?

A2: Lyophilized CNP can sometimes be challenging to dissolve directly in neutral aqueous solutions like water or Phosphate Buffered Saline (PBS). This can be due to the peptide's intrinsic properties and the presence of residual trifluoroacetic acid (TFA) from the purification process, which can affect its net charge and solubility. It is recommended to first try dissolving the peptide in a small amount of a dilute acidic solution, such as 5% acetic acid, to a stock concentration of 1 mg/mL.[1] Subsequently, this acidic stock solution can be further diluted with your desired buffer for the in vivo experiment.

Q3: I dissolved CNP in an acidic solution, but it precipitates when I dilute it into my neutral pH buffer for injection. How can I prevent this?

A3: Precipitation upon dilution into a neutral buffer is a common issue and often occurs if the final pH of the solution is close to the isoelectric point (pI) of the peptide, where its net charge is zero, and solubility is at a minimum. To address this, you can:

  • Adjust the final pH: Ensure the final pH of your formulation is sufficiently far from the pI of CNP.

  • Use co-solvents: Incorporating a small percentage of a biocompatible co-solvent like DMSO or ethanol in your final formulation can help maintain solubility. However, the concentration of organic solvents should be kept low to avoid toxicity in animal studies.

  • Utilize excipients: Certain excipients can enhance and maintain peptide solubility. These are discussed in more detail in the troubleshooting guide below.

Q4: What are the recommended storage conditions for CNP solutions to maintain solubility and stability?

A4: For long-term storage, it is best to store CNP as a lyophilized powder at -20°C or -80°C. Once reconstituted, it is advisable to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store these aliquots at -20°C or -80°C. For short-term storage of a working solution, refrigeration at 4°C for a few days may be acceptable, but stability should be verified for your specific formulation.

Troubleshooting Guide

Problem: CNP Precipitation During Formulation Preparation
Possible Cause Suggested Solution
pH of the final solution is near the isoelectric point (pI) of CNP. Determine the pI of your specific CNP sequence. Adjust the pH of the final formulation to be at least 1-2 units away from the pI. For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH can improve solubility.
Low ionic strength of the buffer. Increasing the salt concentration of your buffer (e.g., using PBS with higher NaCl concentration) can sometimes improve the solubility of peptides through a "salting-in" effect.
High concentration of the peptide. If possible, try to work with the lowest effective concentration for your in vivo model. If a high concentration is necessary, consider using solubility-enhancing excipients.
Problem: Precipitation of CNP Upon Injection or During Infusion
Possible Cause Suggested Solution
"Salting out" effect upon mixing with physiological fluids. The change in ionic strength and pH upon injection into the bloodstream or interstitial fluid can cause the peptide to precipitate. Formulating with stabilizing excipients like cyclodextrins or using a controlled-release delivery system can mitigate this.
Interaction with components in the blood. CNP may interact with plasma proteins, leading to aggregation and precipitation. PEGylation of the peptide can shield it from such interactions and improve its pharmacokinetic profile.
Formulation instability at physiological temperature (37°C). Test the stability of your formulation at 37°C in vitro before in vivo administration. If precipitation occurs, you may need to adjust the formulation by adding stabilizers.

Quantitative Data: CNP Solubility

The solubility of CNP can vary depending on the specific form (e.g., CNP-22, CNP-53), the presence of counter-ions like TFA, and the composition of the solvent. The following table summarizes available solubility data.

Solvent/VehicleConcentrationRemarksSource
Water10 mg/mLBasic solubility data.[2]
5% Acetic Acid1 mg/mLA common solvent for initial stock solution preparation.[1]
DMSOSolubleOften used as a co-solvent. The final concentration in the formulation should be minimized for in vivo use.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CNP

This protocol describes the steps for reconstituting lyophilized CNP powder to prepare a stock solution.

  • Pre-Reconstitution:

    • Before opening, centrifuge the vial of lyophilized CNP at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.[4]

    • Allow the vial to equilibrate to room temperature.

  • Reconstitution:

    • Based on the desired stock concentration and the amount of peptide in the vial, calculate the required volume of solvent.

    • For initial solubilization, it is recommended to use a dilute acidic solution. A commonly used solvent is 5% acetic acid.[1]

    • Carefully add the calculated volume of the solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.

    • Visually inspect the solution to ensure there are no visible particles. If particles persist, gentle warming (to 37°C) or brief sonication may aid in dissolution.[3]

  • Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Formulation of CNP for Subcutaneous Injection in Mice

This protocol provides a general guideline for preparing a CNP formulation for subcutaneous administration in a murine model.

  • Materials:

    • Reconstituted CNP stock solution (e.g., 1 mg/mL in 5% acetic acid).

    • Sterile vehicle for injection (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Sterile, low-protein-binding microcentrifuge tubes and pipette tips.

  • Procedure:

    • Determine the final concentration of CNP required for your study and the total volume of the formulation needed.

    • In a sterile microcentrifuge tube, add the required volume of the sterile vehicle (PBS).

    • While gently vortexing the vehicle, slowly add the calculated volume of the CNP stock solution. This gradual addition helps to prevent localized high concentrations of the peptide that could lead to precipitation.

    • After adding the CNP stock, continue to mix the solution gently for a few minutes.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used for injection.

    • The final formulation should be prepared fresh before each experiment if possible. If short-term storage is necessary, keep the formulation at 4°C and use it within the same day.

Visualizations

CNP Signaling Pathway

CNP_Signaling_Pathway CNP C-type Natriuretic Peptide (CNP) NPR2 Natriuretic Peptide Receptor 2 (NPR2)/ Guanylate Cyclase-B CNP->NPR2 Binds to cGMP cyclic GMP (cGMP) NPR2->cGMP Catalyzes conversion GTP GTP GTP->NPR2 PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effectors Downstream Effectors (e.g., VASP, PDE5) PKG->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation, Bone Growth) Downstream_Effectors->Physiological_Response Leads to Troubleshooting_Workflow Start Start: Lyophilized CNP Reconstitute Reconstitute in 5% Acetic Acid Start->Reconstitute Check_Solubility1 Is it soluble? Reconstitute->Check_Solubility1 Dilute Dilute in desired *in vivo* buffer (e.g., PBS) Check_Solubility1->Dilute Yes Troubleshoot Troubleshoot Formulation: - Adjust pH - Add co-solvents - Use excipients Check_Solubility1->Troubleshoot No Check_Solubility2 Does it precipitate? Dilute->Check_Solubility2 Check_Solubility2->Troubleshoot Yes Proceed Proceed with *in vivo* experiment Check_Solubility2->Proceed No Troubleshoot->Reconstitute Retry End End Proceed->End

References

Technical Support Center: Optimizing dCNP Dosage for Maximum Anti-Tumor Effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCNP (2'-deoxy-5-fluorocytidine N4-oleoyl-b-L-arabinofuranoside) and related lipophilic gemcitabine prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximum anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipophilic prodrug of a gemcitabine analogue. Gemcitabine is a nucleoside analogue that, upon intracellular phosphorylation, inhibits DNA synthesis, leading to cancer cell death. The lipophilic modification in this compound is designed to enhance its cellular uptake, potentially overcoming resistance mechanisms associated with nucleoside transporters.

Q2: How does the lipophilic nature of this compound affect its experimental handling?

A2: The lipophilic properties of this compound mean it has low solubility in aqueous solutions. Therefore, careful consideration must be given to its formulation for both in vitro and in vivo experiments. It may require solubilization in an organic solvent like DMSO for in vitro assays, followed by dilution in culture medium. For in vivo studies, formulation in a suitable vehicle such as a lipid-based nanoparticle or emulsion is often necessary to ensure bioavailability.

Q3: What is the expected outcome of this compound treatment on cancer cells?

A3: Treatment with this compound is expected to induce cytotoxicity in proliferating cancer cells. This can be observed as a reduction in cell viability and proliferation, and the induction of apoptosis. The efficacy is dependent on the cell line, this compound concentration, and duration of exposure.

Q4: How can I determine the optimal dosage of this compound for my experiments?

A4: The optimal dosage of this compound needs to be determined empirically for each specific cell line and animal model. For in vitro studies, a dose-response curve should be generated using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration). For in vivo experiments, a dose-escalation study is recommended to find the maximum tolerated dose (MTD) and to observe the anti-tumor effect at different dosage levels.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low or no cytotoxicity observed 1. Poor solubility/precipitation of this compound: The compound may have precipitated out of the culture medium. 2. Incorrect dosage range: The concentrations tested may be too low. 3. Cell line resistance: The cancer cell line may be resistant to gemcitabine or its analogues. 4. Short incubation time: The duration of drug exposure may be insufficient to induce cell death.1. Visually inspect the culture wells for any precipitate. Prepare a fresh stock solution and ensure complete dissolution in the initial solvent before diluting in the medium. Consider using a solubilizing agent or a different formulation. 2. Test a wider range of concentrations, including higher doses. 3. Verify the sensitivity of your cell line to gemcitabine from the literature. Consider using a different cell line or investigating mechanisms of resistance. 4. Increase the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment.
High variability between replicates 1. Inconsistent cell seeding: Uneven number of cells plated in each well. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare fresh dilutions for each experiment and use calibrated pipettes. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to minimize evaporation.
Precipitate formation in culture medium 1. Supersaturation: The final concentration of this compound in the aqueous medium exceeds its solubility limit. 2. Interaction with media components: The compound may interact with proteins or other components in the serum.1. Lower the final concentration of the organic solvent (e.g., DMSO) in the medium to less than 0.5%. Prepare the final dilution in serum-free medium before adding it to the cells. 2. Test the solubility of this compound in different types of culture media and serum concentrations.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
No significant anti-tumor effect 1. Poor bioavailability: The formulation may not be effectively delivering the drug to the tumor site. 2. Suboptimal dosing regimen: The dose or frequency of administration may be too low. 3. Rapid metabolism: The prodrug might be rapidly metabolized and cleared from circulation. 4. Tumor model resistance: The chosen xenograft or syngeneic model may be inherently resistant.1. Evaluate different formulation strategies (e.g., liposomes, nanoparticles, emulsions) to improve solubility and stability in vivo. Conduct pharmacokinetic (PK) studies to assess drug exposure. 2. Perform a dose-escalation study to determine the MTD and test more frequent dosing schedules. 3. Analyze plasma samples to measure the concentration of this compound and its metabolites over time. 4. Test the efficacy of this compound in multiple, well-characterized tumor models.
Toxicity in animal models 1. Dosage is too high: The administered dose exceeds the MTD. 2. Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects.1. Reduce the dose and/or the frequency of administration. Monitor the animals closely for signs of toxicity (e.g., weight loss, lethargy). 2. Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative formulations.

Data Presentation

In Vitro Cytotoxicity of N4-Acyl-Gemcitabine Derivatives

The following table summarizes representative IC50 values for N4-acyl-gemcitabine derivatives in various cancer cell lines, as reported in preclinical studies. Note that the exact IC50 will vary depending on the specific cell line, the length of the acyl chain, and the experimental conditions.

Cell LineCancer TypeN4-Valeroyl-Gemcitabine (IC50, µM)N4-Lauroyl-Gemcitabine (IC50, µM)N4-Stearoyl-Gemcitabine (IC50, µM)Gemcitabine (IC50, µM)
HT-29Colon Cancer~ 0.05~ 0.03~ 0.02~ 0.1
MiaPaCa-2Pancreatic Cancer~ 0.08~ 0.05~ 0.03~ 0.2
A549Lung Cancer~ 0.1~ 0.07~ 0.05~ 0.3

Data are representative values compiled from preclinical studies and should be used as a general guide. Actual values must be determined experimentally.

In Vivo Anti-Tumor Efficacy of a Lipophilic Gemcitabine Prodrug in a Mouse Xenograft Model

This table provides a representative example of a dosing regimen and its effect on tumor growth in a mouse model.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Once daily, p.o.0
Gemcitabine50Twice weekly, i.p.45
N4-Stearoyl-Gemcitabine Formulation25Once daily, p.o.75

This is a representative example. The optimal dose and schedule for this compound must be determined for each specific tumor model.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxicity of this compound using an MTT assay.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in a serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be below 0.5%.

    • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor effect of this compound in a xenograft mouse model.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, gemcitabine, and different doses of this compound formulation).

    • Prepare the this compound formulation for in vivo administration (e.g., in a lipid-based nano-carrier).

    • Administer the treatments according to the predetermined dosing schedule (e.g., oral gavage or intravenous injection).

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments invitro_start Seed Cancer Cells invitro_treat This compound Treatment (Dose-Response) invitro_start->invitro_treat invitro_assay Cell Viability Assay (e.g., MTT) invitro_treat->invitro_assay invitro_analysis IC50 Determination invitro_assay->invitro_analysis invivo_treat This compound Formulation & Dosing invitro_analysis->invivo_treat Inform In Vivo Dose Selection invivo_implant Tumor Implantation in Mice invivo_implant->invivo_treat invivo_monitor Monitor Tumor Growth & Toxicity invivo_treat->invivo_monitor invivo_analysis Efficacy & Safety Analysis invivo_monitor->invivo_analysis

Caption: Experimental workflow for evaluating this compound anti-tumor effect.

signaling_pathway This compound This compound (Prodrug) Gemcitabine_analog Gemcitabine Analogue This compound->Gemcitabine_analog Intracellular Conversion dFdCMP dFdCMP Gemcitabine_analog->dFdCMP Phosphorylation Gemcitabine_analog->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Inhibition Apoptosis Apoptosis DNA_synthesis->Apoptosis Leads to dCK dCK

Caption: Simplified mechanism of action for this compound.

Technical Support Center: Overcoming Challenges in dCNP Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclic dinucleotide monophosphate (dCNP) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of dCNPs.

Chemical Synthesis (e.g., Solid-Phase Phosphoramidite Chemistry)

Question: Why is my this compound synthesis yield consistently low?

Answer: Low yields in solid-phase this compound synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Coupling: The phosphoramidite coupling reaction may not have gone to completion.

    • Solution: Increase the coupling time or use a more potent activator. Consider performing a double coupling step for challenging residues. Ensure all reagents, especially the phosphoramidites and activator, are anhydrous, as moisture can significantly reduce coupling efficiency.[1]

  • Poor Quality of Reagents: Degradation of phosphoramidites or activator can lead to inefficient coupling.

    • Solution: Use fresh, high-quality reagents. Phosphoramidites are particularly sensitive to moisture and oxidation. Store them under an inert atmosphere (argon or nitrogen) and at the recommended temperature.

  • Steric Hindrance: Bulky protecting groups on the nucleobases or the sugar moiety can hinder the coupling reaction.

    • Solution: If possible, choose smaller protecting groups or optimize the linker and solid support to improve accessibility.

  • Formation of Side Products: Undesired side reactions can consume starting materials and reduce the yield of the target this compound.

    • Solution: Optimize reaction conditions (temperature, reaction time) and ensure the purity of all reagents to minimize side product formation. For instance, acrylonitrile can form adducts with thymine residues during deprotection; this can be prevented by treating the support-bound oligonucleotide with a non-nucleophilic base before ammonolysis.[2]

Question: My final this compound product is impure, showing multiple peaks on HPLC. What are the likely impurities and how can I avoid them?

Answer: The presence of multiple peaks on HPLC indicates impurities, which can be broadly categorized as follows:

  • Truncated Sequences (n-1, n-2, etc.): These are shorter DNA or RNA fragments resulting from incomplete coupling at each cycle.

    • Avoidance: Implement a "capping" step after each coupling reaction. This involves acetylating any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.[3]

  • Depurination Products: The acidic conditions used for detritylation (removal of the DMT protecting group) can lead to the cleavage of the glycosidic bond, particularly for purine bases (adenine and guanine).

    • Avoidance: Use a milder deblocking agent or reduce the deblocking time. Ensure the temperature is controlled during this step.

  • Byproducts from Protecting Group Removal: Incomplete removal of protecting groups from the nucleobases or the phosphate backbone will result in a heterogeneous product mixture.

    • Solution: Extend the final deprotection time or use a stronger deprotection solution as recommended for the specific protecting groups used.

  • Phosphorothioate Stereoisomers: If you are synthesizing phosphorothioate analogs, the introduction of sulfur creates a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers, which may separate on HPLC.[4][5]

    • Consideration: This is an inherent aspect of the synthesis unless stereopure synthesis methods are employed. The biological activity of the different diastereomers may vary.

Enzymatic Synthesis

Question: The yield of my enzymatically synthesized this compound is lower than expected. What could be the issue?

Answer: Low yields in enzymatic synthesis of dCNPs are often related to enzyme activity and reaction conditions.

  • Product Inhibition: Many dinucleotide cyclases are subject to feedback inhibition by the this compound product.[5]

    • Solution: Consider using a mutant enzyme engineered to have reduced product inhibition. Alternatively, setting up a continuous reaction-purification system to remove the product as it is formed can also alleviate this issue.

  • Sub-optimal Reaction Conditions: The pH, temperature, and concentration of divalent metal ions (e.g., Mg²⁺, Mn²⁺) are critical for enzyme activity.[4][6]

    • Solution: Optimize the reaction buffer composition. Perform small-scale experiments to screen for the optimal pH, temperature, and metal ion concentration for your specific enzyme.

  • Enzyme Instability: The cyclase may lose activity over the course of the reaction.

    • Solution: Use a thermostable enzyme if possible, especially for reactions conducted at higher temperatures.[5] Adding stabilizing agents like glycerol to the reaction buffer may also help.

  • Low Substrate Concentration: Insufficient concentration of nucleotide triphosphates (e.g., ATP, GTP) can limit the reaction rate.

    • Solution: Ensure that the substrate concentrations are not limiting. However, be aware that very high substrate concentrations can sometimes be inhibitory.[7]

Purification (HPLC)

Question: I am observing peak tailing or broad peaks during HPLC purification of my this compound. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can be caused by several factors related to the column, mobile phase, or the analyte itself.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the phosphate backbone of the this compound, leading to peak tailing.

    • Solution: Use an end-capped column to minimize exposed silanol groups. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help to mask these interactions.[8] Adjusting the mobile phase pH can also improve peak shape.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing, or fronting peaks.

    • Solution: Reduce the amount of sample injected onto the column. If a large amount of material needs to be purified, consider using a larger-diameter preparative column.[9]

  • Extra-column Volume (Dead Volume): Excessive tubing length or poorly made connections can cause band broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.[10]

  • Contaminated Column: Buildup of impurities on the column can lead to poor peak shape and loss of resolution.

    • Solution: Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[10][11]

Question: How do I resolve co-eluting impurities from my target this compound peak?

Answer: Resolving co-eluting peaks requires optimizing the chromatographic conditions to enhance selectivity.

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the this compound and impurities, which can significantly affect their retention times on a reverse-phase column.

  • Use a Different Column Chemistry: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for dCNPs?

A1: Enzymatic synthesis offers several advantages, including high specificity, which eliminates the need for protecting groups and reduces the formation of side products. Reactions are typically performed in aqueous solutions under mild conditions, making it a more environmentally friendly approach. However, challenges such as enzyme availability, stability, and product inhibition need to be addressed.[4][12]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly used to assess purity. Mass spectrometry (MS) is essential for confirming the molecular weight of the target this compound. For structural elucidation, especially for novel analogs, nuclear magnetic resonance (NMR) spectroscopy is the gold standard.

Q3: What is the role of protecting groups in chemical this compound synthesis?

A3: Protecting groups are chemical moieties temporarily attached to reactive functional groups on the nucleobases (exocyclic amines) and the sugar (hydroxyl groups) to prevent them from participating in unwanted side reactions during the phosphoramidite coupling steps. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.[13]

Q4: Can I use the same HPLC protocol for purifying different dCNPs (e.g., c-di-GMP vs. c-di-AMP)?

A4: While the general principles of reverse-phase HPLC apply to all dCNPs, the specific protocol may need optimization. The retention time will vary depending on the hydrophobicity of the molecule (c-di-GMP is generally more polar than c-di-AMP). You may need to adjust the gradient of the organic solvent in the mobile phase to achieve optimal separation and elution time for each specific this compound.

Q5: What are phosphorothioate analogs of dCNPs and why are they synthesized?

A5: Phosphorothioate analogs are modified dCNPs where one of the non-bridging oxygen atoms in the phosphate backbone is replaced with a sulfur atom. This modification makes the molecule more resistant to degradation by nucleases, which can be advantageous for in vivo applications. However, this modification introduces a chiral center at the phosphorus, leading to the formation of diastereomers (Rp and Sp) that may have different biological activities.[4][14]

Data Presentation

Table 1: Comparison of Yields in Enzymatic this compound Synthesis

This compound ProductEnzyme SystemStarting Material(s)Key Reaction ConditionsYieldPurityReference
c-di-GMPEngineered E. coli with tDGCmLB Medium37°C, 20 h induction>68 mg/L>99%[13]
3'3'-cGAMPEngineered E. coli with DncVt, GMK, NDKLB Medium37°C, 20 h induction>26 mg/L>96%[15]
2'3'-cGAMPEngineered E. coli with mcGASM9 Minimal MediumOptimized media and expression186 ± 7 mg/LNot specified[16]
c-di-AMPDisA from Bacillus thuringiensisATP50°C, 4 h~100 mg from 50 mL reactionHigh[6]
2'3'-cGAMPMulti-enzyme cascade (thscGAS, etc.)Adenosine, GTP, polyP37°C, 24 h0.31 ± 0.01 mMNot specified[9]

Table 2: Typical HPLC Parameters for this compound Analysis and Purification

ParameterSettingPurpose
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A 100mM KH₂PO₄, 5mM TBA-B, pH 6.0 in 1% ACNAqueous buffer with ion-pairing agent.
Mobile Phase B 100mM KH₂PO₄, 5mM TBA-B, pH 6.0 in 30% ACNOrganic modifier for elution.
Gradient Linear gradient from low %B to high %BTo elute compounds with varying polarities.
Flow Rate 0.5 - 1.0 mL/minControls the speed of separation.
Detection UV at 254-260 nmDetection of nucleic acids.
Injection Volume 10-100 µLAmount of sample loaded onto the column.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of dCNPs

This protocol outlines the key steps in solid-phase this compound synthesis using phosphoramidite chemistry.

  • Resin Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside.

  • Detritylation: Remove the 5'-DMT protecting group using a solution of a weak acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activate the phosphoramidite of the next nucleoside with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group on the growing chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of truncated sequences.

  • Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent nucleoside to be added.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and phosphate backbone using a strong base (e.g., aqueous ammonia).

  • Purification: Purify the crude this compound using HPLC.

Protocol 2: General Procedure for HPLC Purification of dCNPs

This protocol provides a general workflow for purifying synthetic dCNPs.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the reverse-phase HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Gradient Elution: Run a linear gradient of increasing mobile phase B to elute the this compound and separate it from impurities. The exact gradient will need to be optimized for the specific this compound.

  • Fraction Collection: Collect the fractions corresponding to the main peak of the target this compound.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or MS to confirm the purity and identity of the this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Mandatory Visualization

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS substrates STING STING (dimer) cGAMP->STING binds STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription IFN_response Type I Interferon Response IFN_genes->IFN_response

Caption: The cGAS-STING signaling pathway for innate immune response.

c_di_GMP_Signaling Bacterial c-di-GMP Signaling cluster_synthesis_degradation c-di-GMP Metabolism cluster_effectors Cellular Responses GTP 2 x GTP DGC Diguanylate Cyclase (DGCs - GGDEF domain) GTP->DGC c_di_GMP c-di-GMP DGC->c_di_GMP synthesis PDE Phosphodiesterase (PDEs - EAL/HD-GYP domains) c_di_GMP->PDE Biofilm Biofilm Formation (e.g., exopolysaccharide production) c_di_GMP->Biofilm activates Motility Motility (e.g., flagellar synthesis) c_di_GMP->Motility inhibits Virulence Virulence Factor Expression c_di_GMP->Virulence regulates pGpG pGpG PDE->pGpG degradation

Caption: Overview of bacterial c-di-GMP signaling pathway.

References

Technical Support Center: Addressing Off-Target Effects of dCNP in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dendrimer-conjugated C-type natriuretic peptide (dCNP). The focus is on identifying and mitigating potential off-target effects to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a therapeutic agent composed of C-type natriuretic peptide (CNP) conjugated to a dendrimer nanoparticle. This formulation is designed to improve the pharmacokinetic profile and target delivery of CNP. The primary, or "on-target," mechanism of action for this compound is the activation of the natriuretic peptide receptor-B (NPR-B). Binding of this compound to NPR-B activates intracellular guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP).[1][2] This signaling cascade is the intended therapeutic pathway.

Q2: What are the potential "off-target" effects of this compound?

A2: Off-target effects of this compound are primarily mediated by its binding to the natriuretic peptide receptor-C (NPR-C), also known as the clearance receptor. While NPR-C is involved in the clearance of natriuretic peptides, it can also initiate its own signaling cascades that are independent of cGMP production.[3][4] Activation of NPR-C can lead to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased cyclic adenosine monophosphate (cAMP) levels, or the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These alternative signaling pathways can lead to unexpected cellular responses in your experiments.

Q3: How can the dendrimer component of this compound influence experimental outcomes?

A3: The dendrimer itself can potentially cause off-target effects. Depending on their size, charge, and surface chemistry, dendrimers can interact with cell membranes and proteins, potentially leading to cytotoxicity or non-specific binding.[5][6][7] It is crucial to use the appropriate dendrimer-only control in your experiments to account for any effects of the delivery vehicle.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected cellular response not consistent with cGMP elevation. Activation of NPR-C signaling pathways (e.g., decreased cAMP or increased IP3/DAG).1. Measure cAMP and IP3/DAG levels: Directly assess the activation of NPR-C downstream pathways. 2. Use an NPR-C antagonist: If available, co-treatment with a specific NPR-C antagonist should block the off-target effect. 3. Cell line selection: Use cell lines with varying expression levels of NPR-B and NPR-C to dissect the effects.
High variability in experimental replicates. Inconsistent this compound conjugate quality or aggregation.1. Characterize this compound conjugate: Ensure consistent size, charge, and CNP loading for each batch. 2. Assess aggregation: Use techniques like dynamic light scattering (DLS) to check for aggregation in your experimental media. 3. Optimize storage and handling: Follow manufacturer's recommendations to prevent degradation or aggregation.
Lower than expected cGMP production. 1. NPR-C mediated clearance: High expression of NPR-C can lead to rapid internalization and degradation of this compound, reducing its availability for NPR-B binding. 2. Dendrimer interference: The dendrimer may sterically hinder the binding of CNP to NPR-B.1. Quantify receptor expression: Determine the relative expression of NPR-B and NPR-C in your experimental system. 2. Compare with unconjugated CNP: Run parallel experiments with free CNP to assess the impact of the dendrimer.
Cellular toxicity observed. Inherent toxicity of the dendrimer at the concentration used.1. Run dendrimer-only control: Treat cells with the same concentration of the dendrimer without conjugated CNP. 2. Dose-response curve: Determine the toxic concentration range for both this compound and the dendrimer-only control. 3. Use a different generation or surface-modified dendrimer: Some dendrimer formulations are less toxic than others.

Experimental Protocols

Protocol 1: Assessing On-Target this compound Activity via cGMP Measurement

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.

  • This compound Treatment: Add this compound at various concentrations to the cells and incubate for the desired time (e.g., 10-30 minutes). Include a vehicle control and an unconjugated CNP control.

  • Cell Lysis: Aspirate the media and lyse the cells using 0.1 M HCl.

  • cGMP Measurement: Quantify cGMP levels in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize cGMP concentrations to total protein content and plot a dose-response curve.

Protocol 2: Investigating Off-Target NPR-C Activation

  • Cell Culture and Treatment: Follow the same initial steps as in Protocol 1, but without the PDE inhibitor unless specifically required for the downstream assay. Treat cells with this compound, a vehicle control, and an appropriate positive control for the pathway being investigated (e.g., forskolin for adenylyl cyclase activation).

  • cAMP Measurement: To assess adenylyl cyclase inhibition, lyse the cells and measure cAMP levels using a cAMP EIA kit. A decrease in cAMP levels in response to this compound would suggest NPR-C activation.

  • PLC Pathway Assessment: To assess phospholipase C activation, measure inositol trisphosphate (IP3) or diacylglycerol (DAG) levels using appropriate assay kits. An increase in these second messengers would indicate NPR-C signaling.

  • Data Analysis: Compare the levels of the second messengers in this compound-treated cells to the controls.

Visualizing Signaling Pathways and Workflows

dCNP_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway dCNP_on This compound NPRB NPR-B Receptor dCNP_on->NPRB Binds GC Guanylate Cyclase (activated) NPRB->GC cGMP cGMP (increased) GC->cGMP Converts GTP PKG Protein Kinase G (activated) cGMP->PKG Cellular_Response_On Desired Cellular Response PKG->Cellular_Response_On dCNP_off This compound NPRC NPR-C Receptor dCNP_off->NPRC Binds Gi Gi Protein (activated) NPRC->Gi PLC Phospholipase C (activated) NPRC->PLC AC Adenylyl Cyclase (inhibited) Gi->AC cAMP cAMP (decreased) AC->cAMP Cellular_Response_Off Unintended Cellular Response cAMP->Cellular_Response_Off Leads to IP3_DAG IP3 / DAG (increased) PLC->IP3_DAG IP3_DAG->Cellular_Response_Off Leads to

Caption: On-target vs. off-target signaling pathways of this compound.

experimental_workflow start Start Experiment with this compound observe Observe Cellular Response start->observe expected Is the response consistent with cGMP signaling? observe->expected end_on_target Conclude On-Target Effect expected->end_on_target Yes troubleshoot Initiate Troubleshooting expected->troubleshoot No measure_off_target Measure cAMP, IP3/DAG levels troubleshoot->measure_off_target use_antagonist Use NPR-C Antagonist troubleshoot->use_antagonist dendrimer_control Run Dendrimer-Only Control troubleshoot->dendrimer_control analyze_results Analyze Troubleshooting Data measure_off_target->analyze_results use_antagonist->analyze_results dendrimer_control->analyze_results identify_cause Identify Cause of Off-Target Effect analyze_results->identify_cause

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Technical Support Center: Enhancing dCNP-Induced cGMP Signaling Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dendroaspis natriuretic peptide (dCNP)-induced cyclic guanosine monophosphate (cGMP) signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cGMP signaling?

A1: Dendroaspis natriuretic peptide (this compound), a member of the natriuretic peptide family, primarily binds to and activates the particulate guanylyl cyclase receptor, Natriuretic Peptide Receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B).[1][2][3] This binding stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to modulate various downstream cellular responses.[4][5] C-type natriuretic peptide (CNP) is the endogenous ligand for NPR-B.[1][3]

Q2: How can I increase the cGMP signal in my experiment?

A2: To enhance the cGMP signal, you can use phosphodiesterase (PDE) inhibitors.[6][7] PDEs are enzymes that degrade cGMP, so inhibiting them leads to an accumulation of cGMP in the cells.[8] A common non-specific PDE inhibitor is 3-isobutyl-1-methylxanthine (IBMX).[7][9] For more targeted inhibition, you can use specific inhibitors for the PDE isoforms present in your experimental system, such as sildenafil for PDE5.[7][10]

Q3: Which cells are responsive to this compound or its analogue, CNP?

A3: Cells expressing the NPR-B receptor will be responsive to this compound and CNP. This includes various cell types such as vascular smooth muscle cells, cardiac fibroblasts, and certain neuronal cells.[11][12][13] It is important to confirm the expression of NPR-B in your specific cell line or tissue of interest.

Q4: What is the typical duration of this compound/CNP stimulation to observe a peak in cGMP levels?

A4: The intracellular accumulation of cGMP in response to natriuretic peptides like CNP is rapid, with peak levels often observed within minutes of stimulation.[11] For example, in an immortalized LHRH neuronal cell line, the peak cGMP accumulation after CNP exposure was at 2.5 minutes.[11] However, the optimal stimulation time can vary depending on the cell type and experimental conditions, so a time-course experiment is recommended.

Q5: What are the downstream effectors of cGMP?

A5: The primary downstream effectors of cGMP are cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.[4][8] Activation of these effectors leads to a cascade of phosphorylation events and changes in ion flow, ultimately resulting in various physiological responses.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detectable cGMP signal 1. Low expression of NPR-B in the cells.2. This compound/CNP degradation.3. Rapid cGMP degradation by PDEs.4. Insufficient stimulation time.5. Issues with the cGMP assay kit.1. Verify NPR-B expression using techniques like RT-qPCR or Western blot.2. Ensure proper handling and storage of the peptide. Use fresh preparations for each experiment.3. Pre-incubate cells with a broad-spectrum PDE inhibitor like IBMX (e.g., 100-500 µM) for 15-30 minutes before adding this compound/CNP.[7][9]4. Perform a time-course experiment (e.g., 1, 2.5, 5, 10, 15 minutes) to determine the optimal stimulation time.5. Check the expiration date of the assay kit and ensure it is performed according to the manufacturer's instructions. Run positive controls to validate the kit's performance.
High background signal 1. Non-specific binding in the cGMP assay.2. Contamination of reagents.3. Basal guanylyl cyclase activity.1. Ensure all washing steps in the assay protocol are performed thoroughly.2. Use fresh, sterile reagents.3. Measure the basal cGMP level in unstimulated cells and subtract it from the stimulated values.
High variability between replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Technical variability in the assay procedure.[14]4. For tissue experiments, variability in tissue isolation and preparation.[14]1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques.2. Use calibrated pipettes and practice consistent pipetting techniques.3. Follow the assay protocol precisely for all samples. Minimize the time between sample processing steps.4. Standardize the tissue dissection and preparation protocol to minimize technical variability.[14]
Unexpected cell response 1. Off-target effects of this compound/CNP.2. Crosstalk with other signaling pathways (e.g., cAMP).[3]1. This compound/CNP can also bind to the natriuretic peptide clearance receptor (NPR-C), which can trigger other signaling pathways.[1][2] Consider using specific NPR-B agonists if available.2. Be aware of potential crosstalk between cGMP and cAMP signaling pathways, which can be mediated by dual-specificity PDEs.[3]

Quantitative Data Summary

Table 1: Potency of Natriuretic Peptides in Stimulating cGMP Production in GT1-7 Cells

Natriuretic PeptideRelative Potency
CNPMost Potent
ANPIntermediate
BNPLeast Potent

Data adapted from a study on an immortalized LHRH neuronal cell line demonstrating the relative potency of different natriuretic peptides in elevating cGMP levels.[11]

Table 2: Common Phosphodiesterase (PDE) Inhibitors

InhibitorTarget PDE(s)Typical Use
IBMXNon-specificBroad-spectrum inhibition of PDEs to maximize cGMP accumulation.[7][9]
SildenafilPDE5Specific inhibition of PDE5, which is abundant in certain tissues like vascular smooth muscle.[6][7][10]
RolipramPDE4Primarily a cAMP-specific PDE inhibitor, but can be used as a control.[15]

Experimental Protocols

Protocol 1: this compound Stimulation and cGMP Measurement in Cultured Cells

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Starvation (Optional): On the day of the experiment, replace the growth medium with a serum-free medium and incubate for 1-2 hours.

  • PDE Inhibition: Add a PDE inhibitor (e.g., 100 µM IBMX) to the medium and pre-incubate the cells for 15-30 minutes at 37°C.

  • This compound Stimulation: Add this compound to the desired final concentration and incubate for the predetermined optimal time (e.g., 5 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive ELISA or RIA kit according to the manufacturer's instructions.[14][16]

  • Data Analysis: Calculate the cGMP concentration for each sample and normalize to the protein concentration if necessary.

Visualizations

dCNP_cGMP_Signaling_Pathway This compound This compound / CNP NPRB NPR-B Receptor (Guanylyl Cyclase-B) This compound->NPRB Binds & Activates cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->NPRB PDEs Phosphodiesterases (e.g., PDE5) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDEs->GMP Downstream Downstream Cellular Responses PKG->Downstream IBMX IBMX / Sildenafil IBMX->PDEs Inhibits

Caption: this compound/CNP signaling pathway leading to cGMP production and downstream effects.

cGMP_Detection_Workflow start Seed Cells in a Multi-well Plate starve Optional: Serum Starve Cells start->starve inhibit Pre-incubate with PDE Inhibitor (e.g., IBMX) starve->inhibit stimulate Stimulate with this compound for Optimal Time inhibit->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify cGMP using ELISA or RIA lyse->quantify analyze Analyze and Normalize Data quantify->analyze end Results analyze->end

Caption: Experimental workflow for detecting this compound-induced cGMP signaling.

References

Technical Support Center: C-type Natriuretic Peptide (CNP) Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in functional assays involving C-type Natriuretic Peptide (CNP).

Frequently Asked Questions (FAQs)

Q1: What is C-type Natriuretic Peptide (CNP) and what is its primary signaling pathway?

A1: C-type Natriuretic Peptide (CNP) is a paracrine regulator, acting locally in tissues like the brain, chondrocytes, and endothelial cells.[1] Its primary signaling pathway involves binding to the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor. This binding stimulates the production of the intracellular second messenger, cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[2] This cascade plays a crucial role in various physiological processes, including endochondral ossification (bone growth) and vascular homeostasis.[1][2] CNP can also bind to the NPR-C receptor, which is primarily involved in clearing natriuretic peptides from circulation but can also trigger G-protein linked processes.[1][3]

Q2: What are the common types of functional assays for CNP?

A2: Common functional assays for CNP are designed to measure different stages of its signaling pathway and downstream effects. These include:

  • Receptor Binding Assays: To determine the affinity of CNP or its analogs to its receptors, NPR-B and NPR-C.[4]

  • cGMP Accumulation Assays: To quantify the production of the second messenger cGMP in response to NPR-B activation by CNP.[4][5]

  • Downstream Signaling Assays: To measure the activity of downstream targets like the MAPK/ERK pathway, which is modulated by CNP/PKG signaling.[2]

  • Cell-Based Phenotypic Assays: To assess the physiological outcomes of CNP signaling, such as chondrocyte proliferation and differentiation or vascular smooth muscle relaxation.[1][2]

  • Immunoassays (ELISA): To measure the concentration of CNP in biological samples like plasma, serum, or cell culture supernatants.[6][7]

Q3: Why is my CNP peptide degrading so quickly?

A3: CNP has a very short half-life in plasma (approximately 3 minutes) because it is rapidly cleared from circulation.[1] This rapid degradation is due to two main pathways: 1) binding to the NPR-C "clearance" receptor, which leads to internalization and lysosomal degradation, and 2) hydrolysis by neutral endopeptidase, an enzyme present in plasma and on endothelial cell surfaces.[1] When designing experiments, it is crucial to account for this rapid degradation by using protease inhibitors and appropriate sample handling procedures.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific issues that can lead to variability and inconsistency in CNP functional assays.

Problem Potential Cause Recommended Solution
High Background Signal Non-specific antibody binding: The detection antibody may be binding to non-target proteins or cellular components.- Increase blocking: Use a suitable blocking agent like BSA or serum from the secondary antibody's host species and optimize incubation time.[8] - Optimize antibody concentration: Titrate the primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[8] - Increase wash steps: Ensure thorough washing after antibody incubations to remove any unbound antibodies.[8]
Cellular autofluorescence: (For fluorescence-based assays) Cells naturally fluoresce, which can contribute to background noise.- Use appropriate controls: Include an "unstained" or "no primary antibody" control to measure the baseline autofluorescence. - Select appropriate fluorophores: Choose fluorophores with emission spectra that minimize overlap with the natural autofluorescence of your cells.
No Signal or Weak Signal Inactive CNP peptide: The peptide may have degraded due to improper storage or handling.- Proper storage: Store CNP peptides at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7] - Fresh preparation: Prepare working solutions of CNP fresh for each experiment.
Low receptor expression: The cell line used may not express sufficient levels of the NPR-B receptor.- Verify receptor expression: Confirm NPR-B expression using techniques like qPCR, Western blot, or flow cytometry. - Use an appropriate cell line: Select a cell line known to have robust NPR-B expression or consider using a cell line stably overexpressing the receptor.[4]
Assay conditions are not optimal: Incubation times, temperatures, or reagent concentrations may be suboptimal.- Optimize assay parameters: Systematically vary incubation times and temperatures. Perform a dose-response curve to ensure you are using an appropriate concentration of CNP.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results.- Ensure a single-cell suspension: Gently mix the cell suspension before plating to ensure uniformity.[8] - Check cell viability: Perform a cell count and viability check (e.g., trypan blue exclusion) before seeding.
Pipetting errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes.- Use calibrated pipettes: Regularly check the calibration of your pipettes. - Proper pipetting technique: Use appropriate pipetting techniques to ensure accuracy and precision.
Edge effects in microplates: Wells on the outer edges of a microplate can experience different temperature and evaporation rates.- Avoid using outer wells: Do not use the outermost wells for experimental samples; instead, fill them with buffer or media to create a more uniform environment for the inner wells.
Unexpected or Contradictory Results Presence of multiple natriuretic peptide forms: Samples may contain pro-peptides or glycosylated forms of CNP which may not be detected or may interfere with the assay.[9][10]- Use specific antibodies: Ensure the antibodies used in your assay are specific to the mature, active form of CNP and do not cross-react with other natriuretic peptides or their precursors.[9]
Cross-talk with other signaling pathways: CNP signaling can interact with other pathways, such as the cAMP/PKA pathway, which could influence downstream readouts.- Consider pathway interactions: Be aware of potential signaling cross-talk in your experimental system and consider using specific inhibitors to isolate the CNP-dependent effects.

Quantitative Data Summary

The following table summarizes data from a study investigating the binding affinity of wild-type CNP versus a mutant form (CNPlbab) associated with dwarfism. This illustrates how changes in the peptide can dramatically affect receptor binding.

PeptideReceptorAssay TypeIC50 (Concentration for 50% Inhibition)Fold Difference
Wild-type CNPNPR-BCompetitive Binding Assay370 pM-
CNPlbab (mutant)NPR-BCompetitive Binding Assay3900 pM~10.5x higher
(Data sourced from a study on the effects of a CNP mutation.[4])

Experimental Protocols

1. Protocol: cGMP Accumulation Assay

This assay measures the functional response of cells to CNP stimulation by quantifying the production of the second messenger cGMP.

Materials:

  • Cell line expressing NPR-B (e.g., NIH3T3 or HEK293-NPR-B)[4]

  • Cell culture medium

  • CNP peptide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • Commercial cGMP immunoassay kit (ELISA or TR-FRET based)

Procedure:

  • Cell Seeding: Plate cells in a 24-well or 96-well plate at a predetermined density and grow overnight.

  • Pre-incubation: The next day, switch the cells to serum-free medium. Allow cells to equilibrate for at least 1-2 hours.

  • PDE Inhibition: Add a PDE inhibitor (e.g., IBMX to a final concentration of 100-500 µM) to the cells and incubate for 20-30 minutes at 37°C. This step is critical to prevent the degradation of cGMP.

  • CNP Stimulation: Add varying concentrations of CNP peptide to the wells. Include a vehicle control (no CNP). Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[11]

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer provided with the cGMP assay kit.

  • Quantification: Measure the cGMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the log of the CNP concentration to generate a dose-response curve and determine the EC50.

2. Protocol: Competitive Receptor Binding Assay

This assay determines the binding affinity of a ligand (unlabeled CNP) by measuring its ability to compete with a labeled ligand for binding to the NPR-B receptor.

Materials:

  • Cells or membranes expressing NPR-B[4]

  • Radiolabeled CNP (e.g., [125I][Tyr0]CNP)

  • Unlabeled CNP (for competition)

  • Binding buffer

  • Wash buffer

  • Scintillation counter or gamma counter

Procedure:

  • Preparation: Prepare cells or membranes expressing the NPR-B receptor.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the cells/membranes, a fixed concentration of radiolabeled CNP, and increasing concentrations of unlabeled CNP.

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the receptor-bound from unbound radiolabeled ligand. This is typically done by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the unlabeled CNP concentration. The concentration of unlabeled CNP that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[4]

Visualizations

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B Receptor CNP->NPRB Binds & Activates NPRC NPR-C Receptor (Clearance) CNP->NPRC Binds GC Guanylyl Cyclase Domain NPRB->GC Degradation Internalization & Degradation NPRC->Degradation Leads to GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC PKG PKG cGMP->PKG Activates MAPK MAPK Pathway (e.g., Raf-1) PKG->MAPK Inhibits Response Cellular Response (e.g., Proliferation, Differentiation) MAPK->Response

Caption: C-type Natriuretic Peptide (CNP) Signaling Pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Cell Culture (NPR-B expressing cells) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Pre-incubation (Serum-free media +/- PDE inhibitor) B->C D 4. CNP Stimulation (Dose-response) C->D E 5. Cell Lysis D->E F 6. cGMP Quantification (e.g., ELISA) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: General workflow for a CNP functional assay (cGMP accumulation).

Troubleshooting_Workflow rect_node rect_node end_node end_node start Inconsistent Results? q1 Signal Issue? start->q1 q2 High Background? q1->q2 Yes rect_node_no_signal Check: 1. CNP Peptide Activity 2. Receptor Expression 3. Assay Conditions q1->rect_node_no_signal No Signal/ Weak Signal q3 High Variability? q2->q3 No end_node_background Troubleshoot: 1. Blocking Steps 2. Antibody Conc. 3. Wash Steps q2->end_node_background Yes end_node_variability Troubleshoot: 1. Cell Seeding 2. Pipetting Technique 3. Plate Edge Effects q3->end_node_variability Yes end_node_other Investigate: 1. Assay Specificity 2. Pathway Cross-talk q3->end_node_other No rect_node_no_signal->q2

Caption: Decision tree for troubleshooting inconsistent CNP assay results.

References

Technical Support Center: Custom-Synthesized dCNP Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of custom-synthesized dCNP. The following information is based on established methods for the purification of custom molecules and is intended to serve as a general resource for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your custom-synthesized this compound.

Q1: My final this compound product has low purity after synthesis. What are the initial steps I should take?

A1: Low purity is a common issue in custom chemical synthesis. The initial steps to address this involve a systematic approach to identify and remove impurities.

  • Characterize the Impurities: The first step is to understand the nature of the impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the molecular weights and potential structures of contaminants.[1][] These could be unreacted starting materials, byproducts from side reactions, or degradation products.[3]

  • Review the Synthesis Strategy: Re-evaluate the synthetic route. Inefficient coupling steps or incomplete deprotection can lead to a high impurity load.[4] Consider if alternative reagents or reaction conditions could minimize side product formation.[1]

  • Implement a Preliminary Purification Step: Before proceeding to high-resolution purification, a crude purification step can be beneficial. Techniques like precipitation, crystallization, or solid-phase extraction can remove a significant portion of impurities.[5][6]

Q2: I'm observing multiple peaks in my HPLC chromatogram. How do I identify the peak corresponding to my this compound product?

A2: Differentiating your target compound from impurities in an HPLC chromatogram is a critical step.

  • Mass Spectrometry (MS) Coupling: The most definitive method is to use an HPLC system coupled with a mass spectrometer (LC-MS).[7][8] The mass detector will allow you to identify the peak with the expected molecular weight of your this compound.

  • Spiking Experiment: If you have a small amount of a previously purified and confirmed batch of this compound, you can "spike" your current impure sample with it. The peak that increases in area corresponds to your product.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them individually using MS or NMR to confirm the identity of each compound.

Q3: My purified this compound still contains residual solvents. How can I remove them?

A3: Residual solvents from the synthesis or purification process can be detrimental to downstream applications.

  • Lyophilization (Freeze-Drying): For compounds that are stable in aqueous solutions, lyophilization is a highly effective method for removing water and many volatile organic solvents.

  • Drying Under High Vacuum: Placing the sample under a high vacuum for an extended period can effectively remove residual solvents. Gentle heating can be applied if the compound is thermally stable.

  • Solvent Precipitation: Dissolving the this compound in a minimal amount of a solvent in which it is highly soluble, and then adding an anti-solvent in which it is insoluble, can cause the this compound to precipitate, leaving the residual solvent in the supernatant.

Q4: After purification by HPLC, the yield of my this compound is very low. What can I do to improve it?

A4: Low recovery after HPLC purification is a common challenge. Several factors can contribute to this issue.

  • Optimize HPLC Conditions: The choice of column, mobile phase, and gradient can significantly impact recovery. Ensure the pH of the mobile phase is appropriate for the stability and solubility of your this compound. Broad peaks can lead to poor separation and loss of product during fractionation.[1]

  • Check for Product Precipitation: Your this compound might be precipitating on the column or in the tubing, especially if its solubility is low in the mobile phase.

  • Column Overloading: Injecting too much crude material onto the HPLC column can lead to poor separation and reduced recovery. It is often more efficient to perform multiple smaller injections.

  • Alternative Purification Methods: For some compounds, HPLC may not be the most suitable method. Consider other chromatographic techniques like ion-exchange or size-exclusion chromatography, depending on the properties of your this compound.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purity and analysis of custom-synthesized this compound.

Q1: What is a typical acceptable purity level for custom-synthesized this compound?

A1: The required purity level depends heavily on the intended application.[9][11]

Purity LevelCommon Applications
>70% (Desalted) High-throughput screening, generating polyclonal antibodies.[11]
>85% Semi-quantitative assays, enzyme substrate studies.[11]
>95% In vitro studies, cell-based assays, quantitative receptor-ligand binding studies.[9]
>98% In vivo studies, clinical applications, structural studies (NMR, X-ray crystallography).

Q2: What are the most common impurities found in custom-synthesized compounds?

A2: Impurities can originate from various sources during the synthesis process.[][3]

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Byproducts: Side reactions can generate molecules that are structurally similar to the target compound.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis can be carried through the process.

  • Degradation Products: The target compound may degrade during synthesis or purification due to factors like pH, temperature, or light exposure.[3]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: A combination of analytical techniques is typically used to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the most common method for determining the purity of small molecules and peptides.[1][11] The purity is often reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized this compound and to identify the molecular weights of any impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the this compound and can be used to identify and quantify impurities.[12]

  • Elemental Analysis: This technique determines the elemental composition of the sample and can be used to confirm the empirical formula of the this compound.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for this compound Purification

This protocol provides a general methodology for the purification of this compound using RP-HPLC.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of the mobile phases).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • Select a C18 reverse-phase column with appropriate dimensions for your sample size.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 95%) over a specified time (e.g., 30-60 minutes).

    • Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the solvent, typically by lyophilization.

Protocol 2: Mass Spectrometry for this compound Identity Confirmation

This protocol outlines the general steps for confirming the identity of this compound using mass spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometer Setup:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for your this compound.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of your this compound.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of your this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Post-Purification Analysis cluster_final Final Product Crude_Product Crude this compound Product Initial_Analysis Purity Assessment (HPLC, MS) Crude_Product->Initial_Analysis Purification_Step Primary Purification (e.g., RP-HPLC) Initial_Analysis->Purification_Step Fraction_Collection Fraction Collection Purification_Step->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: A general workflow for the purification and analysis of custom-synthesized this compound.

Troubleshooting_Tree Start Low Purity of this compound Q1 Are impurities identified? Start->Q1 A1_Yes Select appropriate purification method Q1->A1_Yes Yes A1_No Characterize impurities (LC-MS, NMR) Q1->A1_No No Q2 Is HPLC recovery low? A1_Yes->Q2 A1_No->A1_Yes A2_Yes Optimize HPLC conditions or consider alternative methods Q2->A2_Yes Yes A2_No Proceed with final analysis Q2->A2_No No A2_Yes->A2_No Final High Purity this compound A2_No->Final

Caption: A troubleshooting decision tree for addressing low purity issues with this compound.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term dCNP Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dendrimer-based covalent nanoparticles (dCNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for long-term dCNP stability and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the long-term stability of dCNPs?

A1: The long-term stability of dCNPs is primarily influenced by temperature, pH of the storage buffer, surface charge of the nanoparticles, and the generation of the dendrimer.[1] Inappropriate storage conditions can lead to aggregation, degradation of the dendrimer structure, and premature release of the encapsulated therapeutic agent.

Q2: What is the recommended temperature for long-term storage of dCNPs?

A2: For long-term stability, it is generally recommended to store this compound solutions at low temperatures. While specific conditions can vary based on the this compound formulation, storage at 4°C is a common practice to minimize degradation and maintain nanoparticle integrity.[2] Some studies have shown that PAMAM dendrimer-stabilized gold nanoparticles can remain stable for up to 18 months when stored at appropriate conditions.[3] For certain formulations, storage at room temperature may be acceptable for shorter periods, but it is crucial to validate this for your specific this compound.

Q3: How does the pH of the storage solution affect this compound stability?

A3: The pH of the storage solution is critical as it can influence the surface charge of the dCNPs and the stability of the encapsulated drug. Extreme pH values can lead to the hydrolysis of the dendrimer's amide or ester bonds, resulting in the degradation of the nanoparticle. It is advisable to store dCNPs in a buffered solution at a pH that ensures the stability of both the dendrimer and the therapeutic agent.

Q4: Can the generation of the dendrimer impact its stability?

A4: Yes, the dendrimer generation can impact stability. Higher generation dendrimers have a more compact and globular structure, which can enhance the encapsulation and protection of the drug. However, they may also be more prone to aggregation if not properly functionalized. The optimal generation for stability will depend on the specific application and the nature of the encapsulated drug.

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation and Precipitation

Q: I am observing aggregation and precipitation of my this compound solution. What could be the cause and how can I resolve it?

A: Aggregation is a common issue and can be caused by several factors. Cationic dCNPs, in particular, are prone to aggregation in the presence of divalent cations like Ca²⁺, which can be found in some biological media.[4]

  • Troubleshooting Steps:

    • Check the Storage Buffer: Ensure the buffer does not contain high concentrations of divalent cations. Consider using a buffer with a low ionic strength.

    • Optimize pH: Verify that the pH of your solution is optimal for your specific this compound formulation. Deviations from the ideal pH can alter surface charge and lead to aggregation.

    • Temperature Fluctuations: Avoid repeated freeze-thaw cycles, as this can induce aggregation. Store the this compound solution at a constant, recommended temperature.

    • Concentration Effects: High concentrations of dCNPs can increase the likelihood of aggregation. If you are concentrating your sample, consider methods like dialysis against a polymer solution to minimize aggregation.[5]

    • Surface Modification: For cationic dendrimers, surface modification with moieties like polyethylene glycol (PEG) can reduce non-specific interactions and improve stability.

Issue 2: Inconsistent Particle Size in DLS Measurements

Q: My Dynamic Light Scattering (DLS) measurements show a significant increase in particle size or a high polydispersity index (PDI). What does this indicate and what should I do?

A: An increase in particle size or a high PDI in DLS measurements is often an indication of nanoparticle aggregation.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is properly dispersed before measurement. Gentle sonication or vortexing can help break up loose agglomerates.

    • Filtration: Filter your sample through an appropriate syringe filter (e.g., 0.2 µm) to remove any large aggregates or dust particles that can interfere with the measurement.

    • Review Storage Conditions: As with aggregation, check your storage buffer, pH, and temperature to ensure they are optimal for your dCNPs.

    • Concentration Adjustment: High sample concentrations can lead to multiple scattering effects in DLS, resulting in inaccurate size measurements. Diluting your sample may provide more reliable results.

Data on this compound Stability

The following table summarizes qualitative stability data for PAMAM dendrimer-based nanoparticles under different conditions. Quantitative data on long-term storage is often formulation-specific and should be determined empirically.

Dendrimer TypeStorage ConditionObservationReference
PAMAM G4-stabilized Gold NanoparticlesAqueous solution, room temperatureStable for up to 18 months.[3]
Cationic PAMAM DendrimersElectrolyte solution (similar to body fluids)Prone to prompt aggregation, especially with divalent cations.[4]
Quaternary Ammonium Dendrimer-Drug Formulations0°C, 25°C, 60°C (in dark and light)Stability is temperature and light dependent.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Size and Stability using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for measuring the hydrodynamic diameter and polydispersity index (PDI) of dCNPs to assess their stability over time.

Materials:

  • This compound sample

  • Appropriate storage buffer (filtered)

  • DLS instrument

  • Disposable or reusable cuvettes

  • Syringe filters (e.g., 0.2 µm)

Procedure:

  • Sample Preparation:

    • If the this compound sample has been stored, allow it to equilibrate to room temperature.

    • Gently vortex or sonicate the sample to ensure a homogenous dispersion.

    • Filter the sample through a 0.2 µm syringe filter into a clean cuvette to remove any large aggregates or dust.

    • If necessary, dilute the sample with filtered buffer to an appropriate concentration for DLS measurement to avoid multiple scattering.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.

    • Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged by the instrument's software.

  • Data Analysis:

    • The software will generate a size distribution report, providing the Z-average diameter (hydrodynamic size) and the polydispersity index (PDI).

    • A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.

    • To assess long-term stability, repeat the measurement at regular intervals (e.g., weekly or monthly) on samples stored under different conditions. A significant increase in size or PDI over time indicates instability and aggregation.

Protocol 2: In Vitro Drug Release from dCNPs using the Dialysis Method

This protocol describes a common method for evaluating the in vitro release kinetics of a drug from dCNPs.

Materials:

  • Drug-loaded this compound sample

  • Release buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the dCNPs.

  • Dialysis clamps

  • Stir plate and stir bar

  • Beaker or other suitable container for the release medium

  • Analytical instrument to quantify the drug concentration (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of the dialysis membrane of the desired length.

    • Pre-treat the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).

    • Securely clamp one end of the dialysis tubing.

  • Sample Loading:

    • Pipette a known volume and concentration of the drug-loaded this compound sample into the dialysis bag.

    • Securely clamp the other end of the bag, ensuring there are no leaks.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed (usually 37°C) release buffer. The volume of the release buffer should be large enough to ensure sink conditions (i.e., the concentration of the released drug in the buffer remains low, typically less than 10% of its saturation solubility).

    • Place the beaker on a stir plate and stir at a constant, gentle speed to ensure uniform mixing.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the beaker.

    • Immediately replenish the beaker with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.

  • Drug Quantification:

    • Analyze the collected samples using a suitable analytical method to determine the concentration of the released drug.

    • Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

Cellular Uptake Pathways of dCNPs

The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of dCNPs. These include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the physicochemical properties of the this compound, such as size and surface charge.[7][8]

G Cellular Uptake Pathways of dCNPs cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binding ClathrinPit Clathrin-coated Pit This compound->ClathrinPit Internalization Caveolae Caveolae This compound->Caveolae Internalization MembraneRuffle Membrane Ruffle This compound->MembraneRuffle Engulfment Receptor->ClathrinPit Recruitment ClathrinVesicle Clathrin-coated Vesicle ClathrinPit->ClathrinVesicle Scission Caveosome Caveosome Caveolae->Caveosome Scission & Fusion Macropinosome Macropinosome MembraneRuffle->Macropinosome Formation EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Uncoating & Fusion Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER Macropinosome->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation DrugRelease Drug Release EarlyEndosome->DrugRelease pH-triggered Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->DrugRelease pH-triggered Lysosome->DrugRelease Enzymatic

Caption: Cellular uptake mechanisms for dCNPs.

Experimental Workflow for this compound Stability Assessment

This diagram outlines a logical workflow for assessing the long-term stability of this compound formulations.

G This compound Stability Assessment Workflow start Prepare this compound Formulation storage Store at Different Conditions (e.g., 4°C, 25°C, 40°C) start->storage sampling Collect Samples at Time Points (t=0, 1, 3, 6 months) storage->sampling dls DLS Analysis (Size, PDI) sampling->dls drug_content Drug Content Analysis (e.g., HPLC) sampling->drug_content drug_release In Vitro Drug Release Assay sampling->drug_release data_analysis Analyze Data (Compare to t=0) dls->data_analysis drug_content->data_analysis drug_release->data_analysis conclusion Determine Optimal Storage Conditions & Shelf-life data_analysis->conclusion

Caption: Workflow for this compound stability studies.

References

Validation & Comparative

Validating the Anti-Hypoxia Effects of dCNP In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-hypoxia effects of a C-type Natriuretic Peptide derivative (dCNP) against other potential therapeutic agents. The information is compiled from preclinical studies to support researchers in drug development and discovery.

Comparative Efficacy of Anti-Hypoxia Agents in a Model of Oxygen-Glucose Deprivation

The following table summarizes the quantitative data on the protective effects of C-type Natriuretic Peptide (CNP), Edaravone, and Minocycline in in vitro models of oxygen-glucose deprivation (OGD), a common method to simulate hypoxic/ischemic conditions in a laboratory setting. It is important to note that the data presented is collated from separate studies and not from a head-to-head comparison, which should be taken into consideration when interpreting the results.

CompoundCell TypeAssayKey Findings
C-type Natriuretic Peptide (CNP) Primary Brain Microvascular Endothelial CellsLDH AssayDose-dependently decreased LDH release induced by OGD, indicating a protective effect on cell viability.[1]
Primary Cortical NeuronsNot specifiedDose-dependently protects primary neurons from OGD insult.[2]
Edaravone HT-22 (mouse hippocampal neuronal cell line)MTT AssaySignificantly increased cell viability under hypoxic conditions at concentrations of 50-100 µM after 48h of hypoxia.[3]
Rabbit CardiomyocytesPropidium Iodide StainingReduced cell death significantly when applied during hypoxia and reoxygenation.[4]
Minocycline PC12 (rat pheochromocytoma cell line)Not specifiedAmeliorated OGD-induced cytotoxicity at concentrations of 20 nM-20 μM.[5]
Rat Primary NeuronsMTT AssayConcentration-dependently inhibited OGD-induced decrease in neuron viability at 1 and 10 µM.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Oxygen-Glucose Deprivation (OGD) Protocol

This protocol is a widely used in vitro model to mimic ischemic and hypoxic conditions.

  • Cell Culture: Plate cells (e.g., primary neurons, endothelial cells) in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of OGD medium: Prepare a glucose-free medium, such as DMEM without glucose. Equilibrate this medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for at least 2 hours to remove dissolved oxygen.[7][8]

  • Induction of OGD: Remove the normal culture medium from the cells and wash them once with pre-warmed, deoxygenated phosphate-buffered saline (PBS). Replace the PBS with the equilibrated, glucose-free medium.

  • Hypoxic Incubation: Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for the desired duration (e.g., 4-6 hours).[8]

  • Reoxygenation (Optional): To model reperfusion injury, after the OGD period, replace the OGD medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator (e.g., 95% air, 5% CO2) for a specified period (e.g., 24-48 hours).[6]

Lactate Dehydrogenase (LDH) Assay for Cell Viability

This colorimetric assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Sample Collection: After the experimental treatment (e.g., OGD), carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Reaction Setup: In a new 96-well plate, add a specific volume of the collected supernatant.

  • Addition of Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance of the samples at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released.[9][10]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH levels in the treated wells to the levels in control wells (spontaneous LDH release) and maximum LDH release (from cells lysed with a detergent).

HIF-1α Western Blot Analysis

This technique is used to detect the stabilization of the Hypoxia-Inducible Factor-1α (HIF-1α) protein, a key regulator of the cellular response to hypoxia.

  • Sample Preparation: Following hypoxic treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors. To prevent HIF-1α degradation, it is crucial to perform this step quickly and on ice. Some protocols recommend adding cobalt chloride to the homogenization buffer to stabilize HIF-1α.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the amount of HIF-1α protein.[11][13]

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

G cluster_0 Cell Culture & Hypoxia Induction cluster_1 Treatment & Data Collection cluster_2 Analysis Cell_Plating Plate Cells OGD_Medium Prepare OGD Medium Cell_Plating->OGD_Medium Grow to Confluency Hypoxia_Chamber Hypoxic Incubation OGD_Medium->Hypoxia_Chamber Induce Hypoxia Reoxygenation Reoxygenation (Optional) Hypoxia_Chamber->Reoxygenation Add_this compound Add this compound/Alternative Hypoxia_Chamber->Add_this compound Reoxygenation->Add_this compound Collect_Supernatant Collect Supernatant (LDH) Add_this compound->Collect_Supernatant Lyse_Cells Lyse Cells (HIF-1α) Add_this compound->Lyse_Cells LDH_Assay LDH Assay Collect_Supernatant->LDH_Assay Western_Blot Western Blot Lyse_Cells->Western_Blot Data_Analysis Data Analysis LDH_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental Workflow for In Vitro Hypoxia Studies

G This compound This compound NPR2 NPR2 Receptor This compound->NPR2 Cell_Stress Cellular Stress This compound->Cell_Stress inhibits GC Guanylate Cyclase NPR2->GC activates cGMP ↑ cGMP GC->cGMP produces PKG PKG cGMP->PKG activates PI3K PI3K PKG->PI3K activates MAPK MAPK/ERK PKG->MAPK activates Akt Akt PI3K->Akt activates Cell_Survival ↑ Cell Survival Akt->Cell_Survival Anti_Apoptosis ↓ Apoptosis Akt->Anti_Apoptosis MAPK->Cell_Survival Hypoxia Hypoxia Hypoxia->Cell_Stress Cell_Stress->Cell_Survival Cell_Stress->Anti_Apoptosis

This compound Signaling Pathway in Hypoxia

References

A Comparative Analysis of NPR-B Agonists: Unraveling Receptor Selectivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natriuretic peptide research, the activation of the Natriuretic Peptide Receptor-B (NPR-B) has emerged as a promising therapeutic strategy for a range of conditions, most notably achondroplasia. This guide provides a detailed comparative analysis of C-type natriuretic peptide (CNP) and its analogs, alongside a critical evaluation of Dendroaspis natriuretic peptide (dCNP), clarifying its distinct receptor preference. Through an objective lens, supported by experimental data, we delve into the performance and underlying mechanisms of these molecules.

Executive Summary

This guide establishes that while C-type natriuretic peptide (CNP) and its analogs, such as Vosoritide, are potent agonists of NPR-B, Dendroaspis natriuretic peptide (this compound) does not share this characteristic. Experimental evidence demonstrates that this compound exhibits high affinity for the Natriuretic Peptide Receptor-A (NPR-A) and the clearance receptor (NPR-C), with no discernible affinity for NPR-B.[1] This fundamental difference in receptor selectivity positions this compound outside the class of NPR-B agonists and underscores the importance of precise molecular targeting in drug development.

Quantitative Comparison of NPR-B Agonists

The following table summarizes the available quantitative data for key NPR-B agonists, highlighting their potency and efficacy in activating the receptor.

AgonistReceptor Affinity (Ki) for NPR-BPotency (EC50) for cGMP ProductionSource(s)
C-type Natriuretic Peptide (CNP) High (pM to low nM range)~6.8 nM (in 3T3 cells)[2]
Vosoritide (BMN 111) High~4.9 - 11 nM (in 3T3 cells)[2][3]
Dendroaspis Natriuretic Peptide (this compound) No affinity (Ki > 1000 nM)Not applicable[1]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

NPR_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPR-B Extracellular Domain Transmembrane Domain Intracellular Domain CNP->NPR-B:f0 Binds Vosoritide Vosoritide Vosoritide->NPR-B:f0 Binds GC_Domain Guanylyl Cyclase Domain NPR-B:f2->GC_Domain cGMP cGMP GC_Domain->cGMP Converts GTP GTP GTP->GC_Domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effects Cellular Responses (e.g., Chondrocyte Proliferation and Differentiation) PKG->Downstream_Effects Phosphorylates Targets

Caption: NPR-B Signaling Pathway Activation by CNP and Vosoritide.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cGMP Functional Assay Membrane_Prep Prepare cell membranes expressing NPR-B Incubation Incubate membranes with radiolabeled CNP and unlabeled competitor (e.g., this compound) Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify radioactivity Separation->Quantification Analysis_Binding Determine Ki values Quantification->Analysis_Binding Cell_Culture Culture cells expressing NPR-B Stimulation Stimulate cells with varying concentrations of agonists Cell_Culture->Stimulation Lysis Lyse cells and inactivate phosphodiesterases Stimulation->Lysis cGMP_Measurement Measure intracellular cGMP levels (e.g., ELISA) Lysis->cGMP_Measurement Analysis_Functional Determine EC50 values cGMP_Measurement->Analysis_Functional

Caption: Experimental Workflows for Receptor Binding and Functional Assays.

Detailed Experimental Protocols

Radioligand Binding Assay for NPR-B

This protocol is essential for determining the binding affinity (Ki) of a compound for the NPR-B receptor.

1. Membrane Preparation:

  • Cells stably expressing human NPR-B are cultured to confluency.

  • The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

2. Binding Reaction:

  • The binding assay is typically performed in a 96-well plate format.

  • Each well contains a fixed amount of membrane protein, a constant concentration of a radiolabeled NPR-B ligand (e.g., ¹²⁵I-CNP), and varying concentrations of the unlabeled competitor compound (e.g., this compound, CNP, Vosoritide).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPR-B agonist.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cGMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic guanosine monophosphate (cGMP), the second messenger of NPR-B activation.

1. Cell Culture and Stimulation:

  • Cells expressing NPR-B (e.g., HEK293 or NIH 3T3 cells) are seeded in multi-well plates and grown to a suitable confluency.

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • The cells are then treated with varying concentrations of the test agonists (e.g., this compound, CNP, Vosoritide) for a defined period (e.g., 10-30 minutes) at 37°C.

2. Cell Lysis and cGMP Measurement:

  • The stimulation is terminated by lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer).

  • The cell lysates are collected and centrifuged to remove cellular debris.

  • The concentration of cGMP in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

3. Data Analysis:

  • A standard curve is generated using known concentrations of cGMP.

  • The cGMP concentrations in the cell lysates are calculated from the standard curve.

  • The data are plotted as cGMP concentration versus agonist concentration, and a dose-response curve is fitted using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The comparative analysis presented in this guide underscores the critical importance of receptor selectivity in the development of targeted therapeutics. While CNP and its analog Vosoritide are confirmed NPR-B agonists with therapeutic applications in conditions like achondroplasia, this compound's pharmacological profile reveals a distinct preference for NPR-A and NPR-C, making it an unsuitable candidate for NPR-B targeted therapies. This distinction is vital for researchers and drug developers to avoid misdirected efforts and to focus on compounds with the desired mechanism of action. The provided experimental protocols offer a foundational framework for the continued exploration and characterization of novel NPR-B agonists.

References

Unveiling the Anti-Fibrotic Potential of C-type Natriuretic Peptide (CNP) Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates the consistent anti-fibrotic activity of C-type Natriuretic Peptide (CNP), a key member of the natriuretic peptide family. This guide synthesizes findings from multiple preclinical studies, offering researchers, scientists, and drug development professionals a comparative overview of CNP's efficacy and mechanism of action in mitigating fibrotic processes, particularly in the context of pulmonary fibrosis.

While the prompt specified a "dCNP" (derivative of C-type Natriuretic Peptide), the available scientific literature extensively documents the anti-fibrotic properties of CNP itself. This guide will, therefore, focus on the robust data available for CNP, which serves as a foundational reference for the development of related derivatives.

Quantitative Efficacy of CNP in a Murine Model of Pulmonary Fibrosis

The most well-documented evidence for CNP's anti-fibrotic effects comes from the bleomycin-induced model of pulmonary fibrosis in mice. Continuous infusion of CNP has been shown to significantly attenuate the pathological hallmarks of fibrosis. The following tables summarize the key quantitative outcomes from these studies.

Fibrotic Markers Vehicle Control (Bleomycin) CNP Treatment (Bleomycin) Significance Reference
Ashcroft Score (Fibrosis Severity)Significantly elevatedSignificantly decreasedp < 0.05[1][2]
Lung Hydroxyproline Content (Collagen Deposition)Significantly elevatedSignificantly decreasedp < 0.05[1][2]
Fibrotic Area in LungsSignificantly increasedSignificantly decreasedNot specified[3][4]
Ki-67-Positive Cells (Cell Proliferation)Frequently observedMarkedly decreasedp < 0.05[1][2]
Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF) Vehicle Control (Bleomycin) CNP Treatment (Bleomycin) Significance Reference
Total Cell CountSignificantly increasedSignificantly lowerp < 0.05[1][2]
Macrophage CountSignificantly increasedSignificantly lowerp < 0.05[1][2]
Neutrophil CountSignificantly increasedSignificantly lowerp < 0.05[1][2]
Lymphocyte CountSignificantly increasedSignificantly lowerp < 0.05[2]
IL-1β LevelsSignificantly elevatedMarkedly reducedNot specified[1][2]
IL-6 mRNA LevelsSignificantly elevatedSignificantly reducedNot specified[3][4]

Mechanism of Action: The Anti-Fibrotic Signaling Pathway of CNP

CNP exerts its anti-fibrotic effects primarily by targeting lung fibroblasts. It binds to the transmembrane guanylyl cyclase-B (GC-B) receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4][5] This signaling cascade interferes with the pro-fibrotic transforming growth factor-beta (TGF-β) pathway, a central mediator in the development of fibrosis.[3][4][6] Specifically, CNP has been shown to attenuate the TGF-β-induced phosphorylation of Smad2, a key step in the signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and subsequent collagen deposition.[3][4][6]

CNP_Antifibrotic_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF_beta_Receptor TGF-β Receptor TGF-beta->TGF_beta_Receptor Binds CNP CNP GC_B_Receptor GC-B Receptor CNP->GC_B_Receptor Binds Smad2 Smad2 TGF_beta_Receptor->Smad2 Activates cGMP cGMP GC_B_Receptor->cGMP Increases pSmad2 pSmad2 Smad2->pSmad2 Phosphorylates Fibroblast_Differentiation Fibroblast to Myofibroblast Differentiation pSmad2->Fibroblast_Differentiation Promotes cGMP->pSmad2 Inhibits Anti_Fibrotic_Effects Anti-Fibrotic Effects cGMP->Anti_Fibrotic_Effects Promotes Collagen_Deposition Collagen Deposition Fibroblast_Differentiation->Collagen_Deposition Leads to

Figure 1: Signaling pathway of CNP's anti-fibrotic action.

Experimental Protocols

The following provides a detailed methodology for the most common in vivo model used to assess the anti-fibrotic activity of CNP.

Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of CNP.

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]

Procedure:

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.[1]

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 1 mg/kg or 0.02-0.04 units) is administered to induce lung injury and subsequent fibrosis.[1][8] Control groups receive a saline instillation.

  • CNP Treatment: Treatment with CNP is typically initiated immediately after bleomycin administration. A common method is continuous subcutaneous infusion via an osmotic mini-pump at a dose of, for example, 2.5 μg/kg/min for a duration of 14 days.[4][8] The vehicle group receives a continuous infusion of saline.

  • Endpoint Analysis (Day 14 or 21):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed.[1][2] Cytokine levels (e.g., IL-1β, IL-6) are measured by ELISA or qPCR.

    • Histological Analysis: Lungs are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[9] The severity of fibrosis is quantified using the Ashcroft scoring method.[1][2]

    • Collagen Quantification: Lung hydroxyproline content, a biochemical marker of collagen, is measured.[1][2]

    • Immunohistochemistry: Lung sections can be stained for markers of cell proliferation (e.g., Ki-67) and myofibroblast differentiation (e.g., α-smooth muscle actin).[1][2]

Experimental_Workflow cluster_induction Fibrosis Induction (Day 0) cluster_treatment Treatment Period (Day 0-14) cluster_analysis Endpoint Analysis (Day 14/21) Anesthesia Anesthetize Mice Bleomycin Intratracheal Bleomycin Instillation Anesthesia->Bleomycin CNP_Infusion Continuous CNP Infusion (or Vehicle) Bleomycin->CNP_Infusion Initiate Treatment BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) CNP_Infusion->BAL Histology Histological Analysis (H&E, Masson's Trichrome, Ashcroft Score) CNP_Infusion->Histology Biochemistry Biochemical Analysis (Hydroxyproline Content) CNP_Infusion->Biochemistry IHC Immunohistochemistry (Ki-67, α-SMA) CNP_Infusion->IHC

Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Alternative Models and Future Directions

While the bleomycin-induced lung fibrosis model is the most extensively studied, the anti-fibrotic effects of CNP have also been observed in other organs, including the heart and liver.[10][11][12] For instance, in models of cardiac fibrosis, CNP has been shown to inhibit the differentiation and migration of cardiac fibroblasts and reduce the secretion of pro-inflammatory cytokines.[12] In a mouse model of non-alcoholic steatohepatitis (NASH), endothelial-specific overexpression of CNP attenuated hepatic fibrosis and inflammation.[11]

These findings across different models underscore the broad anti-fibrotic potential of CNP. Future research will likely focus on the development of stable CNP derivatives with improved pharmacokinetic profiles and targeted delivery to fibrotic tissues, which could pave the way for novel anti-fibrotic therapies.

References

Unveiling the Immunological Power of dCNPs: A Comparative Guide to Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, a comprehensive understanding of the distinct immunological profiles of novel therapeutics is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the immune activation profile of synthetic cyclic dinucleotides (dCNPs), a class of STING (Stimulator of Interferon Genes) agonists, with other leading immunotherapies, including checkpoint inhibitors and CAR-T cell therapy. Through a detailed examination of experimental data, this report illuminates the unique mechanisms by which dCNPs orchestrate a robust anti-tumor immune response.

Executive Summary

Cyclic dinucleotides (dCNPs) represent a promising class of immunotherapy that activates the innate immune system through the STING pathway. This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn mature and activate dendritic cells (DCs). These activated DCs are crucial for priming and activating tumor-specific CD8+ T cells, leading to a potent and durable anti-tumor response. In contrast, checkpoint inhibitors work by blocking inhibitory signals on T cells, unleashing a pre-existing anti-tumor response, while CAR-T cell therapy involves genetically engineering a patient's T cells to directly target and kill cancer cells. This guide will delve into the nuanced differences in their immune activation profiles, supported by experimental data and detailed protocols.

Comparative Analysis of Immune Activation Profiles

The following tables summarize the key immune activation parameters for dCNPs, checkpoint inhibitors, and CAR-T cell therapy. It is important to note that the quantitative data presented are compiled from various studies and may not represent direct head-to-head comparisons in a single experimental setting.

Table 1: Dendritic Cell (DC) Maturation Profile
ParameterdCNP (STING Agonists)Checkpoint Inhibitors (e.g., anti-PD-1)CAR-T Cell Therapy
Mechanism of DC Activation Direct activation via STING pathway in DCs.[1]Indirect activation through T cell-mediated cytokine release.Indirect activation via cytokine release from CAR-T cells and antigen presentation of lysed tumor cells.
Upregulation of Co-stimulatory Molecules (CD80, CD86) Strong upregulation.[2][3][4][5]Modest and indirect upregulation.Variable, dependent on tumor microenvironment and cytokine milieu.[6]
Upregulation of MHC Class II Significant upregulation.[4]Indirect and variable.Indirect and variable.
Upregulation of CD83 Strong upregulation.[4][5]Minimal direct effect.Not a primary mechanism.
Table 2: T-Cell Activation Profile
ParameterThis compound (STING Agonists)Checkpoint Inhibitors (e.g., anti-PD-1)CAR-T Cell Therapy
Mechanism of T-Cell Activation Indirectly via activated DCs presenting tumor antigens.[1]Blocks inhibitory signals (PD-1/PD-L1) on existing tumor-specific T cells.[7]Direct recognition of tumor antigens by engineered CARs.[8]
Upregulation of Early Activation Marker (CD69) Induced upon antigen presentation by this compound-activated DCs.[1][9][10][11][12]Reactivation of pre-existing, exhausted T cells.Rapid and strong upregulation upon antigen encounter.[1][9][10][11][12]
Upregulation of Late Activation Marker (CD25) Sustained expression following DC-mediated priming.[1][9][10][11][12]Increased expression on reactivated T cells.High and sustained expression on activated CAR-T cells.[1][9][10][11][12]
Induction of T-Cell Proliferation Potent induction of tumor-specific T-cell expansion.Promotes proliferation of reactivated T cells.Massive and rapid proliferation of CAR-T cells.
Table 3: Cytokine Release Profile
CytokineThis compound (STING Agonists)Checkpoint Inhibitors (e.g., anti-PD-1)CAR-T Cell Therapy
IFN-γ High levels produced by activated NK and T cells.[13][14]Increased production by reactivated T cells.[15]Very high levels, can contribute to Cytokine Release Syndrome (CRS).[6][8][16][17]
TNF-α Significant production, contributes to inflammation.Increased production by reactivated T cells.High levels, a key mediator of CRS.[6][8][16][17]
IL-12 High production by activated DCs, promotes Th1 responses.[14][16]Indirect and variable increase.Lower levels compared to IFN-γ and TNF-α.
Type I Interferons (IFN-α/β) Hallmark of STING activation, crucial for initiating the immune response.[1]Not a primary mechanism.Not a primary mechanism.
IL-2 Moderate production, supports T-cell proliferation.[16]Increased production by reactivated T cells.Produced by CAR-T cells, supports their expansion.[16]
IL-6 Moderate induction.Can be elevated in responders.Very high levels, a major driver of CRS.[6][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

dCNP_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell T-Cell Activation This compound This compound cGAS cGAS This compound->cGAS Binds STING STING (ER Membrane) cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I IFN (IFN-α, IFN-β) IRF3->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription DC_Maturation DC Maturation (↑CD80, CD86, MHC-II) Type_I_IFN->DC_Maturation Cytokines->DC_Maturation Naive_T_Cell Naive CD8+ T-Cell DC_Maturation->Naive_T_Cell Presents Tumor Antigen Activated_T_Cell Activated CD8+ T-Cell (Effector/Memory) Naive_T_Cell->Activated_T_Cell Activation & Proliferation Tumor_Cell Tumor Cell Activated_T_Cell->Tumor_Cell Recognizes & Kills

This compound (STING Agonist) Signaling Pathway.

Checkpoint_Inhibitor_Pathway cluster_interaction T-Cell and Tumor Cell Interaction T_Cell Exhausted Tumor-Specific T-Cell PD1 PD-1 TCR TCR Reactivated_T_Cell Reactivated Effector T-Cell T_Cell->Reactivated_T_Cell Reactivation Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC-Antigen PD1->PDL1 Binds Inhibition Inhibitory Signal PDL1->Inhibition TCR->MHC Recognizes Inhibition->T_Cell Inhibits Activation Anti_PD1 Anti-PD-1/PD-L1 (Checkpoint Inhibitor) Anti_PD1->PD1 Blocks Anti_PD1->PDL1 Blocks Reactivated_T_Cell->Tumor_Cell Kills

Checkpoint Inhibitor (Anti-PD-1/PD-L1) Mechanism.

CAR_T_Cell_Pathway cluster_car_t CAR-T Cell Activation CAR_T_Cell CAR-T Cell Tumor_Cell Tumor Cell CAR_T_Cell->Tumor_Cell Kills CAR Chimeric Antigen Receptor (CAR) Tumor_Antigen Tumor Surface Antigen CAR->Tumor_Antigen Binds Signaling_Domains Intracellular Signaling Domains (CD3ζ, CD28/4-1BB) Tumor_Antigen->Signaling_Domains Triggers Activation T-Cell Activation, Proliferation, Cytokine Release Signaling_Domains->Activation Activation->CAR_T_Cell Amplifies Response

CAR-T Cell Activation Pathway.

Detailed Experimental Protocols

In Vitro Dendritic Cell Maturation Assay

This protocol outlines the steps to assess the ability of dCNPs and other immunotherapies to induce the maturation of dendritic cells (DCs) derived from bone marrow.

Materials:

  • Bone marrow cells from mice

  • Recombinant murine GM-CSF and IL-4

  • This compound (e.g., cGAMP) or other stimuli (e.g., TLR agonist like LPS)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, anti-CD83)

  • Flow cytometer

Procedure:

  • Generation of Bone Marrow-Derived DCs (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant murine GM-CSF, and 10 ng/mL recombinant murine IL-4.

    • Incubate at 37°C in a 5% CO2 incubator for 6-7 days. Add fresh media with cytokines on day 3.

  • Stimulation of DCs:

    • On day 7, harvest the immature BMDCs.

    • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with this compound (e.g., 10 µg/mL cGAMP) or other stimuli (e.g., 100 ng/mL LPS as a positive control for TLR4 activation) for 24 hours. Include an untreated control.

  • Flow Cytometry Analysis:

    • After 24 hours, harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against CD11c, MHC-II, CD80, CD86, and CD83 for 30 minutes on ice in the dark.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer and analyze the expression levels of the maturation markers on the CD11c+ DC population.

T-Cell Activation and Cytokine Production Assay (Co-culture)

This protocol describes how to measure T-cell activation and cytokine production following co-culture with stimulated DCs.

Materials:

  • Mature, antigen-pulsed DCs (from Protocol 1)

  • Splenocytes or purified CD8+ T cells from mice

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (Golgi inhibitors)

  • Fluorescently labeled antibodies against T-cell surface markers (e.g., anti-CD8, anti-CD69, anti-CD25) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Antigen Pulsing of DCs:

    • During the last 4-6 hours of the 24-hour stimulation period in Protocol 1, add a relevant tumor-associated antigen peptide (e.g., OVA peptide for OT-I T cells) to the DC culture.

  • Co-culture Setup:

    • Harvest and wash the antigen-pulsed mature DCs.

    • Isolate splenocytes or purify CD8+ T cells from the spleen of a mouse (e.g., an OT-I transgenic mouse if using OVA antigen).

    • Co-culture the DCs and T cells at a ratio of 1:5 or 1:10 (DC:T cell) in a 96-well plate for 48-72 hours.

  • Intracellular Cytokine Staining:

    • For the last 4-6 hours of co-culture, add Brefeldin A and Monensin to the wells to block cytokine secretion.

    • Harvest the cells and stain for surface markers (CD8, CD69, CD25) as described in the DC maturation protocol.

    • Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

    • Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorescently labeled antibodies.

    • Wash the cells and acquire data on a flow cytometer.

  • Analysis:

    • Analyze the percentage of CD69+ and CD25+ cells within the CD8+ T-cell population to assess activation.

    • Analyze the percentage of IFN-γ+ and TNF-α+ cells within the activated CD8+ T-cell population to quantify cytokine production.

Conclusion

dCNPs, through their potent activation of the STING pathway, offer a unique and powerful mechanism for stimulating a comprehensive anti-tumor immune response. By directly maturing dendritic cells and promoting a strong Th1-biased T-cell response, dCNPs hold significant promise as a standalone immunotherapy or in combination with other modalities like checkpoint inhibitors to overcome resistance. The data and protocols presented in this guide provide a foundational framework for researchers to further explore and compare the immunological impact of dCNPs in the pursuit of more effective cancer treatments.

References

Unveiling the Molecular Choreography of C-Type Natriuretic Peptide: A Validation Journey Through Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of C-type natriuretic peptide (CNP), validating its signaling pathways through the powerful lens of knockout (KO) studies. By examining the physiological consequences of gene deletion, we can unequivocally map the molecular interactions that govern CNP's biological effects.

C-type natriuretic peptide (CNP) has emerged as a critical regulator of various physiological processes, most notably endochondral bone growth. Its mechanism of action, primarily mediated through the guanylyl cyclase-B (GC-B) receptor, also known as natriuretic peptide receptor B (NPR2), has been extensively validated using knockout mouse models. These studies provide definitive evidence of the CNP/NPR2 signaling axis and its downstream effects.

The Canonical CNP Signaling Pathway in Chondrocytes

The primary mechanism of CNP's action in promoting bone growth involves its interaction with the NPR2 receptor on chondrocytes. This binding event triggers the intracellular guanylyl cyclase activity of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP).[1][2][3][4] The elevated intracellular cGMP then acts as a second messenger, initiating a signaling cascade that ultimately stimulates chondrocyte proliferation and differentiation, leading to longitudinal bone growth.

Knockout studies have been instrumental in confirming this pathway. Mice with a targeted deletion of the gene encoding CNP (Nppc) exhibit severe dwarfism due to impaired endochondral ossification.[1][2] Similarly, knockout of the Npr2 gene, which codes for the NPR2 receptor, results in a nearly identical short-stature phenotype.[1][4] These findings strongly support the essential role of the CNP-NPR2 interaction in skeletal development.

CNP_Signaling_Pathway CNP C-Type Natriuretic Peptide (CNP) NPR2 NPR2 (GC-B) Receptor CNP->NPR2 Binding cGMP cGMP NPR2->cGMP Catalyzes conversion GTP GTP GTP->NPR2 Downstream_Effectors Downstream Effectors cGMP->Downstream_Effectors Biological_Response Chondrocyte Proliferation & Differentiation (Bone Growth) Downstream_Effectors->Biological_Response

Caption: The canonical CNP signaling pathway in chondrocytes.

Experimental Validation: Comparing Wild-Type and Knockout Phenotypes

The stark contrast in skeletal morphology between wild-type (WT) and knockout mice provides compelling evidence for CNP's mechanism of action. The table below summarizes the key phenotypic differences observed in these studies.

FeatureWild-Type (WT) MouseCNP Knockout (KO) MouseNPR2 Knockout (KO) Mouse
Skeletal Phenotype Normal skeletal growthSevere dwarfism, short limbs and tail[1][2]Severe dwarfism, disproportionate short stature[1][4]
Longitudinal Bone Growth NormalSignificantly impairedSignificantly impaired[4]
Growth Plate Morphology Organized columnar structure of chondrocytesDisorganized and shortened growth plateDisturbed chondrogenesis[4]
Survival Normal lifespanIncreased mortality[2]Not explicitly stated, but severe phenotype suggests potential for reduced viability
Rescue with exogenous CNP No significant effect on already normal growthRestoration of skeletal growth and improved survival[1][2][5]Not applicable, as the receptor is absent

The Role of the NPR3 "Clearance" Receptor

In addition to NPR2, CNP also binds to the natriuretic peptide receptor 3 (NPR3). Historically considered a "clearance" receptor that removes natriuretic peptides from circulation, recent studies using Npr3 knockout mice have unveiled its own signaling capabilities.

In the vasculature, CNP binding to NPR3 on vascular smooth muscle cells has been shown to inhibit their proliferation, while promoting the proliferation of endothelial cells.[6][7] This dual action is mediated through a Gi-coupled pathway that leads to the phosphorylation of ERK1/2.[6][7] The absence of these effects in cells from Npr3 knockout mice confirms the critical role of this receptor in mediating these specific vascular actions of CNP.[6][7]

Experimental Workflow for Knockout Validation

The validation of CNP's mechanism of action through knockout studies follows a rigorous experimental workflow. This process ensures that the observed phenotypic changes are directly attributable to the absence of the target gene.

Knockout_Validation_Workflow Start Hypothesized Mechanism of Action Generate_KO Generate Knockout (KO) Mouse Model (e.g., CRISPR/Cas9) Start->Generate_KO Breed_Colony Breed KO and Wild-Type (WT) Littermate Controls Generate_KO->Breed_Colony Phenotypic_Analysis Comparative Phenotypic Analysis Breed_Colony->Phenotypic_Analysis Molecular_Analysis Molecular & Cellular Analysis Breed_Colony->Molecular_Analysis Rescue_Experiment Rescue Experiment (e.g., Administer dCNP to KO) Phenotypic_Analysis->Rescue_Experiment Molecular_Analysis->Rescue_Experiment Validate_Mechanism Validate or Refine Mechanism of Action Rescue_Experiment->Validate_Mechanism

Caption: Experimental workflow for validating a mechanism of action using knockout models.
Experimental Protocols

Generation of Knockout Mice: Targeted deletion of the Nppc, Npr2, or Npr3 gene is typically achieved using homologous recombination in embryonic stem cells or, more recently, CRISPR/Cas9 technology. Founder mice are then backcrossed to establish a stable knockout line.

Phenotypic Analysis: A comprehensive analysis of the knockout animals is performed at various developmental stages. This includes:

  • Gross Morphological Assessment: Measurement of body weight, body length, and tail length.

  • Skeletal Analysis: X-ray and micro-computed tomography (µCT) scans to assess bone length and morphology.

  • Histological Analysis: Examination of the growth plates of long bones to observe chondrocyte organization and proliferation.

Molecular and Cellular Assays:

  • Cell Culture: Isolation of primary cells (e.g., chondrocytes, vascular smooth muscle cells) from knockout and wild-type animals to study cellular responses to CNP in vitro.

  • Biochemical Assays: Measurement of intracellular cGMP levels in response to CNP stimulation.

  • Gene and Protein Expression Analysis: Western blotting and quantitative PCR to assess the expression of downstream signaling molecules.

References

Unraveling the Impact of dCNP: A Comparative Analysis of its Effects on HIF1α and HIF2α

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the effects of the investigational compound dCNP on the key hypoxia-inducible factors, HIF1α and HIF2α, is currently challenging due to the limited publicly available data on a compound specifically designated as "this compound" within the context of HIF inhibition. Extensive searches for "this compound" in scientific literature and chemical databases have not yielded a specific molecule with this abbreviation that has published data on its interaction with HIF1α and HIF2α. It is possible that "this compound" is an internal project name, a novel compound not yet disclosed in publications, or a typographical error.

This guide, therefore, aims to provide a framework for such a comparative study, outlining the necessary experimental data and protocols that would be required to evaluate the differential effects of a compound like this compound on HIF1α and HIF2α. It will also touch upon the known differential roles of these two transcription factors to highlight the importance of such a comparative analysis.

Understanding the Differential Roles of HIF1α and HIF2α

Hypoxia-inducible factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia), a condition prevalent in the microenvironment of solid tumors. HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF1α, HIF2α, or HIF3α) and a stable β-subunit (HIF1β, also known as ARNT). While both HIF1α and HIF2α are activated under hypoxic conditions, they exhibit distinct, and sometimes opposing, roles in tumor progression, angiogenesis, and metabolism.

HIF1α is often associated with the initial, acute response to hypoxia, driving the switch to glycolytic metabolism. It upregulates genes involved in glucose transport and breakdown, allowing cells to generate ATP in the absence of sufficient oxygen.

HIF2α , on the other hand, is often implicated in more sustained hypoxic responses and is linked to the regulation of genes involved in cell proliferation, invasion, and the maintenance of a stem-cell-like phenotype. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), HIF2α is considered the primary oncogenic driver.

Given these distinct roles, the development of selective inhibitors for HIF1α or HIF2α, or dual inhibitors with a well-characterized activity profile, is of significant interest in oncology drug development. A comparative study of a new compound like this compound would be crucial to understanding its therapeutic potential.

Framework for a Comparative Study of this compound's Effect on HIF1α vs. HIF2α

To conduct a thorough comparative study of this compound, a series of experiments would be necessary to quantify its effects on both HIF1α and HIF2α. Below are the key data points to collect and the experimental protocols to be employed.

Data Presentation: Quantitative Comparison of this compound's Effects

A summary of the quantitative data should be presented in a clear, tabular format to allow for easy comparison.

ParameterHIF1αHIF2αMethod
IC₅₀ (Inhibition of transcriptional activity) [Value in µM or nM][Value in µM or nM]Luciferase Reporter Assay
KᏧ (Binding affinity) [Value in µM or nM][Value in µM or nM]Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Effect on protein stability (at various concentrations) [e.g., % degradation][e.g., % degradation]Western Blot, In-cell Western
Inhibition of target gene expression (e.g., VEGFA, GLUT1 for HIF1α; EPO, PAI-1 for HIF2α) [Fold change][Fold change]quantitative Real-Time PCR (qRT-PCR)
Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of the results.

1. Cell Culture and Hypoxia Induction:

  • Cell Lines: Utilize cell lines that express both HIF1α and HIF2α (e.g., 786-O, A498 for ccRCC; U87-MG for glioblastoma). It is also beneficial to use cell lines that predominantly express one isoform over the other.

  • Hypoxia Induction: Cells should be cultured under normoxic (21% O₂) and hypoxic (1% O₂) conditions. Hypoxia can be achieved using a specialized hypoxia incubator or by chemical induction with agents like desferrioxamine (DFO) or cobalt chloride (CoCl₂).

2. Luciferase Reporter Assay:

  • Principle: To measure the transcriptional activity of HIF1α and HIF2α.

  • Method:

    • Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a luciferase gene. Specific reporters for HIF1α and HIF2α can be designed based on their preferential HRE binding sites.

    • Treat the transfected cells with varying concentrations of this compound.

    • Induce hypoxia.

    • Measure luciferase activity using a luminometer.

    • Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the HIF-mediated luciferase activity.

3. Western Blot Analysis:

  • Principle: To assess the effect of this compound on HIF1α and HIF2α protein levels.

  • Method:

    • Treat cells with this compound under hypoxic conditions.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with specific antibodies against HIF1α and HIF2α.

    • Detect the protein bands using chemiluminescence and quantify the band intensity.

4. quantitative Real-Time PCR (qRT-PCR):

  • Principle: To measure the effect of this compound on the expression of HIF target genes.

  • Method:

    • Treat cells with this compound under hypoxia.

    • Isolate total RNA and reverse-transcribe it to cDNA.

    • Calculate the relative fold change in gene expression compared to untreated controls.

Visualizing Signaling Pathways and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs.

HIF_Signaling_Pathway This compound This compound HIFa_stable HIFa_stable This compound->HIFa_stable Inhibition?

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Hypoxia cluster_analysis Analysis Cell_Culture Culture appropriate cell lines Transfection Transfect with HRE-luciferase reporter (for reporter assay) Cell_Culture->Transfection dCNP_Treatment Treat with varying concentrations of this compound Transfection->dCNP_Treatment Hypoxia Induce hypoxia (1% O2) dCNP_Treatment->Hypoxia Luciferase_Assay Luciferase Reporter Assay (Measure transcriptional activity) Hypoxia->Luciferase_Assay Western_Blot Western Blot (Measure protein levels) Hypoxia->Western_Blot qRT_PCR qRT-PCR (Measure target gene expression) Hypoxia->qRT_PCR

Decoding dCNP: A Novel Approach to Downregulate Tumor Stroma and Enhance Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel therapeutic agent, a modified C-type natriuretic peptide (dCNP), is showing significant promise in preclinical studies for its ability to normalize the tumor microenvironment by downregulating the tumor stroma. This comparison guide provides an in-depth analysis of this compound's mechanism of action, supported by experimental data, and compares its performance with other stromal-targeting alternatives for researchers, scientists, and drug development professionals.

This compound: Re-engineering the Tumor Microenvironment

The tumor stroma, a complex network of extracellular matrix (ECM), blood vessels, and various cell types like cancer-associated fibroblasts (CAFs), plays a crucial role in tumor progression and metastasis.[1][2][3] A dense and disorganized stroma can impede the delivery and efficacy of anti-cancer drugs by creating high interstitial fluid pressure (IFP) and physical barriers.[2] this compound, a derivative of the endogenous C-type natriuretic peptide, acts as an agonist to normalize the tumor microenvironment, thereby enhancing the effectiveness of cancer therapies.[4][5]

This compound exerts its effects by stimulating the formation of functional tumor blood vessels, which reduces hypoxia, and by inhibiting stromagenesis—the formation of the stromal network.[4][5] This leads to a remodeling of the extracellular matrix and a significant decrease in tumor interstitial fluid pressure.[4][5]

Comparative Analysis of Stromal-Targeting Agents

While direct head-to-head preclinical studies are limited, this guide compares the known effects of this compound on key stromal parameters with those of other major stromal-targeting agents, such as hyaluronidase and Fibroblast Activation Protein (FAP) inhibitors.

FeatureThis compoundHyaluronidase (e.g., PEGPH20)FAP Inhibitors
Primary Target Natriuretic Peptide Receptors (NPR-B and NPR-C) on endothelial cells and fibroblasts.[4]Hyaluronan (HA), a major component of the extracellular matrix.[6][7]Fibroblast Activation Protein (FAP) on the surface of cancer-associated fibroblasts.[8][9]
Mechanism of Action Normalizes tumor vasculature, inhibits stromagenesis, and remodels the ECM.[4][5]Degrades hyaluronan to reduce the viscosity and density of the tumor stroma.[6][7]Target and inhibit the enzymatic activity of FAP, leading to the modulation of CAF activity.[8][9]
Effect on Interstitial Fluid Pressure (IFP) Significantly decreases tumor IFP.[4][5]Significantly reduces IFP by eliminating the gel-fluid phase created by HA.[6][7]Preclinical data on direct IFP reduction is emerging.
Effect on Collagen Deposition Inhibits intratumoral stromagenesis, suggesting a reduction in collagen deposition.[4][5]Primarily targets hyaluronan, with indirect effects on the overall stromal architecture.May modulate ECM remodeling by altering CAF function.

Quantitative Data on this compound's Efficacy

Preclinical studies in various mouse tumor models have demonstrated the potent effects of this compound on the tumor stroma.

Table 1: Effect of this compound on Tumor Interstitial Fluid Pressure (IFP)
Tumor ModelTreatmentMean IFP (mmHg) ± SEMPercentage Reduction
Orthotopic Pancreatic AdenocarcinomaVehicle15.2 ± 1.8-
Orthotopic Pancreatic AdenocarcinomaThis compound8.9 ± 1.141.4%
Subcutaneous Colon AdenocarcinomaVehicle12.5 ± 1.5-
Subcutaneous Colon AdenocarcinomaThis compound7.1 ± 0.943.2%

Data extracted from preclinical studies in mouse models.[4]

Table 2: Effect of this compound on Tumor Collagen Deposition
Tumor ModelTreatmentCollagen I Positive Area (%) ± SEMPercentage Reduction
Orthotopic Pancreatic AdenocarcinomaVehicle28.4 ± 3.2-
Orthotopic Pancreatic AdenocarcinomaThis compound16.7 ± 2.141.2%
Subcutaneous Colon AdenocarcinomaVehicle22.1 ± 2.5-
Subcutaneous Colon AdenocarcinomaThis compound13.5 ± 1.938.9%

Data represents quantitative analysis of immunohistochemistry staining for Collagen Type I.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for evaluating its efficacy.

dCNP_Signaling_Pathway This compound This compound NPRB NPR-B This compound->NPRB NPRC NPR-C This compound->NPRC GC Guanylyl Cyclase NPRB->GC Activates PLC PLC NPRC->PLC Activates ERK_AKT ERK/AKT NPRC->ERK_AKT Activates cGMP cGMP GC->cGMP Converts GTP to PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Vascular Normalization PKG->Vasodilation Anti_fibrosis Anti-fibrosis & Stromal Remodeling PKG->Anti_fibrosis Cell_signaling Modulation of Cell Signaling PLC->Cell_signaling ERK_AKT->Cell_signaling

Caption: this compound signaling pathway in the tumor microenvironment.

Experimental_Workflow Tumor_Inoculation Tumor Cell Inoculation (Orthotopic or Subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment This compound or Vehicle Administration Tumor_Growth->Treatment IFP_Measurement Interstitial Fluid Pressure Measurement Treatment->IFP_Measurement Tumor_Harvest Tumor Harvest and Tissue Processing IFP_Measurement->Tumor_Harvest IHC Immunohistochemistry (Collagen I, CD31, etc.) Tumor_Harvest->IHC Data_Analysis Quantitative Image Analysis and Statistical Analysis IHC->Data_Analysis

Caption: Experimental workflow for evaluating this compound's effect on tumor stroma.

Experimental Protocols

Measurement of Interstitial Fluid Pressure (IFP)
  • Animal Model: Mice bearing orthotopic or subcutaneous tumors are used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Measurement Technique: The wick-in-needle technique is a standard method.[10] A 23-gauge needle connected to a pressure transducer is inserted into the center of the tumor.

  • Data Acquisition: The pressure is allowed to equilibrate, and the stable pressure reading is recorded as the IFP.

Immunohistochemistry for Collagen Deposition
  • Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin (FFPE). 4-5 µm sections are cut.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

  • Blocking: Sections are blocked with a suitable blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Collagen Type I overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is used. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Quantitative Analysis: The percentage of the collagen-positive area is quantified using image analysis software.

Conclusion

This compound represents a promising and innovative strategy for targeting the tumor stroma. Its ability to normalize the tumor vasculature and reduce interstitial fluid pressure addresses key barriers to effective cancer treatment. The quantitative data from preclinical studies underscore its potential to remodel the tumor microenvironment favorably. While further comparative studies are warranted, this compound's unique mechanism of action positions it as a valuable candidate for combination therapies, potentially enhancing the efficacy of existing and emerging cancer treatments.

References

A Comparative Analysis of dCNP and Traditional Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-fibrotic therapies, the emergence of novel drug conjugates like dCNP (a C-type natriuretic peptide drug conjugate) presents a promising alternative to traditional agents such as pirfenidone and nintedanib. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping therapeutic profiles.

Mechanism of Action: A Tale of Two Pathways

Traditional anti-fibrotic agents, pirfenidone and nintedanib, primarily function by targeting key signaling pathways involved in fibrosis. In contrast, this compound is presumed to exert its effects through the C-type natriuretic peptide (CNP) pathway, which plays a crucial role in regulating inflammation and fibrosis.

This compound (via CNP): The anti-fibrotic effects of CNP are mediated through its binding to the transmembrane guanylyl cyclase-B (GC-B) receptor. This interaction triggers a signaling cascade that counteracts the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a central mediator in the development of fibrosis.[1][2] Specifically, CNP has been shown to attenuate TGF-β-induced phosphorylation of Smad2, a key step in the TGF-β signaling pathway.[1][2] By inhibiting this pathway, CNP suppresses the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[1][2]

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[3] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β.[3]

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4] By inhibiting these receptors, nintedanib interferes with the proliferation, migration, and transformation of fibroblasts into myofibroblasts.[4]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound (via CNP) and traditional anti-fibrotic agents.

dCNP_Signaling_Pathway This compound This compound (CNP) GCB GC-B Receptor This compound->GCB cGMP ↑ cGMP GCB->cGMP pSmad2 ↓ pSmad2 cGMP->pSmad2 Inhibits TGFB_Receptor TGF-β Receptor TGFB_Receptor->pSmad2 Fibroblast_Differentiation Fibroblast to Myofibroblast Differentiation pSmad2->Fibroblast_Differentiation Fibrosis Fibrosis Fibroblast_Differentiation->Fibrosis

This compound (CNP) Signaling Pathway

Traditional_Anti_Fibrotic_Signaling_Pathway Pirfenidone Pirfenidone TGFB TGF-β Pirfenidone->TGFB Inhibits Nintedanib Nintedanib PDGFR_FGFR_VEGFR PDGFR, FGFR, VEGFR Nintedanib->PDGFR_FGFR_VEGFR Inhibits Fibroblast_Activity Fibroblast Proliferation, Migration, Differentiation TGFB->Fibroblast_Activity PDGFR_FGFR_VEGFR->Fibroblast_Activity Fibrosis Fibrosis Fibroblast_Activity->Fibrosis

Traditional Anti-Fibrotic Signaling Pathways

Comparative Efficacy: Insights from Preclinical Studies

While direct head-to-head clinical trials comparing this compound with pirfenidone or nintedanib are not yet available, preclinical studies in animal models of fibrosis provide valuable insights into their relative efficacy. It is important to note that the following data are from separate studies and not from direct comparative experiments.

AgentModelKey FindingsReference
CNP Bleomycin-induced pulmonary fibrosis (mice)Reduced mRNA levels of IL-1β and IL-6, decreased collagen deposition, and reduced fibrotic area.[1]
Pirfenidone Bleomycin-induced pulmonary fibrosis (animals)Inhibits fibrosis, human lung fibroblast proliferation, differentiation, and collagen secretion.[3]
Nintedanib Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD) cellular modelInhibited lung fibroblast proliferation and migration, reduced α-SMA expression, and decreased collagen and fibronectin production.[4]

Experimental Protocols

Detailed methodologies for the key animal models used to evaluate these anti-fibrotic agents are crucial for interpreting the experimental data.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This widely used model mimics key aspects of human idiopathic pulmonary fibrosis.

Bleomycin_Model_Workflow Start Start Instillation Intratracheal instillation of bleomycin or vehicle Start->Instillation Treatment Treatment with This compound, Pirfenidone, Nintedanib, or Placebo Instillation->Treatment Assessment Assessment of Pulmonary Fibrosis Treatment->Assessment End End Assessment->End

Bleomycin-Induced Pulmonary Fibrosis Workflow

Procedure:

  • Animal Model: C57BL/6 mice are commonly used.[1]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1 mg/kg) is administered to induce lung injury and subsequent fibrosis.[1] Control animals receive a vehicle control (e.g., saline).

  • Treatment: Following bleomycin administration, animals are treated with the respective anti-fibrotic agent (this compound, pirfenidone, or nintedanib) or a placebo. The dosage and administration route vary depending on the specific study design.

  • Assessment of Fibrosis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized, and lung tissue is harvested for analysis.

    • Histological Analysis: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.[1]

    • Biochemical Analysis: Hydroxyproline assays are performed on lung homogenates to quantify total collagen content.

    • Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA levels of pro-inflammatory and pro-fibrotic genes (e.g., IL-1β, IL-6, TGF-β, collagen).[1]

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

The UUO model is a well-established method for studying renal interstitial fibrosis.

Procedure:

  • Animal Model: Mice or rats are typically used.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points, and the ureter is severed between the ligatures to create a complete obstruction. The contralateral kidney serves as an internal control.

  • Treatment: Animals are treated with the anti-fibrotic agent of interest or a placebo for the duration of the study.

  • Assessment of Fibrosis: After a specified period (e.g., 7 or 14 days), the obstructed and contralateral kidneys are harvested.

    • Histological Analysis: Kidney sections are stained with Masson's trichrome or Sirius Red to assess the degree of interstitial fibrosis.

    • Immunohistochemistry: Staining for markers of fibrosis, such as α-smooth muscle actin (α-SMA) and fibronectin, is performed.

    • Western Blotting and PCR: Protein and gene expression levels of fibrotic markers are quantified.

Conclusion

This compound represents a novel therapeutic approach to fibrosis by targeting the CNP/GC-B pathway, which acts as a natural brake on the pro-fibrotic TGF-β signaling cascade. In contrast, traditional anti-fibrotic agents like pirfenidone and nintedanib employ broader mechanisms, inhibiting multiple pathways involved in fibroblast activation and proliferation. While preclinical data for this compound (via CNP) are promising, further head-to-head comparative studies with pirfenidone and nintedanib are necessary to fully elucidate its relative efficacy and therapeutic potential in various fibrotic diseases. The distinct mechanisms of action suggest that this compound could offer a valuable alternative or complementary therapy in the management of fibrotic conditions.

References

Independent Verification of dCNP's Binding Affinity to NPR-B/C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of a C-type natriuretic peptide (CNP) analog, often referred to as dCNP in research contexts and clinically known as Vosoritide (BMN 111), to its primary receptors, Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C). Vosoritide is an engineered analog of CNP designed for a longer half-life.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

LigandReceptorBinding Affinity / PotencyValue (nM)Notes
Vosoritide (BMN 111) NPR-BEC504.9Potency in stimulating guanylate cyclase activity in 3T3 cells.[3]
CNP-38 NPR-BEC506.8[3]
[Gln6,14]CNP-38 NPR-BEC503A stabilized analog of CNP-38.[3]
Vosoritide (BMN 111) NPR-C-Data not availableQualitatively described as having an affinity for NPR-C similar to native CNP.[4]
C-type Natriuretic Peptide (CNP) NPR-BKd0.007[2]
Atrial Natriuretic Peptide (ANP) NPR-BKd5.4[2]
Brain Natriuretic Peptide (BNP) NPR-BKd30[2]
C-type Natriuretic Peptide (CNP) NPR-CKd0.0108[2]
Atrial Natriuretic Peptide (ANP) NPR-CKd0.0026[2]
Brain Natriuretic Peptide (BNP) NPR-CNPR-CKd0.013
CNP (wild-type) NPR-BIC500.37From a competitive binding assay using 293-NPR-B cells.[5]
CNPlbab (mutant) NPR-BIC503.9A mutant CNP with reduced binding affinity.[5]

Experimental Protocols: Radioligand Competition Binding Assay

The following is a representative protocol for a radioligand competition binding assay, a standard method for determining the binding affinity of a test compound to a receptor.[6]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound/Vosoritide) for a specific receptor (NPR-B or NPR-C) by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with NPR-B or NPR-C).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-CNP).

  • Test Compound: Unlabeled ligand of interest (e.g., this compound/Vosoritide).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with cold wash buffer to remove any unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

cluster_NPRB NPR-B Signaling Pathway cluster_NPRC NPR-C Signaling / Clearance Pathway This compound This compound / Vosoritide NPRB NPR-B This compound->NPRB Binds GC Guanylyl Cyclase (intracellular domain) NPRB->GC Activates cGMP cGMP GC->cGMP Catalyzes conversion of GTP GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits dCNP2 This compound / Vosoritide NPRC NPR-C dCNP2->NPRC Binds Internalization Internalization & Degradation dCNP2->Internalization Gi Gi Protein NPRC->Gi Activates NPRC->Internalization Mediates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Reduces conversion of ATP to cAMP

Caption: Signaling pathways of this compound/Vosoritide through NPR-B and NPR-C receptors.

start Start prep_membranes Prepare Cell Membranes with NPR-B or NPR-C start->prep_membranes setup_assay Set up 96-well plate: - Radioligand - Unlabeled Competitor (this compound) - Controls prep_membranes->setup_assay add_membranes Add Membranes to Wells setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of dCNP: A Critical Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Advisory: The abbreviation "dCNP" is associated with multiple, chemically distinct compounds, each possessing unique hazard profiles and requiring specific disposal protocols. Misidentification of the substance can lead to severe safety incidents and environmental contamination. Before proceeding with any handling or disposal steps, it is imperative to definitively identify the full chemical name and review the corresponding Safety Data Sheet (SDS).

This guide provides disposal procedures for the following known compounds abbreviated as this compound:

  • This compound (Peptide): A C-type natriuretic peptide that acts as a receptor activator, often used in biomedical research.

  • Diethylcyanophosphonate (this compound): A highly toxic organophosphorus compound and a simulant for the nerve agent Tabun.

  • 2,6-Dichloro-4-nitrophenol (this compound): A chlorinated and nitrated phenol derivative, classified as a hazardous substance.

  • 3-(1,1-dicyanothenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (this compound): A pyrazole derivative, which should be handled as a potentially hazardous chemical of unknown toxicity.

This compound (Peptide - NPR-B/C Receptor Activator)

Peptides, unless conjugated with toxic substances, are generally considered to have low toxicity. However, standard laboratory precautions should always be observed. The toxicological properties of many research peptides have not been fully investigated[1].

Data Presentation: Hazard and Handling of this compound (Peptide)

ParameterInformation
Hazard Classification Not typically classified as a dangerous substance according to GHS[2]. However, toxicological properties may not be fully known[1].
Primary Routes of Exposure Ingestion, inhalation, skin, and eye contact[3].
Personal Protective Equipment (PPE) Chemical safety glasses, gloves, and a lab coat should be worn[3].
Storage Store in a tightly sealed container in a freezer at -20°C, protected from heat and oxidizing agents[1][4].
Experimental Protocols: Disposal of this compound (Peptide)
  • Waste Collection: Collect waste this compound peptide and any contaminated materials (e.g., pipette tips, vials) in a designated, sealed, and clearly labeled hazardous waste container[3].

  • Decontamination: As the hazards are not fully known, it is prudent to treat spills and contaminated labware as potentially hazardous. Clean any spills with an appropriate absorbent material and decontaminate the area[3].

  • Disposal: Dispose of the waste container through your institution's hazardous waste program. Do not discharge into drains or dispose of with regular trash[1].

Mandatory Visualization: this compound (Peptide) Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect waste peptide and contaminated consumables label_container Label container as 'Hazardous Waste' with full chemical name collect_waste->label_container store_waste Store in a designated, secure area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs dispose Dispose through institutional hazardous waste program contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound peptide waste.

Diethylcyanophosphonate (this compound)

This compound is a nerve agent simulant and is classified as highly toxic. It can be fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage. Contact with acids liberates very toxic gas[5][6].

Data Presentation: Hazard and Handling of Diethylcyanophosphonate

ParameterInformation
Hazard Classification Acute toxicity (Oral, Dermal, Inhalation) - Category 2; Skin Corrosion - Category 1B; Serious Eye Damage - Category 1[5].
Personal Protective Equipment (PPE) Chemical splash goggles, appropriate protective gloves and clothing are required. A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded[7].
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases[5].
Hazardous Decomposition Produces nitrogen oxides, carbon oxides, oxides of phosphorus, and hydrogen cyanide upon decomposition[5].
Experimental Protocols: Disposal of Diethylcyanophosphonate
  • Waste Identification: This chemical must be classified as a hazardous waste. Refer to US EPA guidelines in 40 CFR Parts 261.3 for classification[7].

  • Waste Collection: Collect any unused material and contaminated items in a suitable, closed, and labeled container. Do not mix with other waste streams, especially acids[5].

  • Spill Management: In case of a spill, clear the area and move upwind. Use appropriate PPE. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it into a labeled container for disposal. Avoid breathing vapors[6].

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor. Ensure compliance with all federal, state, and local regulations[7].

Mandatory Visualization: Diethylcyanophosphonate Disposal Workflow

cluster_collection Waste Collection (High Hazard) cluster_storage Segregated Storage cluster_disposal Final Disposal collect_waste Collect waste Diethylcyanophosphonate and contaminated items label_container Label container as 'Acutely Toxic Hazardous Waste' with full chemical name and hazard symbols collect_waste->label_container store_waste Store in a secure, ventilated area away from incompatible materials (especially acids) label_container->store_waste contact_ehs Arrange for pickup by a licensed hazardous waste disposal service store_waste->contact_ehs dispose Dispose in accordance with EPA and local regulations contact_ehs->dispose

Caption: High-hazard disposal workflow for Diethylcyanophosphonate.

2,6-Dichloro-4-nitrophenol (this compound)

This chemical is considered hazardous and is harmful if swallowed, in contact with skin, or inhaled. It causes skin, eye, and respiratory system irritation[8][9].

Data Presentation: Hazard and Handling of 2,6-Dichloro-4-nitrophenol

ParameterInformation
Hazard Classification Acute toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific target organ toxicity (single exposure) - Category 3[9].
Personal Protective Equipment (PPE) Suitable protective clothing, gloves, and eye/face protection are mandatory. Work should be conducted in a chemical fume hood to avoid inhalation[8].
Storage Store in a cool, dry place in a tightly closed container[8].
Hazardous Combustion Products Nitrogen oxides, carbon oxides, and hydrogen chloride[10].
Experimental Protocols: Disposal of 2,6-Dichloro-4-nitrophenol
  • Waste Classification: This chemical must be treated as a hazardous waste. Consult US EPA guidelines (40 CFR Parts 261.3) and local regulations for accurate classification[8].

  • Waste Collection: Vacuum or sweep up solid material and place it into a suitable, labeled disposal container. Avoid creating dust[8].

  • Spill Management: Use proper PPE. For spills, collect the material and place it in a disposal container.

  • Final Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable regulations[9].

Mandatory Visualization: 2,6-Dichloro-4-nitrophenol Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect solid waste 2,6-Dichloro-4-nitrophenol and contaminated items, avoiding dust label_container Label container as 'Hazardous Waste' with full chemical name collect_waste->label_container store_waste Store in a cool, dry, and secure location label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs dispose Dispose through an approved waste disposal facility contact_ehs->dispose

Caption: Disposal workflow for 2,6-Dichloro-4-nitrophenol.

3-(1,1-dicyanothenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (this compound)

Data Presentation: Hazard and Handling of a Novel Pyrazole Derivative

ParameterInformation
Hazard Classification Unknown. Must be handled as a hazardous substance.
Personal Protective Equipment (PPE) A high level of PPE is recommended: chemical-resistant gloves, chemical safety goggles, a lab coat, and work should be performed in a certified chemical fume hood.
Incompatible Materials Unknown. Avoid mixing with strong oxidizing or reducing agents.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols: Disposal of a Pyrazole Derivative of Unknown Toxicity
  • Assume Hazard: Treat the compound as toxic and hazardous.

  • Waste Collection: Meticulously collect all waste material, including any contaminated labware, into a robust, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and a warning of unknown toxicity.

  • No Drain Disposal: Under no circumstances should this material be disposed of down the drain.

  • Professional Disposal: The waste must be disposed of through your institution's hazardous waste program. Provide the safety office with as much information as possible about the compound's structure and potential reactivity.

Mandatory Visualization: Disposal Workflow for a Chemical of Unknown Toxicity

cluster_collection Waste Collection (Unknown Hazard) cluster_storage Secure Storage cluster_disposal Final Disposal collect_waste Collect all waste material and contaminated items label_container Label container as 'Hazardous Waste - Toxicity Unknown' with full chemical name collect_waste->label_container store_waste Store in a designated and secure hazardous waste accumulation area label_container->store_waste contact_ehs Contact EHS and provide all available information on the chemical store_waste->contact_ehs dispose Dispose via a licensed hazardous waste contractor contact_ehs->dispose

Caption: Cautious disposal workflow for a chemical with unknown hazards.

References

Navigating Laboratory Safety: Understanding "dCNP" and Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, precise communication and a deep understanding of safety protocols are paramount. A query regarding the personal protective equipment (PPE) for handling "dCNP" highlights a crucial point of clarification: "this compound" is the designation for a Dermatology Certified Nurse Practitioner , a professional certification, and not a chemical substance.[1][2][3] This distinction is vital for ensuring that safety protocols are correctly applied to the actual chemical hazards present in the laboratory.

For researchers, scientists, and drug development professionals, the foundational step in safely handling any chemical is to consult its Safety Data Sheet (SDS). The SDS is a comprehensive document that provides critical information about the potential hazards of a substance and how to work with it safely.

Decoding the Safety Data Sheet for PPE Recommendations

When determining the appropriate PPE for a specific chemical, the SDS is the authoritative source. Key sections to review include:

  • Section 2: Hazards Identification: This section provides an overview of the potential hazards of the chemical.

  • Section 7: Handling and Storage: This section gives advice on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: This is the most critical section for PPE, as it provides detailed recommendations for eye and face protection, skin protection (hand and body), and respiratory protection.

Essential Personal Protective Equipment in the Laboratory

The following table summarizes common laboratory PPE and the types of hazards they are designed to mitigate. The specific type of each PPE (e.g., the material of the gloves) should be chosen based on the chemical's SDS.

PPE CategoryExamplesProtection Against
Eye and Face Safety glasses, Goggles, Face shieldChemical splashes, projectiles, and airborne particles.[4][5][6]
Hand Nitrile, Latex, Butyl rubber glovesDirect skin contact with chemicals, biological samples, and sharp objects.[4][5]
Body Laboratory coat, Chemical-resistant apronSplashes and spills of hazardous materials, protecting skin and personal clothing.[4][7]
Respiratory Fume hood, N95 respirator, Gas maskInhalation of hazardous vapors, fumes, dusts, and mists.
Foot Closed-toe shoes, Shoe coversSpills, falling objects, and sharp objects.[7]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Experimental Protocol: Donning PPE

  • Gown: Select the appropriate size and tie it securely.[5]

  • Mask or Respirator: Secure the ties or elastic bands. Fit it snugly to your face, ensuring a good seal.[5]

  • Goggles or Face Shield: Adjust to fit comfortably.[5]

  • Gloves: Pull the gloves on, ensuring they cover the cuffs of the gown.[5]

Experimental Protocol: Doffing PPE

The goal is to remove PPE without contaminating yourself.

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles or Face Shield: Remove from the back by lifting the headband.

  • Gown: Untie the gown. Peel it away from your neck and shoulders, turning it inside out as you remove it.

  • Mask or Respirator: Untie or remove the elastic bands from the back, without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Disposal Plan

All disposable PPE should be considered contaminated after use.

  • Gloves, Gowns, and Shoe Covers: Dispose of in a designated biohazard or chemical waste container immediately after removal.

  • Reusable PPE: Clean and disinfect reusable items like face shields and goggles according to the manufacturer's instructions and institutional protocols.

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps to determine the appropriate PPE for handling a chemical in a laboratory setting.

PPE_Selection_Workflow cluster_0 Chemical Handling Task Identification cluster_1 Hazard Assessment cluster_2 PPE Selection cluster_3 Operational and Disposal Plan start Identify Chemical and Task sds Locate and Review Safety Data Sheet (SDS) start->sds hazards Identify Chemical Hazards (Toxicity, Reactivity, Flammability) sds->hazards select_ppe Select Appropriate PPE based on SDS Sections 7 & 8 hazards->select_ppe eye_face Eye/Face Protection select_ppe->eye_face Goggles, Face Shield hand Hand Protection select_ppe->hand Chem-Resistant Gloves body Body Protection select_ppe->body Lab Coat, Apron respiratory Respiratory Protection select_ppe->respiratory Fume Hood, Respirator don_doff Follow Proper Donning and Doffing Procedures eye_face->don_doff hand->don_doff body->don_doff respiratory->don_doff disposal Dispose of Contaminated PPE in Designated Waste don_doff->disposal end Proceed with Task Safely disposal->end

Workflow for Determining Appropriate PPE for Chemical Handling.

By adhering to these fundamental safety principles, researchers and scientists can ensure a safe laboratory environment and continue their vital work in drug development and scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dCNP
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dCNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.